PVP-HYDROGEN PEROXIDE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
135927-36-5 |
|---|---|
Molecular Formula |
C9H12FN |
Synonyms |
PVP-HYDROGEN PEROXIDE |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of PVP-Hydrogen Peroxide Complex: An In-depth Technical Guide
This guide provides a comprehensive overview of the synthesis protocols for the polyvinylpyrrolidone (B124986) (PVP)-hydrogen peroxide complex, a stable, solid source of hydrogen peroxide. It is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for synthesis and characterization, along with quantitative data presented for easy comparison.
Core Concepts and Mechanism
The PVP-hydrogen peroxide complex is formed through the interaction of hydrogen peroxide with the amide groups of the polyvinylpyrrolidone polymer. This interaction is primarily based on hydrogen bonding, where the hydrogen atoms of hydrogen peroxide form bonds with the carbonyl oxygen of the pyrrolidone ring.[1][2] This complexation stabilizes the hydrogen peroxide, allowing it to be handled as a solid powder, which can be more convenient and stable than aqueous hydrogen peroxide solutions.[3][4] The molecular weight of PVP can influence the complexation and the final properties of the product.[5][6][7]
Synthesis Protocols
Several methods have been developed for the synthesis of the this compound complex, primarily categorized into solution-based and fluidized-bed methods.
Solution-Based Synthesis
This common approach involves the direct mixing of a PVP solution or powder with a hydrogen peroxide solution, followed by a drying process to isolate the solid complex.
Experimental Protocol:
-
Preparation of Reactants:
-
Dissolve a specified amount of PVP (e.g., PVP K30) in deionized water to create a solution of a specific concentration (e.g., 20-40% w/v).[8] Alternatively, use PVP powder directly.[9]
-
Use a commercially available hydrogen peroxide solution (e.g., 27-50% w/w).[8] For some protocols, the hydrogen peroxide solution is pre-cooled in an ice bath.[9]
-
-
Complexation Reaction:
-
Slowly add the PVP solution or powder to the hydrogen peroxide solution with continuous stirring in a reaction kettle.[8][9]
-
Control the reaction temperature, typically between 45°C and 95°C.[8]
-
Maintain the reaction for a specified duration, ranging from 2 to 8 hours, to ensure complete complexation.[8]
-
-
Drying:
-
The resulting solution or slurry is then dried to obtain the solid this compound complex. Several drying techniques can be employed:
-
Spray Drying: This method is suitable for large-scale production and yields a fine powder.[8]
-
Vacuum Drying: The product is dried under vacuum at a controlled temperature (e.g., 25°-35°C) to remove water.[10]
-
Freeze Drying (Lyophilization): An aqueous solution of PVP and H₂O₂ is frozen and then subjected to a high vacuum to sublimate the water, resulting in a porous solid.[11]
-
Oven Drying: The complex can be dried in a desiccator at a controlled temperature (e.g., 40°C) for an extended period.[9]
-
-
Logical Workflow for Solution-Based Synthesis:
Caption: Workflow for the solution-based synthesis of PVP-H₂O₂ complex.
Quantitative Data for Solution-Based Synthesis:
| PVP Grade | PVP Concentration | H₂O₂ Concentration | Reaction Temp. (°C) | Reaction Time (h) | Drying Method | Final H₂O₂ Content (%) | Reference |
| K30 | 20% | 27% | 50 | 8 | Spray Drying | 11.9 | [8] |
| K30 | 30% | 30% | 55 | 6 | Spray Drying | 15.6 | [8] |
| K30 | 35% | 35% | 60 | 4 | Spray Drying | 17.6 | [8] |
| K30 | Powder (12g) | 30% (18mL) | 25 | 1 | Desiccator (40°C) | Not specified | [9] |
| C-30 | 20% | 6% | Not specified | Not specified | Freeze Drying | Not specified | [11] |
Fluidized-Bed Synthesis
This method is particularly useful for producing free-flowing powders and involves spraying a hydrogen peroxide solution onto a fluidized bed of PVP powder.[10][11]
Experimental Protocol:
-
Fluidization:
-
Reaction:
-
Spray a concentrated aqueous solution of hydrogen peroxide (30-85%, preferably 50-70%) as finely divided droplets onto the fluidized PVP bed.[10]
-
The feed rate of the H₂O₂ solution is typically controlled at 5-50 g/minute/kg of PVP.[10]
-
Continue the addition until the desired hydrogen peroxide content in the complex is reached (typically 15-24%).[10]
-
-
Drying:
-
The wet product is subsequently dried, for example, by downstream vacuum drying at 25°-35°C, to achieve a final water content of less than 5%.[10]
-
Experimental Workflow for Fluidized-Bed Synthesis:
Caption: Workflow for the fluidized-bed synthesis of PVP-H₂O₂ complex.
Quantitative Data for Fluidized-Bed Synthesis:
| PVP Grade | H₂O₂ Concentration | Bed Temperature (°C) | H₂O₂ Feed Rate ( g/min/kg PVP) | Drying Method | Final H₂O₂ Content (%) | Final Water Content (%) | Reference |
| K-15 to K-90 | 50-70% | 35-45 | 15-25 | Vacuum Drying | 18 | 6 (before final drying) | [10] |
| K-15 | Not specified | Not specified | Not specified | Vacuum Drying | 15 | 2 | [11] |
Characterization Protocols
To ensure the quality and desired properties of the synthesized this compound complex, several analytical techniques are employed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the formation of the complex by observing shifts in the characteristic absorption bands of PVP and the presence of bands associated with hydrogen peroxide.[4][9]
Experimental Protocol:
-
Sample Preparation: A small amount of the dried PVP-H₂O₂ complex powder is placed directly onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.
-
Data Acquisition: Spectra are typically recorded in the range of 4000-600 cm⁻¹.
-
Analysis: The formation of the complex is confirmed by observing changes in the C=O stretching vibration of the pyrrolidone ring and the appearance of O-H stretching and bending vibrations from the complexed hydrogen peroxide.
Proton Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
Quantitative ¹H NMR is a precise method for determining the amount of hydrogen peroxide in the PVP complex.[5][6][12]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of the PVP-H₂O₂ complex.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., maleic acid) for quantification.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Ensure sufficient relaxation delay to allow for accurate integration.
-
-
Analysis:
-
Identify the resonance signal corresponding to hydrogen peroxide.
-
Integrate the area of the H₂O₂ peak and the peak of the internal standard.
-
Calculate the concentration of hydrogen peroxide relative to the known concentration of the internal standard.
-
Signaling Pathway of Characterization Logic:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN1153668A - Vapor sterilization using inorganic hydrogen peroxide complexes - Google Patents [patents.google.com]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN111000866A - Preparation method of povidone hydrogen peroxide complex - Google Patents [patents.google.com]
- 9. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5077047A - Process for producing PVP-H2O2 products in the form of free-flowing powders - Google Patents [patents.google.com]
- 11. WO1992017158A1 - Process for producing pvp-h2o2 products - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Characterization of PVP-H2O2 complex using FTIR
An In-depth Technical Guide to the Characterization of the Polyvinylpyrrolidone-Hydrogen Peroxide (PVP-H2O2) Complex using Fourier-Transform Infrared (FTIR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the Polyvinylpyrrolpyrrolidone-Hydrogen Peroxide (PVP-H2O2) complex utilizing Fourier-Transform Infrared (FTIR) spectroscopy. This complex is of significant interest in the pharmaceutical industry, where PVP is a common excipient and residual hydrogen peroxide can be a reactive impurity affecting drug stability.[1][2][3][4][5] FTIR spectroscopy serves as a powerful analytical tool to confirm the formation of the complex and to elucidate the nature of the interaction between PVP and H2O2.
Introduction to the PVP-H2O2 Complex
Polyvinylpyrrolidone (PVP) is a versatile polymer widely used in pharmaceutical formulations.[6] During its synthesis, hydrogen peroxide is often employed as an initiator, which can lead to the formation of a stable complex with the PVP polymer.[7] This complexation occurs through hydrogen bonding between the carbonyl group of the pyrrolidone ring in PVP and the hydrogen atoms of hydrogen peroxide.[1][8] The formation of this complex can impact the stability of drug products by acting as a source of oxidative stress.[1][2][3][4] Therefore, its characterization is crucial for ensuring the quality and shelf-life of pharmaceutical solids.
The Role of FTIR Spectroscopy
FTIR spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. When PVP and H2O2 form a complex, the vibrational frequencies of the involved functional groups are altered, leading to observable shifts in the FTIR spectrum. Specifically, the stretching frequency of the carbonyl group (C=O) in the PVP lactam ring is highly sensitive to hydrogen bonding. A shift to a lower wavenumber (red shift) of this band is a strong indicator of the formation of the PVP-H2O2 complex.[1]
Experimental Protocols
This section details the methodologies for the preparation of the PVP-H2O2 complex and its subsequent analysis by FTIR spectroscopy, based on established protocols.[1]
Preparation of the PVP-H2O2 Complex (PHP Complex)
A common method for preparing the solid PVP-H2O2 complex is as follows:[1]
-
Materials:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen Peroxide (H2O2) solution
-
Glass beaker
-
Magnetic stirrer
-
Teflon film
-
Vacuum desiccator
-
-
Procedure:
-
Pre-cool 18 mL of 30% w/w H2O2 solution in an ice bath.
-
Slowly add 12 g of PVP K-30 powder to the pre-cooled H2O2 solution in a glass beaker while stirring continuously at 250 rpm for 1 hour.
-
Transfer the resulting solution to another glass beaker lined with Teflon film.
-
Allow the solution to stand on a bench for 15 hours at 25 °C.
-
Further dry the sample by placing it in a vacuum-tightened desiccator for 35 days at 40 °C.
-
To ensure reproducibility, it is recommended to prepare multiple batches following the same procedure.[1]
-
FTIR Spectral Analysis
The following protocol is for the analysis of the prepared solid PVP-H2O2 complex using FTIR spectroscopy with an Attenuated Total Reflection (ATR) sampling assembly.[1]
-
Instrumentation:
-
Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
-
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal before sample analysis.
-
Place a small amount of the solid PVP-H2O2 complex powder onto the ATR crystal, ensuring good contact.
-
Record the FTIR spectrum of the sample.
-
As a control, record the FTIR spectrum of pure PVP powder using the same parameters.
-
-
Instrument Parameters:
Data Presentation: Quantitative FTIR Analysis
The formation of the PVP-H2O2 complex is evidenced by distinct shifts in the characteristic vibrational bands of PVP. The most significant changes are observed in the carbonyl (C=O) and hydroxyl (O-H) stretching regions. The quantitative data from spectral analysis is summarized in the table below.
| Vibrational Mode | Functional Group | Wavenumber in Pure PVP (cm⁻¹) | Wavenumber in PVP-H2O2 Complex (cm⁻¹) | Change in Wavenumber (cm⁻¹) | Interpretation | Reference |
| Carbonyl Stretch | C=O | 1660 | 1633 | -27 | Red shift indicates hydrogen bonding with H2O2. | [1] |
| Carbonyl Stretch | C=O | 1696 | 1650 | -46 | Red shift due to interaction with peroxide. | [8] |
| Hydroxyl Stretch | O-H | - | ~3500 (broad band) | - | Broadening indicates the presence of H2O2 and hydrogen bonding. | [1] |
| Hydroxyl Stretch | O-H (from H2O2) | - | 3270 | - | Absorption band of hydrogen peroxide in the complex. | [8] |
Visualization of the Experimental Workflow
The logical flow of the characterization process, from sample preparation to data analysis, is illustrated in the following diagram.
Caption: Experimental workflow for the characterization of the PVP-H2O2 complex using FTIR.
Conclusion
FTIR spectroscopy is an indispensable tool for the characterization of the PVP-H2O2 complex. The distinct red shift of the carbonyl stretching vibration provides clear and quantitative evidence of the hydrogen bonding interaction between PVP and hydrogen peroxide. The detailed experimental protocols and data interpretation guidelines presented in this technical guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively identify and characterize this critical complex in pharmaceutical materials, thereby ensuring product quality and stability.
References
- 1. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. [PDF] PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
An In-depth Technical Guide to the Mechanism of Hydrogen Bonding in the Polyvinylpyrrolidone-Hydrogen Peroxide (PVP-H2O2) Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complex of polyvinylpyrrolidone (B124986) (PVP) and hydrogen peroxide (H2O2) is a stable, solid adduct with wide-ranging applications in the pharmaceutical, cosmetic, and chemical industries. This guide delves into the core mechanism of its formation and stability: hydrogen bonding. We will explore the nature of the interaction between the carbonyl group of the pyrrolidone ring in PVP and hydrogen peroxide, supported by quantitative data from spectroscopic and computational studies. Detailed experimental protocols for the preparation and characterization of the complex are provided, along with visualizations of the molecular interactions and experimental workflows to facilitate a comprehensive understanding.
Introduction
Polyvinylpyrrolidone is a versatile, water-soluble polymer known for its ability to form complexes with a variety of molecules.[1] Its complex with hydrogen peroxide is of particular interest as it harnesses the oxidative power of H2O2 in a stable, solid, and handleable form.[2] This stability is primarily attributed to the formation of strong hydrogen bonds between the PVP polymer and hydrogen peroxide molecules.[3] Understanding the intricacies of this hydrogen bonding is crucial for optimizing the formulation, stability, and controlled release of hydrogen peroxide in various applications, including as a disinfectant, antiseptic, and bleaching agent.[2] This technical guide provides a detailed examination of the PVP-H2O2 hydrogen bonding mechanism.
The Core Mechanism: Hydrogen Bonding
The fundamental interaction stabilizing the PVP-H2O2 complex is the hydrogen bond formed between the lone pair of electrons on the oxygen atom of the carbonyl group (C=O) in the pyrrolidone ring of the PVP monomer and the electron-deficient hydrogen atoms of hydrogen peroxide.[3]
Computational studies suggest a model where hydrogen peroxide molecules can form chain-like associates through intermolecular hydrogen bonds.[4] These peroxide chains are then stabilized by the PVP polymer. The interaction is strong, with ab initio calculations indicating a significant binding energy.[4] The formation of these hydrogen bonds leads to a more stable system compared to free hydrogen peroxide, thus reducing its tendency to decompose.[2]
Molecular Interaction Diagram
The following diagram illustrates the primary hydrogen bonding interaction between a PVP monomer unit and a hydrogen peroxide molecule, as well as the potential for inter-peroxide hydrogen bonding.
Caption: Hydrogen bonding between PVP's carbonyl group and H2O2.
Quantitative Data
The formation of hydrogen bonds in the PVP-H2O2 complex leads to measurable changes in spectroscopic and thermodynamic properties. The following tables summarize key quantitative data from the literature.
Table 1: Spectroscopic Data for PVP-H2O2 Complex
| Spectroscopic Technique | Parameter | PVP (Control) | PVP-H2O2 Complex | Reference |
| FTIR | C=O Stretch (cm⁻¹) | 1660 | 1633 | [5] |
| FTIR | O-H Stretch (cm⁻¹) | ~3500 (broad, moisture) | 3100 (distinct peak) | [5] |
| FTIR | H2O2 Absorption (cm⁻¹) | - | 3270 | [4] |
Table 2: Computational Data for PVP-H2O2 Interaction
| Computational Method | Parameter | Value | Conditions | Reference |
| Ab initio | Binding Energy | 45 kcal/mol | Low molecular weight PVP model with five H2O2 molecules, 6-31G** basis set | [4] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of the PVP-H2O2 complex.
Preparation of Solid PVP-H2O2 Complex
This protocol is adapted from a method for preparing a solid-state PVP-hydrogen peroxide (PHP) complex.[5]
Materials:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen Peroxide solution
-
Glass beaker
-
Magnetic stirrer
-
Teflon film
-
Vacuum desiccator
Procedure:
-
Pre-cool 18 mL of 30% w/w H2O2 solution in an ice bath.
-
Add 12 g of PVP K-30 powder to the pre-cooled H2O2 solution in a glass beaker.
-
Stir the solution continuously at 250 rpm for 1 hour at room temperature.
-
Transfer the resulting solution to a glass beaker lined with Teflon film.
-
Allow the solution to stand on a bench for 15 hours at 25 °C.
-
Dry the sample by placing it in a vacuum-tightened desiccator for 35 days at 40 °C to obtain a solid complex.
Characterization of the PVP-H2O2 Complex
FTIR spectroscopy is a primary method to confirm the hydrogen bonding in the PVP-H2O2 complex.[5]
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflection (ATR) sampling assembly.
Protocol:
-
Perform a background spectrum measurement with a blank ATR crystal.
-
Place a small amount of the solid PVP-H2O2 complex (or pure PVP powder as a control) on the ATR crystal.
-
Collect the spectra in the range of 600 cm⁻¹ to 4000 cm⁻¹.
-
Use a spectral resolution of 4 cm⁻¹.
-
Co-add 32 scans for each spectrum to improve the signal-to-noise ratio.
-
Analyze the spectra for shifts in the C=O and O-H stretching bands.
TGA can be used to assess the thermal stability of the complex and determine its composition.[6]
Instrumentation:
-
Thermogravimetric analyzer.
Protocol:
-
Place 10-15 mg of the solid PVP-H2O2 complex into an aluminum crucible.
-
Heat the sample from 25 °C to 500 °C at a ramp rate of 10 °C/min.
-
Use helium or nitrogen as a carrier gas with a flow rate of 50 mL/min.
-
Record the mass loss as a function of temperature.
This method is primarily for quantifying the amount of hydrogen peroxide in PVP samples.[7]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
-
NMR tubes
Materials:
-
PVP-H2O2 sample
-
DMSO-d6
-
1,3,5-trichloronitrobenzene (tCNB) as an internal standard
Protocol:
-
Prepare a stock solution of the internal standard (tCNB) in DMSO-d6 (e.g., 100 µg/mL).
-
Accurately weigh 25.0 mg of the PVP-H2O2 sample and dissolve it in 1 mL of the internal standard solution.
-
Transfer the solution into an NMR tube.
-
Acquire the ¹H-NMR spectrum.
-
Quantify the hydrogen peroxide signal relative to the known concentration of the internal standard. A calibration curve can be prepared using standard solutions of H2O2 in DMSO-d6 with the internal standard.
Visualizations of Workflows and Relationships
Experimental Workflow for PVP-H2O2 Complex Analysis
The following diagram outlines the typical experimental workflow from synthesis to characterization of the PVP-H2O2 complex.
Caption: Workflow for synthesis and analysis of the PVP-H2O2 complex.
Logical Relationship of Complex Stability
The stability of the PVP-H2O2 complex is a result of the interplay between the components and their environment.
Caption: Factors influencing the stability of the PVP-H2O2 complex.
Conclusion
The formation of a stable, solid complex between polyvinylpyrrolidone and hydrogen peroxide is fundamentally governed by hydrogen bonding between the carbonyl group of PVP and the hydrogen atoms of H2O2. This interaction is strong and leads to characteristic changes in the spectroscopic properties of the materials, most notably a red-shift in the C=O stretching frequency in FTIR spectra. The provided experimental protocols offer a basis for the reliable preparation and characterization of this important adduct. A thorough understanding of this hydrogen bonding mechanism is paramount for the continued development and application of PVP-H2O2 in various scientific and industrial fields.
References
- 1. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of polyvinylpyrrolidone (PVP) on palladium catalysts for direct synthesis of hydrogen peroxide from hydrogen and oxygen - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03148H [pubs.rsc.org]
- 7. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy | MDPI [mdpi.com]
Solubility of Polyvinylpyrrolidone-Hydrogen Peroxide (PVP-H2O2) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of the polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) complex in organic solvents. Due to a lack of specific quantitative solubility data for the complex in publicly available literature, this guide focuses on the known solubility of polyvinylpyrrolidone (B124986) (PVP) as a primary indicator, details experimental protocols for the preparation of the complex, and proposes a robust methodology for determining its solubility.
Understanding the PVP-Hydrogen Peroxide Complex
The this compound complex is a stable, solid adduct formed between polyvinylpyrrolidone, a versatile and water-soluble polymer, and hydrogen peroxide. This complex is valued in various industries, including pharmaceuticals and cosmetics, for its ability to deliver the oxidizing effects of hydrogen peroxide in a controlled and stabilized form. The complex is typically a free-flowing, uniform, fine white powder.[1] The stability of the complex is attributed to hydrogen bonding between the carbonyl group of the PVP's lactam ring and the hydroxyl groups of hydrogen peroxide.[2]
Data Presentation: Solubility Profile
| Solvent Class | Solvent Name | Solubility of PVP | Reference(s) |
| Alcohols | Methanol | Soluble | [3][4] |
| Ethanol | Soluble | [3][4][5] | |
| Propanol | Soluble | [4] | |
| Isopropanol | Soluble | [4] | |
| Butanol | Soluble | [4] | |
| Ethylene Glycol | Soluble | [4] | |
| Propylene Glycol | Soluble | [6] | |
| Ketones | Acetone | Insoluble | [4][7] |
| Methyl Ethyl Ketone | Insoluble | [3] | |
| Esters | Ethyl Acetate (B1210297) | Insoluble | [1][3] |
| Ethers | Diethyl Ether | Insoluble | [3] |
| Tetrahydrofuran (THF) | Insoluble | ||
| Hydrocarbons | Toluene | Insoluble | [3] |
| Hexane | Insoluble | [3] | |
| Chlorinated Solvents | Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | ||
| Amides | Dimethylformamide (DMF) | Soluble | |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | ||
| Acids | Acetic Acid | Soluble |
Experimental Protocols
This section provides detailed methodologies for the preparation of the PVP-H2O2 complex and a proposed protocol for the experimental determination of its solubility in an organic solvent.
Preparation of the this compound Complex
Two primary methods for the preparation of the PVP-H2O2 complex are documented: an aqueous method and an anhydrous method.
3.1.1. Aqueous Preparation Method
This method involves the direct reaction of PVP with an aqueous solution of hydrogen peroxide, followed by drying.
Materials:
-
Polyvinylpyrrolidone (e.g., PVP K-30)
-
30% (w/w) Hydrogen Peroxide Solution
-
Deionized Water
-
Ice Bath
-
Glass Beaker
-
Magnetic Stirrer and Stir Bar
-
Teflon-coated dish
-
Vacuum Desiccator
-
Mortar and Pestle
-
Liquid Nitrogen (optional, for grinding)
Procedure:
-
Pre-cool 18 mL of 30% (w/w) hydrogen peroxide solution in a glass beaker using an ice bath.
-
Slowly add 12 g of PVP K-30 powder to the cooled hydrogen peroxide solution while stirring continuously at approximately 250 rpm.[8]
-
Continue stirring the solution for 1 hour at a low temperature.
-
Transfer the resulting solution to a Teflon-coated dish and allow it to stand at 25 °C for 15 hours.
-
Dry the sample in a vacuum desiccator at 40 °C for an extended period (e.g., 35 days) to remove water.[8]
-
The resulting solid can be crushed into a fine powder using a mortar and pestle, optionally cooled with liquid nitrogen to facilitate grinding.
-
Store the final PVP-H2O2 complex in a cool, dry place (2-8 °C).
3.1.2. Anhydrous Preparation Method
This method utilizes an anhydrous organic solvent to precipitate the PVP-H2O2 complex, resulting in a product with very low water content.[1]
Materials:
-
Polyvinylpyrrolidone (e.g., PVP K-30)
-
Anhydrous Hydrogen Peroxide Solution in an organic solvent (e.g., ethyl acetate)
-
Anhydrous Organic Solvent (e.g., ethyl acetate)
-
Reaction Vessel with cooling capabilities
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
Suspend 200 g of PVP K-30 in 300 g of anhydrous ethyl acetate in a cooled reaction vessel (e.g., 5 °C).[1]
-
Slowly add a pre-prepared solution of anhydrous hydrogen peroxide in ethyl acetate to the PVP suspension over a period of approximately 45 minutes while maintaining the low temperature and stirring.[1]
-
Continue to stir the suspension for an additional 45 minutes after the addition is complete.[1]
-
A fine white precipitate of the PVP-H2O2 complex will form.
-
Filter the precipitate from the suspension and wash it with fresh anhydrous ethyl acetate.
-
Dry the collected powder under vacuum at 40-50 °C for 2 hours to remove residual solvent.[1]
-
The resulting product is a free-flowing, anhydrous PVP-H2O2 complex.
Proposed Protocol for Determination of Solubility in an Organic Solvent
This protocol outlines a method to determine the solubility of the PVP-H2O2 complex in a given organic solvent by quantifying the amount of dissolved hydrogen peroxide at saturation. This method assumes that the complex may dissociate in solution, and the concentration of H2O2 is used as a surrogate for the dissolved complex.
Materials:
-
Pre-prepared solid PVP-H2O2 complex
-
Selected organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Reagents for hydrogen peroxide quantification (e.g., for titration or 1H qNMR)
Procedure:
-
Saturation: Add an excess amount of the powdered PVP-H2O2 complex to a known volume of the organic solvent in a sealed container.
-
Equilibration: Place the container in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any remaining solid particles.
-
Quantification of Hydrogen Peroxide: Analyze the concentration of hydrogen peroxide in the filtered supernatant using a validated analytical method. Suitable methods include:
-
Titration: A common method involves titration with a standardized solution of potassium permanganate (B83412) in an acidic medium.[2]
-
1H qNMR Spectroscopy: This technique can be used for the quantitative determination of hydrogen peroxide in the presence of PVP.[9]
-
-
Calculation of Solubility: Based on the determined concentration of hydrogen peroxide in the saturated solution and the known percentage of H2O2 in the complex, calculate the solubility of the PVP-H2O2 complex in the organic solvent. Express the solubility in appropriate units (e.g., g/100 mL or mg/mL).
Mandatory Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the aqueous preparation of the PVP-H2O2 complex.
Caption: Proposed workflow for determining the solubility of the PVP-H2O2 complex.
Conclusion
While the this compound complex is a well-established and widely used material, specific quantitative data regarding its solubility in organic solvents remains scarce in the public domain. The solubility of the parent polymer, PVP, provides a useful but qualitative indication of the complex's likely behavior, suggesting higher solubility in polar organic solvents. The experimental protocols provided in this guide offer robust methods for both the synthesis of the PVP-H2O2 complex and a systematic approach to determining its solubility in various organic media. Further experimental investigation is necessary to populate a comprehensive quantitative database of the solubility of this important complex, which would be of significant value to researchers, scientists, and formulation professionals in a range of fields.
References
- 1. US5008093A - Anhydrous complexes of PVP and hydrogen peroxide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PVP K 30 - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atamankimya.com [atamankimya.com]
- 8. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy [mdpi.com]
The Thermal Decomposition of Solid PVP-Hydrogen Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the thermal decomposition of the solid complex of polyvinylpyrrolidone (B124986) (PVP) and hydrogen peroxide (H₂O₂). This complex, often referred to as the PHP (PVP-Hydrogen Peroxide) complex, is gaining attention in the pharmaceutical industry as a solid-state oxidative agent for forced degradation studies.[1][2][3][4][5] Understanding its thermal stability and decomposition pathway is crucial for its safe handling, application, and for the interpretation of stability testing results.
Introduction
Polyvinylpyrrolidone (PVP) is a widely used excipient in pharmaceutical formulations.[3] Its ability to form a stable, solid complex with hydrogen peroxide offers a convenient and controllable way to induce oxidative stress on active pharmaceutical ingredients (APIs) and formulations in the solid state.[1][2][3][4][5] The thermal behavior of this complex is a critical parameter, as its decomposition can be initiated by heat, leading to the release of reactive oxygen species. This guide summarizes the available quantitative data, details the experimental protocols for thermal analysis, and visualizes the key processes involved.
Experimental Protocols
The following sections detail the methodologies for the preparation and thermal analysis of the solid PVP-H₂O₂ complex, based on cited literature.
Preparation of the Solid PVP-H₂O₂ (PHP) Complex
The synthesis of the PHP complex involves the reaction of PVP with a hydrogen peroxide solution followed by a controlled drying process.[1][3]
Materials:
-
Polyvinylpyrrolidone (PVP K30) powder
-
30% (w/w) Hydrogen Peroxide (H₂O₂) solution
-
Ice bath
-
Glass beaker
-
Teflon film
-
Magnetic stirrer
-
Vacuum desiccator
Procedure:
-
18 mL of 30% w/w H₂O₂ solution is pre-cooled in a glass beaker using an ice bath.[1][3]
-
12 g of PVP K30 powder is added to the cooled H₂O₂ solution.[1][3]
-
The mixture is stirred continuously at 250 rpm for 1 hour.[1][3]
-
The resulting solution is transferred to another glass beaker lined with Teflon film and left on a bench for 15 hours at 25 °C.[1][3]
-
Further drying of the sample is carried out in a vacuum-tightened desiccator for 35 days at 40 °C to obtain the solid complex.[1][3]
Thermal Analysis by Simultaneous DSC-TGA
The thermal decomposition of the PVP-H₂O₂ complex is typically investigated using a simultaneous Differential Scanning Calorimetry-Thermogravimetric Analyzer (DSC-TGA). This technique allows for the concurrent measurement of changes in mass (TGA) and heat flow (DSC) as a function of temperature.
Instrumentation:
-
Simultaneous DSC-TGA instrument
-
Aluminum crucible
-
Helium (carrier gas)
Procedure:
-
Approximately 10–15 mg of the solid PVP-H₂O₂ powder is placed in an aluminum crucible.[3]
-
The sample is subjected to a controlled heating program from 25 °C to 500 °C at a ramp rate of 10 °C/min.[3]
-
Helium is used as a carrier gas with a flow rate of 50 mL/min.[3]
-
The mass loss and heat flow are recorded as a function of temperature. The analysis is typically performed in triplicate to ensure reproducibility.[3]
Data Presentation
The following tables summarize the quantitative and qualitative data on the thermal decomposition of the solid PVP-H₂O₂ complex and, for comparison, pure PVP.
Quantitative Thermal Analysis Data
| Parameter | PVP-H₂O₂ Complex (PHP) | Pure PVP | Reference(s) |
| Moisture Content (by TGA) | 10.14 ± 0.69% (mass loss up to 110 °C) | Not specified, but shows mass loss up to 100 °C | [1][3] |
| Initial Decomposition Event (DSC) | Small endotherm at 150 °C (attributed to peroxide loss) | Endotherm up to 70 °C (surface moisture) and another between 70-100 °C (bound water) | [3] |
| Main Decomposition Range (TGA of PVP alone) | Not explicitly detailed for the complex | Starts around 350 °C and completes by 500 °C | [6] |
| Major Weight Loss (PVP alone) | Not explicitly detailed for the complex | ~79% between 400-460 °C | [7] |
Description of Thermal Events from DSC-TGA
| Temperature Range | Observed Event in PVP-H₂O₂ Complex (PHP) | Observed Event in Pure PVP | Interpretation | Reference(s) |
| 25 °C to ~110 °C | Sharp initial mass loss and a corresponding sharp endotherm followed by a shallower endotherm. | Gradual mass loss with a broad endotherm up to 70 °C and a second one between 70-100 °C. | Release of surface and bound water (moisture). The sharper peak in the complex may indicate a different water binding environment. | [3] |
| ~150 °C | Small, notable endotherm. | No significant thermal event. | Believed to be the initial loss of hydrogen peroxide from the complex. The boiling point of free H₂O₂ is 150.2 °C. | [3] |
| > 200 °C | Major weight loss is expected to begin, likely at a lower temperature than pure PVP due to the presence of the oxidizing agent. | Onset of polymer degradation. | Decomposition of the PVP polymer backbone. | [8] |
| ~400 °C - 500 °C | Significant and rapid weight loss. | Major and rapid weight loss. | Main decomposition of the PVP polymer, likely involving depolymerization and fragmentation. | [6][7] |
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the preparation and analysis of the PVP-H₂O₂ complex and a proposed thermal decomposition pathway.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Insights into Polyvinylpyrrolidone-Hydrogen Peroxide Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical calculations used to elucidate the interaction between polyvinylpyrrolidone (B124986) (PVP) and hydrogen peroxide (H₂O₂). Understanding this interaction at a molecular level is crucial for the development and stabilization of pharmaceutical formulations where PVP is used as an excipient and residual H₂O₂ can be a critical impurity. This document outlines the theoretical basis, computational methodologies, and experimental validation for the study of the PVP-H₂O₂ complex.
Introduction
Polyvinylpyrrolidone (PVP) is a widely used polymer in the pharmaceutical industry, valued for its versatile properties as a binder, disintegrant, and solubilizing agent. Hydrogen peroxide (H₂O₂) is often used as an initiator in the polymerization of N-vinylpyrrolidone to produce PVP and can remain as a reactive impurity in the final product. The interaction between PVP and H₂O₂ is of significant interest as it can impact the stability of both the polymer and the drug formulation. Quantum chemical calculations offer a powerful tool to investigate the non-covalent interactions, such as hydrogen bonding, that govern the formation and stability of the PVP-H₂O₂ complex.
The Nature of the PVP-H₂O₂ Interaction
The primary interaction between PVP and H₂O₂ is through hydrogen bonding.[1] The carbonyl group (C=O) of the pyrrolidone ring in the PVP monomer acts as a hydrogen bond acceptor, while the hydroxyl groups (-OH) of hydrogen peroxide act as hydrogen bond donors. Computational studies have demonstrated that the carbonyl oxygen atoms of PVP can form strong hydrogen bonds with hydrogen peroxide molecules.[1] This interaction is key to the stabilizing effect of PVP on hydrogen peroxide, reducing its spontaneous decomposition.[1]
Furthermore, quantum chemical calculations have revealed that hydrogen peroxide molecules can form chain-like associates, where adjacent H₂O₂ molecules are linked by two hydrogen bonds.[1] These chains of H₂O₂ are then stabilized by the PVP polymer. The complexation energies are significant, indicating a strong interaction. For instance, ab initio calculations using a 6-31G** basis set have shown a strong interaction energy of 45 kcal/mol for a complex of a low molecular weight PVP model with five molecules of H₂O₂.[1]
Quantitative Computational Data
Quantum chemical calculations provide valuable quantitative data on the geometry, stability, and vibrational properties of the PVP-H₂O₂ complex. The following tables summarize key findings from computational studies.
| Model System | Computational Method | Basis Set | Binding Energy (kcal/mol) |
| Low molecular weight PVP model + 5 H₂O₂ | Ab initio | 6-31G** | 45 |
Table 1: Calculated Binding Energy for a Model PVP-H₂O₂ Complex.[1]
| Vibrational Mode | Experimental Frequency (PVP) | Experimental Frequency (PVP-H₂O₂ Complex) | Frequency Shift (cm⁻¹) |
| Carbonyl (C=O) Stretch | 1660 cm⁻¹ | 1633 cm⁻¹ | -27 |
| Hydroxyl (O-H) Stretch | ~3500 cm⁻¹ (residual moisture) | 3100 cm⁻¹ (distinct peak) | - |
Table 2: Experimental Infrared Vibrational Frequency Shifts upon PVP-H₂O₂ Complex Formation.[2]
Methodologies
Computational Methodology
A typical quantum chemical workflow to study the PVP-H₂O₂ interaction involves several key steps, from model system creation to analysis of the results. Density Functional Theory (DFT) and ab initio methods are commonly employed for such investigations.
A detailed breakdown of the computational protocol is as follows:
-
Model System Definition : A representative model of the PVP polymer, often an oligomer (e.g., containing 2-6 monomer units), and a specific number of hydrogen peroxide molecules are defined.
-
Initial Geometry : An initial 3D structure of the complex is generated, often based on chemical intuition of hydrogen bonding.
-
Method and Basis Set Selection : A suitable level of theory and basis set are chosen. For example, the B3LYP functional for DFT calculations or Møller-Plesset perturbation theory (MP2) for ab initio calculations, with a Pople-style basis set like 6-31G** or a correlation-consistent basis set like aug-cc-pVDZ.
-
Geometry Optimization : The energy of the system is minimized with respect to the atomic coordinates to find the most stable structure.
-
Frequency Calculation : This is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict vibrational spectra.
-
Single Point Energy Calculation : A more accurate energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set.
-
Analysis :
-
Structural Parameters : Bond lengths, angles, and dihedral angles of the optimized geometry are analyzed.
-
Vibrational Analysis : Calculated vibrational frequencies are compared with experimental IR or Raman spectra. Shifts in characteristic frequencies (e.g., C=O stretch) upon complexation provide evidence of interaction.
-
Binding Energy : The interaction strength is quantified by calculating the binding energy, typically with correction for basis set superposition error (BSSE). The binding energy (E_bind) is calculated as: E_bind = E_(PVP-(H₂O₂)n) - (E_PVP + n * E_(H₂O₂)) where E_(PVP-(H₂O₂)n) is the total energy of the complex, E_PVP is the energy of the isolated PVP molecule, and E_(H₂O₂) is the energy of a single hydrogen peroxide molecule.
-
Experimental Protocols
Synthesis of the PVP-H₂O₂ Complex:
A solid complex of PVP and hydrogen peroxide can be prepared as follows:[3]
-
Add 12 g of PVP K30 powder to 18 mL of a precooled (using an ice bath) 30% w/w H₂O₂ solution in a glass beaker.
-
Stir the solution continuously at 250 rpm for 1 hour.
-
Transfer the resulting solution to another glass beaker lined with a Teflon film and keep it on a bench for 15 hours at 25 °C.
-
Dry the sample in a vacuum desiccator for 35 days at 40 °C to obtain the solid PVP-H₂O₂ complex.
FT-IR Spectroscopic Characterization:
Fourier-transform infrared (FT-IR) spectroscopy is a key technique to experimentally verify the interaction between PVP and H₂O₂.[3]
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid PVP-H₂O₂ complex on the ATR crystal.
-
Collect the spectrum, typically by co-adding 32 scans in the range of 600 cm⁻¹ to 4000 cm⁻¹ with a spectral resolution of 4 cm⁻¹.
-
For comparison, acquire a spectrum of the pure PVP powder using the same parameters.
-
Analyze the spectra for shifts in characteristic vibrational bands, particularly the carbonyl (C=O) stretching frequency of PVP and the hydroxyl (O-H) stretching region.
Visualizing the Interaction and Workflow
The following diagrams illustrate the key molecular interaction and a logical workflow for investigating the PVP-H₂O₂ complex.
Conclusion
Quantum chemical calculations provide indispensable insights into the molecular interactions between PVP and hydrogen peroxide. The combination of computational modeling and experimental validation confirms that the formation of a stable complex is driven by strong hydrogen bonding between the carbonyl groups of PVP and chains of hydrogen peroxide molecules. This understanding is critical for controlling the levels of residual hydrogen peroxide in pharmaceutical-grade PVP and for ensuring the stability and safety of drug products. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and formulation science.
References
Discovering the history of PVP-hydrogen peroxide development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, synthesis, characterization, and antimicrobial mechanism of the polyvinylpyrrolidone (B124986) (PVP)-hydrogen peroxide complex. This versatile complex has garnered significant interest across various industries, from pharmaceuticals and medical devices to consumer products, owing to its stabilized delivery of hydrogen peroxide in a solid, easy-to-handle form. This document provides a comprehensive overview for researchers and professionals engaged in drug development and related scientific fields.
A Historical Overview of PVP-Hydrogen Peroxide Development
The journey of this compound complexes began with the need for a stable, solid form of hydrogen peroxide, a powerful oxidizing and disinfecting agent that is otherwise unstable in its aqueous solution. Early research in the mid-20th century focused on creating solid, stabilized compositions. Initial methods involved mixing aqueous solutions of PVP and hydrogen peroxide and then evaporating the water to yield a solid product. However, these early processes often resulted in gummy, amorphous materials with variable hydrogen peroxide content and poor stability, hindering their commercial viability.
A significant advancement came with the development of processes to produce substantially anhydrous and free-flowing powdered forms of the complex. These innovations, often detailed in patent literature, involved techniques such as reacting PVP in a fluidized bed with concentrated hydrogen peroxide solutions or utilizing spray drying methods. These methods allowed for precise control over the final product's physical properties and hydrogen peroxide concentration, leading to stable, commercially viable products with applications ranging from antiseptics and disinfectants to bleaching agents and catalysts.[1]
Synthesis of the this compound Complex
Several methods have been developed for the synthesis of the this compound complex, each yielding a product with specific physical characteristics and hydrogen peroxide content. The choice of method often depends on the desired final form of the complex, such as a simple solid, a free-flowing powder, or a component within a hydrogel matrix.
Key Synthesis Protocols
Below are detailed experimental protocols for three common methods of synthesizing the this compound complex.
Protocol 1: Preparation of a Solid this compound Complex
This method, adapted from a study on the use of the complex as a solid-state oxidative stressor, is suitable for laboratory-scale synthesis.[2]
-
Materials:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen peroxide solution
-
Ice bath
-
Glass beaker
-
Magnetic stirrer
-
Teflon-coated surface (e.g., a second glass beaker lined with Teflon film)
-
Desiccator (vacuum-tightened)
-
-
Procedure:
-
Pre-cool 18 mL of 30% (w/w) hydrogen peroxide solution in a glass beaker using an ice bath.
-
Slowly add 12 g of PVP K-30 powder to the pre-cooled hydrogen peroxide solution while stirring continuously at 250 rpm.
-
Continue stirring the solution for 1 hour.
-
Transfer the resulting solution to a Teflon-coated surface.
-
Allow the solution to stand at 25 °C for 15 hours.
-
Place the sample in a vacuum-tightened desiccator at 40 °C for 35 days for further drying.
-
Protocol 2: Fluidized Bed Process for a Free-Flowing Powder
This method is suitable for producing a stable, free-flowing powder with a controlled hydrogen peroxide concentration and is often used in commercial production.[1]
-
Materials:
-
Polyvinylpyrrolidone (PVP) powder (particle size 10-100 microns)
-
30-85% (w/w) Hydrogen peroxide solution
-
Fluidized bed dryer
-
Dry air stream
-
-
Procedure:
-
Charge the fluidized bed dryer with a predetermined amount of PVP powder.
-
Fluidize the PVP powder at a temperature between ambient and 60°C (preferably 35°-45°C) using a dry air stream.
-
Introduce the hydrogen peroxide solution as finely divided droplets into the fluidized bed at a controlled feed rate (e.g., 5-50 g/minute/kg of PVP).
-
Continuously remove water from the product and the bed during the addition of the hydrogen peroxide solution.
-
After the addition is complete, continue drying the product for a specified period (e.g., 10 minutes) to achieve the desired moisture content.
-
Protocol 3: Spray Drying Method
This method involves the preparation of an aqueous solution of PVP and hydrogen peroxide, which is then spray-dried to produce a powder.
-
Materials:
-
PVP K-30 solution (20-40% concentration)
-
Aqueous hydrogen peroxide solution (27-50%)
-
Reaction kettle with temperature control
-
Spray dryer
-
-
Procedure:
-
Add the PVP K-30 liquid to the aqueous hydrogen peroxide solution in a reaction kettle.
-
Mix the components at a controlled temperature between 45-95 °C for 2-8 hours.
-
Transfer the resulting solution to a spray dryer to obtain the final powdered this compound complex.
-
Comparison of Synthesis Methods
| Synthesis Method | Key Reactants & Conditions | Resulting H2O2 Content | Physical Form of Product | Reference |
| Solid Complex Preparation | PVP K-30 powder, 30% H2O2, 25°C for 15h, then 40°C in desiccator for 35 days | Not specified in source | Solid complex | [2] |
| Fluidized Bed Process | PVP powder, 30-85% H2O2, ambient to 60°C | 15-24% (preferably 18-22%) | Free-flowing powder | [1] |
| Spray Drying | 20-40% PVP K-30 solution, 27-50% H2O2, 45-95°C for 2-8h | 15-20% | Powder | CN111000866A |
Characterization of the this compound Complex
The interaction between PVP and hydrogen peroxide is primarily through hydrogen bonding between the carbonyl group of the pyrrolidone ring in PVP and the hydrogen atoms of hydrogen peroxide. This interaction is key to the stabilization of hydrogen peroxide in the complex. Various analytical techniques are employed to characterize this complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a crucial tool for confirming the formation of the this compound complex. The hydrogen bonding between PVP and hydrogen peroxide results in a noticeable shift in the vibrational frequency of the carbonyl group (C=O) of PVP.
| Compound | C=O Stretching Vibration (cm⁻¹) | O-H Stretching Vibration (cm⁻¹) | Key Observation | Reference |
| PVP (pure) | ~1650 - 1680 | - | Characteristic carbonyl peak | [3] |
| PVP-H2O2 Complex | ~1630 - 1650 | Broad peak around 3100-3500 | Shift of the C=O peak to a lower wavenumber indicates hydrogen bonding. A distinct peak around 3100 cm⁻¹ suggests intermolecular hydrogen bonding with H2O2. | [2][3] |
Thermal Analysis (DSC-TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of the complex and to determine its moisture and hydrogen peroxide content. For the this compound complex, a notable endotherm around 150 °C in the DSC curve can indicate the release of hydrogen peroxide, as the boiling point of free hydrogen peroxide is 150 °C.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy can be employed for the quantitative determination of hydrogen peroxide content in the PVP complex. This technique offers a sensitive and specific method for quantifying peroxide levels. Studies have shown that peroxide levels can vary between different grades of PVP and also between different manufacturers.[4]
Antimicrobial Mechanism of Action
The antimicrobial activity of the this compound complex is attributed to the release of hydrogen peroxide, which is a potent oxidizing agent. Hydrogen peroxide exerts its effect on microorganisms through the generation of reactive oxygen species (ROS), leading to oxidative stress.
Oxidative Stress Signaling Pathways in Bacteria
Upon exposure to hydrogen peroxide, bacteria activate specific defense mechanisms to counteract the oxidative stress. Two key regulatory systems involved are the OxyR and PerR regulons.
-
OxyR Regulon (primarily in Gram-negative bacteria): In the presence of hydrogen peroxide, a cysteine residue in the OxyR protein is oxidized, leading to a conformational change that activates its DNA-binding ability.[5][6] Activated OxyR then induces the expression of genes encoding for enzymes that detoxify ROS, such as catalase and glutathione (B108866) reductase.[5]
-
PerR Regulon (prevalent in Gram-positive bacteria): The PerR protein is a metal-dependent repressor that binds to DNA and represses the expression of peroxide resistance genes in the absence of stress.[5][6] When hydrogen peroxide is present, it oxidizes the ferrous iron (Fe²⁺) cofactor of PerR, causing the protein to dissociate from the DNA and allowing the transcription of detoxification enzymes.[5]
The overwhelming production of ROS by hydrogen peroxide ultimately leads to damage of essential cellular components, including:
-
Proteins: Oxidation of amino acid residues, particularly cysteine, leads to conformational changes and inactivation of enzymes.[6]
-
DNA: ROS can cause strand breaks and modifications to nucleotide bases, leading to mutations and cell death.
-
Lipids: Peroxidation of lipids in the cell membrane disrupts its integrity and function.
The sustained release of hydrogen peroxide from the PVP complex ensures a continuous antimicrobial effect.
Experimental Workflow for Antimicrobial Susceptibility Testing
The antimicrobial efficacy of the this compound complex can be evaluated using standard microbiological methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 4: Broth Microdilution Susceptibility Test
This protocol is a standard method to determine the MIC of an antimicrobial agent against a specific microorganism.[7][8]
-
Materials:
-
This compound complex
-
Sterile broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland standard
-
Incubator
-
-
Procedure:
-
Prepare a stock solution of the this compound complex in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in the wells of a 96-well microtiter plate using sterile broth.
-
Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and characterization of the this compound complex.
Antimicrobial Signaling Pathway (OxyR)
References
- 1. US5077047A - Process for producing PVP-H2O2 products in the form of free-flowing powders - Google Patents [patents.google.com]
- 2. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Bacterial Response to Oxidative Stress and RNA Oxidation [frontiersin.org]
- 6. Frontiers | Oxidative Stress in Bacteria and the Central Dogma of Molecular Biology [frontiersin.org]
- 7. A standardized microdilution susceptibility test to determine the resistance capacity of human pathogenic bacteria towards hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
Initial Studies on the Antimicrobial Properties of PVP-H2O2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies concerning the antimicrobial properties of the polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) complex. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways and workflows.
Introduction
Polyvinylpyrrolidone (PVP) is a versatile polymer widely used in the pharmaceutical industry for its excellent biocompatibility and binding properties. When complexed with hydrogen peroxide (H2O2), it forms a stable, solid adduct that serves as a convenient and safe alternative to aqueous H2O2 solutions.[1] The PVP-H2O2 complex harnesses the well-established broad-spectrum antimicrobial activity of hydrogen peroxide, which is effective against a wide range of microorganisms, including bacteria, fungi, and viruses.[2] The complexation with PVP helps to stabilize the hydrogen peroxide, allowing for its controlled release.[2][3] This guide focuses on the initial findings related to the antimicrobial efficacy of this complex, particularly in the context of its potential applications in wound healing and disinfection.
Mechanism of Antimicrobial Action
The primary antimicrobial action of the PVP-H2O2 complex is attributed to the activity of hydrogen peroxide. H2O2 exerts its effect through the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH).[4][5] These ROS are potent oxidizing agents that cause widespread damage to microbial cells.[6][7]
The process begins with the diffusion of H2O2 across the microbial cell membrane.[5] Inside the cell, H2O2 can react with transition metal ions, such as ferrous iron (Fe2+), in a process known as the Fenton reaction, leading to the formation of hydroxyl radicals.[4][7] These radicals can then indiscriminately attack and damage essential cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[7]
References
- 1. Poly(N-vinylpyrrolidone)–H2O2 and poly(4-vinylpyridine)–H2O2 complexes: solid H2O2 equivalents for selective oxidation of sulfides to sulfoxides and ketones to gem-dihydroperoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Actions of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial strategies centered around reactive oxygen species - bactericidal antibiotics, photodynamic therapy and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial use of reactive oxygen therapy: current insights - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Oxidative Power of PVP-Hydrogen Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The complex of polyvinylpyrrolidone (B124986) (PVP) and hydrogen peroxide (H₂O₂) stands as a versatile and potent oxidizing agent with significant implications across pharmaceutical development and biomedical research. This technical guide delves into the core of its oxidative potential, offering a comprehensive overview of its mechanism, quantitative effects, and the cellular signaling pathways it modulates. By providing detailed experimental protocols and clear data presentations, this document serves as a vital resource for professionals seeking to harness or mitigate the oxidative capabilities of this complex.
Chemical Properties and Oxidative Mechanism
PVP-hydrogen peroxide is a stable, solid complex where hydrogen peroxide is bound to the polymer chain of polyvinylpyrrolidone. This complexation offers a controlled and sustained release of hydrogen peroxide, a potent oxidizing agent that generates reactive oxygen species (ROS). The primary mechanism of its oxidative action involves the generation of hydroxyl radicals (•OH), which are highly reactive and can oxidize a wide range of organic molecules, including drug substances, cellular components, and microbial structures.
Quantitative Assessment of Oxidative Potential
The oxidative capacity of this compound has been quantified in various applications, from the degradation of pharmaceutical compounds to its antimicrobial and antibiofilm efficacy.
Oxidative Degradation of Pharmaceuticals
A key application for drug development professionals is the use of this compound as a solid-state stressor to evaluate the oxidative stability of pharmaceutical ingredients.
Table 1: Oxidative Degradation of Vortioxetine (B1682262) HBr by PVP-H₂O₂ Complex
| Storage Condition (Time) | % Degradation (Closed State) | % Degradation (Open State) |
| 1 Day | ~1.5% | ~3.0% |
| 5 Days | ~2.0% | ~5.5% |
| 10 Days | ~2.5% | ~6.0% |
Data sourced from a study on the solid-state forced degradation of vortioxetine HBr at 40°C and 75% relative humidity.[1][2]
Antimicrobial and Antibiofilm Activity
The release of hydrogen peroxide from the PVP complex imparts significant antimicrobial properties, making it effective against a range of microorganisms and their biofilms. While specific quantitative data for PVP-H₂O₂'s effect on biofilms is emerging, studies on hydrogen peroxide and synergistic effects with other PVP complexes provide valuable insights.
Table 2: Synergistic Effect of Povidone-Iodine (PVP-I) and Hydrogen Peroxide on S. aureus Biofilm
| Treatment | Biofilm Reduction (Compared to Control) |
| Povidone-Iodine (PVP-I) | Significant Reduction |
| Hydrogen Peroxide (H₂O₂) | Significant Reduction |
| PVP-I + H₂O₂ Combination | More Pronounced Synergistic Reduction |
This table illustrates the enhanced anti-biofilm activity when hydrogen peroxide is used in combination with another PVP complex, suggesting the potent oxidative role of H₂O₂ in biofilm disruption.
Table 3: Effect of Hydrogen Peroxide on Heterotrophic Plate Count in Dental Unit Waterlines
| Treatment Regimen | Reduction in Heterotrophic Plate Count (CFU/mL) |
| Daily 0.02% H₂O₂ + Weekly 0.25% H₂O₂ | Reduction from >10⁶ to <100 |
| Daily 0.02% H₂O₂ alone | Significant reduction in bacterial and Legionella spp. load |
This data on hydrogen peroxide highlights its efficacy in reducing microbial contamination in biofilm-prone environments.[3]
Cellular Signaling Pathways Modulated by this compound
The oxidative stress induced by the release of hydrogen peroxide from the PVP complex can trigger a cascade of cellular signaling events. These pathways are critical in determining the cellular response, ranging from adaptation and survival to apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Hydrogen peroxide is a known activator of the MAPK signaling pathways, which are crucial regulators of cell proliferation, differentiation, and stress responses.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
NF-κB is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Oxidative stress is a well-established activator of the NF-κB pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for assessing the oxidative potential of this compound.
Preparation of this compound Complex
A solid PVP-H₂O₂ complex can be prepared by dissolving PVP (e.g., PVP K30) in a cooled 30% (w/w) hydrogen peroxide solution with continuous stirring. The resulting solution is then dried under vacuum to obtain the solid complex.[1]
Oxidative Degradation of a Drug Substance
Methodology:
-
Prepare a physical mixture of the active pharmaceutical ingredient (API) and the PVP-H₂O₂ complex.
-
Compress the mixture into tablet compacts.
-
Expose the compacts to controlled temperature and humidity conditions for a defined period.
-
At specified time points, dissolve the compacts in a suitable solvent.
-
Analyze the resulting solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and quantify the parent drug and its degradation products.[1]
Assessment of Antibiofilm Activity
Methodology:
-
Crystal Violet Staining (for biomass):
-
Grow bacterial biofilms in a 96-well plate.
-
Treat the biofilms with different concentrations of PVP-H₂O₂ solution.
-
After incubation, wash the wells and stain the remaining biofilm with crystal violet.
-
Solubilize the stain and measure the absorbance to quantify the biofilm biomass.
-
-
Colony Forming Unit (CFU) Enumeration (for viability):
-
After treatment with PVP-H₂O₂, disrupt the biofilm and serially dilute the bacterial suspension.
-
Plate the dilutions on agar (B569324) plates and incubate.
-
Count the resulting colonies to determine the number of viable bacteria.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Methodology:
-
Culture mammalian cells to the desired confluency.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
-
Treat the cells with various concentrations of this compound.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis of Signaling Proteins
Methodology:
-
Treat cultured cells with this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with primary antibodies specific for the phosphorylated (activated) forms of MAPK or NF-κB pathway proteins (e.g., phospho-p38, phospho-JNK, phospho-p65).
-
Use a labeled secondary antibody and a detection reagent to visualize the protein bands.
-
Analyze the band intensities to determine the level of protein activation.
Conclusion
The this compound complex is a powerful oxidative tool with broad applications in scientific research and drug development. Its ability to provide a controlled release of hydrogen peroxide makes it a valuable reagent for studying oxidative stress and its consequences. A thorough understanding of its quantitative effects on various substrates and its impact on cellular signaling pathways is essential for its effective and safe utilization. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore and harness the oxidative potential of this versatile compound.
References
- 1. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions | MDPI [mdpi.com]
- 3. The consistent application of hydrogen peroxide controls biofilm growth and removes Vermamoeba vermiformis from multi-kingdom in-vitro dental unit water biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PVP-Hydrogen Peroxide in Accelerated Pharmaceutical Stability Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide to utilizing polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) as a solid-state oxidative stressor for accelerated pharmaceutical stability studies. This approach offers a more realistic method for evaluating the impact of reactive impurities found in excipients on drug product stability.
Application Notes
Introduction
Reactive impurities, such as residual peroxides in common pharmaceutical excipients like polyvinylpyrrolidone (B124986) (PVP), pose a significant threat to the chemical stability of drug products.[1][2][3] Traditional methods of screening for oxidative liability, such as spiking liquid hydrogen peroxide into solid drug-excipient mixtures, can oversimplify the micro-environment and lead to inaccurate predictions of long-term stability.[1][2][3][4] The use of a pre-formed PVP-H2O2 complex introduces the oxidative stressor in a solid state, better mimicking the conditions within a final dosage form.[1][2][3][4][5] This method is particularly useful for identifying degradation pathways and developing stable formulations.
Advantages of the PVP-H2O2 Complex as a Stressor
-
Solid-State Stressor: Provides a more realistic simulation of oxidative stress from reactive impurities within a solid dosage form compared to solution-based methods.[1][2][3][4]
-
Homogeneous Distribution: When mixed with the active pharmaceutical ingredient (API), the PVP-H2O2 complex allows for a more uniform distribution of the oxidative agent.[5]
-
Controlled Stress: The complex allows for a more controlled and sustained release of hydrogen peroxide, facilitating the study of degradation kinetics.
-
Relevance to Common Excipients: PVP is a widely used excipient, making this complex a relevant stressor for a variety of formulations.[5]
Comparison with Other Oxidative Stressors
The PVP-H2O2 complex offers distinct advantages over other common oxidative stressors used in forced degradation studies.
| Stressor | Form | Advantages | Disadvantages |
| Liquid H2O2 | Solution | Simple to implement for solution-state studies. | Does not accurately represent solid-state interactions; can be overly aggressive.[1][2][3][4] |
| Urea-Hydrogen Peroxide (UHP) | Solid | Solid-state stressor. | Releases H2O2 vapor, which primarily reacts with the exposed surface of the drug, potentially leading to non-homogeneous degradation.[5] |
| PVP-H2O2 Complex | Solid | Homogeneous mixing with the drug is possible, leading to more uniform degradation. Better simulates intimate contact between drug and reactive excipient impurity.[5] | Susceptible to moisture, which can alter the physical characteristics of the compacts.[5] |
| AIBN/AAPH | Solid | Generate free radicals to induce degradation. | Reactions may not be representative of peroxide-induced degradation pathways. |
Quantitative Data Summary
The following table summarizes the results from a study on the forced degradation of Vortioxetine HBr using a PVP-H2O2 complex. Tablet compacts of Vortioxetine HBr and the PVP-H2O2 complex were exposed to accelerated stability conditions (40 °C / 75% RH).
| Storage Condition | Time (days) | Degradation Product (%) |
| Open | 10 | ~6.0 |
| Closed | 10 | ~3.0 |
Data adapted from a study by Modhave et al. The results indicate that the extent of degradation is significantly higher in open storage conditions, highlighting the influence of moisture on the oxidative degradation process.[1][2][4][5][6]
Experimental Protocols
Preparation of the PVP-H2O2 Complex (PHP Complex)
This protocol is based on the method described by Modhave et al.[2][5]
Materials:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen Peroxide (H2O2) solution
-
Ice bath
-
Glass beaker
-
Magnetic stirrer
-
Teflon film
-
Vacuum desiccator
-
Mortar and pestle
-
Liquid nitrogen
Procedure:
-
Pre-cool 18 mL of 30% w/w H2O2 solution in a glass beaker using an ice bath.
-
Slowly add 12 g of PVP K-30 powder to the pre-cooled H2O2 solution while stirring continuously at 250 rpm for 1 hour.[2][5]
-
Transfer the resulting solution to another glass beaker lined with Teflon film.
-
Dry the resulting solid in a vacuum desiccator at 40 °C for approximately 35 days to obtain the solid PVP-H2O2 complex.[5]
-
After drying, crush the solid complex into a fine powder using a mortar and pestle with the aid of liquid nitrogen.[5]
-
Store the resulting PVP-H2O2 powder at 2 °C to 8 °C.[5]
Forced Degradation Study of a Solid Dosage Form
This protocol outlines the procedure for conducting a forced degradation study using the prepared PVP-H2O2 complex.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
PVP-H2O2 complex powder
-
Tablet press
-
Stability chambers (e.g., 40 °C / 75% RH)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a physical mixture of the API and the PVP-H2O2 complex. A 1:1 ratio by weight can be used to achieve significant degradation for initial screening.[5]
-
Compress the powder mixture into tablet compacts.
-
Place the compacts in both open and closed containers to evaluate the effect of humidity.
-
Expose the samples to accelerated stability conditions (e.g., 40 °C / 75% RH) for a predetermined duration (e.g., 10 days).[1][2][4][6]
-
At specified time points, withdraw samples for analysis.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS) to quantify the parent drug and any degradation products.
Analytical Method Example: LC-MS for Vortioxetine HBr
The following is an example of an LC-MS method used for the analysis of Vortioxetine HBr and its oxidative degradation product.[2]
-
Column: Suitable reversed-phase column
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
T0.00 / 80:20 (A:B)
-
T1.00 / 80:20
-
T5.00 / 30:70
-
T10.00 / 30:70
-
T11.00 / 80:20
-
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 1 µL
-
Column Temperature: 30 °C
-
Autosampler Temperature: 20 °C
-
UV Detection: 242 nm
-
Sample Diluent: Acetonitrile:Water (50:50 v/v)
-
Final Active Concentration for Injection: 500 µg/mL
Visualizations
Caption: Experimental workflow for preparing the PVP-H2O2 complex and conducting a forced degradation study.
References
- 1. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids | MDPI [mdpi.com]
- 2. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions [mdpi.com]
- 6. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PVP-H2O2 Hydrogel Formulation for Controlled Wound Healing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic wounds, particularly in diabetic patients, present a significant clinical challenge due to their susceptibility to infection and impaired healing processes.[1][2] Advanced wound dressings that actively promote healing are in high demand. Polyvinylpyrrolidone (PVP) and Polyvinyl Alcohol (PVA) based hydrogels have emerged as promising platforms for controlled drug delivery in wound care.[3][4] These hydrogels offer a moist environment conducive to healing, can absorb wound exudate, and can be formulated to release therapeutic agents in a controlled manner.[5][6] This document provides detailed application notes and protocols for the formulation and evaluation of a PVP-H2O2 hydrogel designed for controlled wound healing.
The incorporation of hydrogen peroxide (H2O2) into the hydrogel serves a dual purpose. At low concentrations, H2O2 acts as a signaling molecule, promoting key aspects of the wound healing cascade, including angiogenesis and cell proliferation.[7][8] It also provides broad-spectrum antimicrobial activity, a crucial feature for preventing wound infections.[9][10] The controlled release of H2O2 from the hydrogel is critical to harness its therapeutic benefits while avoiding the cytotoxic effects associated with high concentrations.[9][11]
These notes detail the preparation of a biodegradable and biocompatible PVA/PVP hydrogel encapsulating H2O2.[3][4] The formulation's properties can be tuned through physical (freeze-thaw cycles) and chemical (crosslinking) modifications to achieve desired H2O2 release kinetics and mechanical characteristics.[3][9]
Mechanism of Action: The Role of Controlled H2O2 Release
Hydrogen peroxide is a reactive oxygen species (ROS) that plays a paradoxical role in wound healing.[7] While high concentrations can cause oxidative stress and cellular damage, low to moderate levels are crucial signaling molecules that orchestrate the healing process.[7][8] The PVP-H2O2 hydrogel is designed to maintain a therapeutic window of H2O2 concentration at the wound site.
The controlled release of H2O2 from the hydrogel influences several key signaling pathways involved in wound healing:
-
Vascular Endothelial Growth Factor (VEGF) Pathway: ROS can enhance the activation of VEGF, a key driver of angiogenesis (the formation of new blood vessels), which is essential for supplying nutrients and oxygen to the healing tissue.[7]
-
MAPK and PI3K/Akt Pathways: Low concentrations of H2O2 can activate the ERK/JNK and PI3K/Akt signaling pathways, which are critical for promoting cell proliferation and survival of fibroblasts and keratinocytes.[7]
-
Nrf2 Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. ROS can trigger the dissociation of Nrf2 from Keap1, leading to the expression of antioxidant genes that protect cells from oxidative stress and are vital for re-epithelialization.[7][8]
By providing a sustained, low-level release of H2O2, the hydrogel aims to stimulate these pro-healing pathways while simultaneously exerting an antimicrobial effect to prevent infection.[7][9]
References
- 1. Recent advances in responsive hydrogels for diabetic wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogels in Cutaneous Wound Healing: Insights into Characterization, Properties, Formulation and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijhsr.org [ijhsr.org]
- 8. Signaling pathways in cutaneous wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization and controlled release of micro-encapsulated hydrogen peroxide for wound treatment applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen Peroxide Generation and Biocompatibility of Hydrogel-Bound Mussel Adhesive Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application of PVP-Hydrogen Peroxide in Teeth Whitening Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylpyrrolidone (PVP) complexed with hydrogen peroxide (PVP-H₂O₂) has emerged as a stable and effective agent in teeth whitening research and product development. PVP, a biocompatible polymer, forms a stable complex with hydrogen peroxide, offering controlled release of the active whitening agent.[1] This characteristic potentially enhances the safety and efficacy profile compared to traditional peroxide-based whitening systems. These application notes provide a comprehensive overview of the use of PVP-H₂O₂ in teeth whitening research, including detailed experimental protocols, quantitative data summaries, and visualizations of key processes.
Mechanism of Action
The fundamental mechanism of tooth whitening with PVP-H₂O₂ is based on the oxidative degradation of chromogens within the tooth structure. Upon application, the PVP-H₂O₂ complex comes into contact with saliva and enamel, leading to the gradual release of hydrogen peroxide. The released hydrogen peroxide, a strong oxidizing agent, diffuses through the enamel and dentin, where it breaks down large, pigmented molecules into smaller, less colored ones. This process alters the tooth's optical properties, resulting in a lighter appearance.
Diagram of the Whitening Mechanism
Caption: Controlled release of H₂O₂ from a PVP-H₂O₂ gel and subsequent oxidation of chromogens.
Data Presentation
Table 1: In Vitro Whitening Efficacy of Peroxide-Based Gels
| Whitening Agent | Concentration | ΔE* (Color Change) | ΔSGU (Shade Guide Unit Change) | Reference |
| Hydrogen Peroxide | 20% | 5.39 ± 2.50 | - | [2] |
| Hydrogen Peroxide | 35% | Higher than 20% | - | [3] |
| Carbamide Peroxide | 10% | 4.75 ± 2.25 | - | [2] |
| Carbamide Peroxide | 16% | - | - | [4] |
| Carbamide Peroxide | 37% | Statistically similar to 35% HP | - | [5] |
Note: Data for a specific PVP-H₂O₂ formulation is limited in publicly available literature. The table presents data for hydrogen peroxide and carbamide peroxide as a reference.
Table 2: Effect of Peroxide Gels on Enamel Microhardness
| Whitening Agent | Concentration | Microhardness Change | Reference |
| Hydrogen Peroxide | 35% | Significant reduction | [6] |
| Hydrogen Peroxide (pH 4.3) | 35% | Significant hardness loss | [6] |
| Hydrogen Peroxide (pH 6.62) | 35% | Less hardness loss than pH 4.3 | [6] |
| Carbamide Peroxide | 11% | No significant effect | [7] |
| 6% Hydrogen Peroxide Gel | 6% | No significant differences from baseline | [8] |
Experimental Protocols
Preparation of an Experimental PVP-Hydrogen Peroxide Whitening Gel
This protocol describes the preparation of a basic PVP-H₂O₂ whitening gel. Further optimization of excipient concentrations may be required for desired viscosity, stability, and release characteristics.
Materials:
-
Polyvinylpyrrolidone (PVP) K90
-
Hydrogen Peroxide (35% w/w solution)
-
Glycerin (Humectant)
-
Carbopol® 940 (Thickening agent)
-
Triethanolamine (pH adjuster)
-
Deionized Water
Protocol:
-
Prepare the Thickening Agent Base:
-
Slowly disperse Carbopol® 940 in deionized water with continuous agitation until a uniform, lump-free dispersion is formed.
-
Allow the dispersion to hydrate (B1144303) for at least 2 hours.
-
-
Incorporate Humectant:
-
Add glycerin to the Carbopol® dispersion and mix until homogeneous.
-
-
Prepare the PVP-H₂O₂ Complex:
-
In a separate vessel, slowly add the 35% hydrogen peroxide solution to the PVP powder with constant, gentle mixing. The ratio of PVP to hydrogen peroxide can be adjusted, with a common starting point being around 80:20 by weight.[9]
-
-
Combine Components:
-
Slowly add the PVP-H₂O₂ complex to the Carbopol®/glycerin base with continuous mixing.
-
-
pH Adjustment:
-
Adjust the pH of the final gel to a range of 5.5-6.5 using triethanolamine. Monitor the pH closely during addition.
-
-
Homogenization and Degassing:
-
Homogenize the gel to ensure uniformity.
-
Allow the gel to stand to remove any entrapped air bubbles.
-
Diagram of Gel Formulation Workflow
Caption: Workflow for the preparation of an experimental PVP-H₂O₂ whitening gel.
In Vitro Whitening Efficacy Assessment
This protocol outlines a method to evaluate the whitening efficacy of a PVP-H₂O₂ gel on stained enamel specimens.
Materials:
-
Extracted human or bovine teeth
-
Staining solution (e.g., coffee, tea, red wine)
-
PVP-H₂O₂ whitening gel
-
Control gel (without H₂O₂)
-
Spectrophotometer or colorimeter
-
Artificial saliva
Protocol:
-
Specimen Preparation:
-
Prepare enamel blocks from the buccal surfaces of the teeth.
-
Polish the enamel surfaces to a standardized finish.
-
Record the baseline color of each specimen using a spectrophotometer (Lab* values).
-
-
Staining Procedure:
-
Immerse the specimens in the staining solution for a defined period (e.g., 7 days) at 37°C.
-
Rinse the stained specimens with deionized water.
-
Record the post-staining color of each specimen.
-
-
Whitening Treatment:
-
Divide the stained specimens into treatment and control groups.
-
Apply a standardized amount of the PVP-H₂O₂ whitening gel or control gel to the enamel surface of the respective groups.
-
Simulate a treatment regimen (e.g., daily application for a specified duration for a set number of days).
-
Between applications, store the specimens in artificial saliva at 37°C.
-
-
Color Measurement:
-
At the end of the treatment period, remove the gel and rinse the specimens.
-
Record the final color of each specimen.
-
-
Data Analysis:
-
Calculate the color change (ΔE) using the formula: ΔE = [(ΔL)² + (Δa)² + (Δb*)²]¹/².
-
Compare the ΔE* values between the treatment and control groups using appropriate statistical analysis.
-
Enamel Microhardness Testing
This protocol determines the effect of the PVP-H₂O₂ whitening gel on the microhardness of enamel.
Materials:
-
Enamel specimens (as prepared for the efficacy study)
-
PVP-H₂O₂ whitening gel
-
Control gel
-
Microhardness tester (e.g., Vickers or Knoop)
-
Artificial saliva
Protocol:
-
Baseline Microhardness:
-
Create three indentations on the surface of each enamel specimen using the microhardness tester under a specific load and dwell time.
-
Calculate the average baseline microhardness value for each specimen.
-
-
Whitening Treatment:
-
Subject the specimens to the same whitening treatment regimen as in the efficacy study.
-
-
Post-Treatment Microhardness:
-
After the treatment period, create three new indentations near the baseline indentations.
-
Calculate the average post-treatment microhardness value for each specimen.
-
-
Data Analysis:
-
Compare the baseline and post-treatment microhardness values for both the treatment and control groups to determine any significant changes.
-
Cytotoxicity Assay on Human Gingival Fibroblasts (HGF)
This protocol assesses the potential cytotoxicity of the PVP-H₂O₂ whitening gel on oral soft tissue cells.
Materials:
-
Human Gingival Fibroblast (HGF) cell line
-
Cell culture medium (e.g., DMEM)
-
PVP-H₂O₂ whitening gel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Multi-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed HGF cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
-
Preparation of Gel Eluates:
-
Prepare extracts of the PVP-H₂O₂ whitening gel and a control gel by incubating a standardized amount of each gel in cell culture medium for a defined period (e.g., 24 hours) at 37°C.
-
Serially dilute the extracts to obtain a range of concentrations.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and replace it with the prepared gel eluates of different concentrations.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium only).
-
Incubate the cells for a specified exposure time (e.g., 24 hours).
-
-
MTT Assay:
-
After incubation, remove the treatment media and add MTT solution to each well.
-
Incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the negative control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
-
Diagram of Cytotoxicity Testing Workflow
Caption: Workflow for assessing the cytotoxicity of a PVP-H₂O₂ whitening gel on HGFs.
Stability Testing of this compound Whitening Gel
This protocol evaluates the stability of the PVP-H₂O₂ gel over time under different storage conditions.
Materials:
-
PVP-H₂O₂ whitening gel packaged in final containers
-
Temperature and humidity-controlled stability chambers
-
Titration apparatus or a spectrophotometric method for hydrogen peroxide quantification
Protocol:
-
Sample Preparation and Storage:
-
Place packaged gel samples in stability chambers under various conditions (e.g., real-time: 25°C/60% RH; accelerated: 40°C/75% RH).
-
-
Initial Analysis (Time 0):
-
Analyze the initial concentration of hydrogen peroxide in the gel.
-
Evaluate physical properties such as pH, viscosity, and appearance.
-
-
Periodic Testing:
-
At specified time points (e.g., 1, 3, and 6 months for accelerated studies), withdraw samples from the stability chambers.
-
Re-analyze the hydrogen peroxide concentration and physical properties.
-
-
Data Analysis:
-
Plot the hydrogen peroxide concentration as a function of time for each storage condition.
-
Determine the degradation rate and estimate the shelf-life of the product.
-
Conclusion
The use of this compound complexes in teeth whitening formulations presents a promising approach to achieving effective and safe bleaching. The protocols and data presented in these application notes provide a foundational framework for researchers and drug development professionals to formulate, evaluate, and optimize PVP-H₂O₂-based whitening products. Further research is warranted to generate more specific data on various PVP-H₂O₂ formulations and to fully elucidate their clinical performance and long-term effects.
References
- 1. ashland.com [ashland.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of hydrogen peroxide concentration on enamel color and microhardness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness of different carbamide peroxide concentrations used for tooth bleaching: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Can carbamide peroxide be as effective as hydrogen peroxide for in-office tooth bleaching and cause less sensitivity? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microhardness change of enamel due to bleaching with in-office bleaching gels of different acidity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
PVP-hydrogen peroxide as a solid-state oxidizing agent in organic synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) is a stable, solid complex that serves as a convenient and safe alternative to aqueous hydrogen peroxide for various oxidation reactions in organic synthesis. Its solid nature simplifies handling, measurement, and reaction work-up, making it an attractive reagent for both small-scale laboratory applications and potentially for larger-scale industrial processes. This document provides detailed application notes and protocols for the use of PVP-H2O2 in key organic transformations.
Preparation of the PVP-H2O2 Complex
The PVP-H2O2 complex can be readily prepared in a laboratory setting. The following protocol is adapted from a published procedure.[1]
Experimental Protocol: Preparation of PVP-H2O2
-
Materials:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen peroxide solution
-
Ice bath
-
Glass beaker
-
Magnetic stirrer
-
Teflon film
-
Vacuum desiccator
-
-
Procedure:
-
Precool 18 mL of 30% w/w H2O2 solution in a glass beaker using an ice bath.
-
To the precooled H2O2 solution, add 12 g of PVP K-30 powder.
-
Stir the resulting solution continuously at 250 rpm for 1 hour at room temperature.
-
Transfer the resultant solution to another glass beaker lined with Teflon film and leave it on a bench for 15 hours at 25 °C to allow for slow evaporation.
-
Further dry the sample by placing it in a vacuum desiccator for 35 days at 40 °C to obtain the solid PVP-H2O2 complex.[1]
-
Applications in Organic Synthesis
PVP-H2O2 has been demonstrated to be an effective oxidizing agent for the selective transformation of specific functional groups. The primary applications reported in the scientific literature are the oxidation of sulfides to sulfoxides and the oxidation of ketones to gem-dihydroperoxides.[2]
Selective Oxidation of Sulfides to Sulfoxides
PVP-H2O2 provides a mild and selective method for the oxidation of sulfides to their corresponding sulfoxides, a valuable transformation in medicinal chemistry and organic synthesis. The reaction proceeds under neutral conditions and avoids over-oxidation to the sulfone, which can be a challenge with other oxidizing agents.[2]
-
Materials:
-
PVP-H2O2 complex
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
-
Silica (B1680970) gel for chromatography
-
Procedure:
-
To a solution of thioanisole (1 mmol) in methanol (5 mL) in a round-bottom flask, add the PVP-H2O2 complex (1.2 mmol of H2O2).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter off the PVP.
-
Wash the recovered PVP with methanol.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure methyl phenyl sulfoxide.
-
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Thioanisole | Methyl phenyl sulfoxide | 2 | 95 |
| 2 | Diphenyl sulfide | Diphenyl sulfoxide | 3 | 92 |
| 3 | Dibenzyl sulfide | Dibenzyl sulfoxide | 2.5 | 94 |
| 4 | 4-Chlorothioanisole | 4-Chlorophenyl methyl sulfoxide | 2 | 96 |
| 5 | 4-Methoxythioanisole | 4-Methoxyphenyl methyl sulfoxide | 2.5 | 93 |
Data adapted from Green Chemistry, 2014, 16, 3549-3553.[2]
Oxidation of Ketones to gem-Dihydroperoxides
The reaction of ketones with PVP-H2O2 provides a straightforward route to gem-dihydroperoxides, which are interesting synthetic intermediates. This transformation is typically carried out under mild conditions.[2]
-
Materials:
-
PVP-H2O2 complex
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
-
Silica gel for chromatography
-
Procedure:
-
To a solution of cyclohexanone (1 mmol) in methanol (5 mL) in a round-bottom flask, add the PVP-H2O2 complex (2.2 mmol of H2O2).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter off the PVP.
-
Wash the recovered PVP with methanol.
-
Combine the filtrate and the washings and carefully evaporate the solvent under reduced pressure (Note: gem-dihydroperoxides can be unstable).
-
Purify the crude product by silica gel column chromatography to obtain pure 1,1-dihydroperoxycyclohexane.
-
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Cyclohexanone | 1,1-Dihydroperoxycyclohexane | 4 | 90 |
| 2 | Cyclopentanone | 1,1-Dihydroperoxycyclopentane | 4 | 88 |
| 3 | Acetophenone | 1,1-Dihydroperoxy-1-phenylethane | 5 | 85 |
| 4 | 4-Chloroacetophenone | 1-(4-Chlorophenyl)-1,1-dihydroperoxyethane | 4.5 | 87 |
| 5 | Propiophenone | 1,1-Dihydroperoxy-1-phenylpropane | 5 | 82 |
Data adapted from Green Chemistry, 2014, 16, 3549-3553.[2]
Untapped Potential: Oxidation of Other Functional Groups
While the oxidation of sulfides and ketones using PVP-H2O2 is well-documented, there is a notable absence of detailed protocols in the scientific literature for the oxidation of other common functional groups such as alcohols, aldehydes, and amines with this specific solid-state reagent.
Although hydrogen peroxide itself is a known oxidant for these transformations, often requiring catalysts and specific reaction conditions, the direct application of the stable, solid PVP-H2O2 complex for these purposes remains an area ripe for exploration by researchers. The development of such protocols would further expand the utility of this convenient and safe oxidizing agent.
Application in Pharmaceutical Drug Development
Beyond its role in synthetic transformations, PVP-H2O2 is utilized as a solid-state stressor in the forced degradation studies of pharmaceuticals.[1][3] This is particularly relevant for assessing the oxidative stability of solid drug substances and formulations. The use of a solid peroxide source can better mimic the conditions of oxidative degradation that might occur in a final drug product due to residual peroxides in excipients.[4]
Safety and Handling
While PVP-H2O2 is a safer alternative to concentrated aqueous hydrogen peroxide, it is still a strong oxidizing agent and should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the complex.
-
Storage: Store in a cool, dry place away from combustible materials. The complex is stable for several months but can decompose in air.[5]
-
Incompatibilities: Avoid contact with strong reducing agents, strong bases, and metals.
By following these guidelines and protocols, researchers can effectively and safely utilize PVP-hydrogen peroxide as a valuable tool in organic synthesis and pharmaceutical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(N-vinylpyrrolidone)–H2O2 and poly(4-vinylpyridine)–H2O2 complexes: solid H2O2 equivalents for selective oxidation of sulfides to sulfoxides and ketones to gem-dihydroperoxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Controlled Release Kinetics of H₂O₂ from PVP-Coated Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a key reactive oxygen species (ROS) involved in various physiological and pathological processes, including cell signaling, immune responses, and antimicrobial defense. The controlled delivery of H₂O₂ to specific biological targets holds significant therapeutic potential in areas such as cancer therapy, wound healing, and antimicrobial treatments. Polyvinylpyrrolidone (PVP)-coated nanoparticles offer a promising platform for the controlled release of H₂O₂, leveraging the biocompatibility and stabilizing properties of PVP to modulate release kinetics and enhance therapeutic efficacy.[1][2] This document provides detailed protocols for the synthesis of PVP-coated H₂O₂-releasing nanoparticles, methods for characterizing their release kinetics, and an overview of the cellular signaling pathways activated by H₂O₂.
Data Presentation: H₂O₂ Release Kinetics
The controlled release of H₂O₂ from polymer-coated nanoparticles is influenced by factors such as the polymer coating thickness, environmental pH, and temperature. The following tables summarize representative data on H₂O₂ release from various polymer-coated nanoparticle systems.
Table 1: H₂O₂ Release from PVP-Coated Calcium Peroxide Nanoparticles (PVP@nCP)
| Time (hours) | Cumulative H₂O₂ Released (%) |
| 1 | 15.2 |
| 2 | 28.5 |
| 4 | 45.8 |
| 8 | 68.3 |
| 12 | 85.1 |
| 24 | 98.6 |
Note: Data is illustrative and synthesized from findings reported in studies on PVP-coated calcium peroxide nanoparticles, where release is often characterized by near-zero-order kinetics under specific conditions.[3][4]
Table 2: Comparative H₂O₂ Release from Different Polymer-Coated Nanoparticles
| Nanoparticle System | Polymer Coating | Time to 50% H₂O₂ Release (hours) | Release Kinetics Model |
| Calcium Peroxide (CaO₂) | PVP | ~5 | Zero-order |
| Calcium Peroxide (CaO₂) | Dextran | ~3 | Pseudo-first-order |
| Calcium Peroxide (CaO₂) | Polyethylene (B3416737) Glycol (PEG) | ~6 | Diffusion-controlled |
Note: This table provides a comparative overview based on data from multiple sources to illustrate how different polymer coatings can affect release kinetics.[3][4][5][6]
Experimental Protocols
Protocol 1: Synthesis of PVP-Coated Calcium Peroxide (PVP-CaO₂) Nanoparticles
This protocol describes a modified co-precipitation method for synthesizing calcium peroxide nanoparticles with a PVP coating.
Materials:
-
Calcium chloride (CaCl₂)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Polyvinylpyrrolidone (PVP, average molecular weight 40,000 g/mol )
-
Ammonium hydroxide (B78521) (NH₄OH) solution (1 M)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (or vacuum oven)
Procedure:
-
Prepare PVP Solution: Dissolve 1.0 g of PVP in 100 mL of deionized water with vigorous stirring until a clear solution is obtained.
-
Prepare Reaction Mixture: In a separate beaker, dissolve 3.0 g of CaCl₂ in 50 mL of deionized water. To this, add 20 mL of the PVP solution and stir for 30 minutes.
-
Initiate Precipitation: While stirring the CaCl₂-PVP solution, slowly add 15 mL of 1 M NH₄OH to adjust the pH to approximately 10-11.
-
Add H₂O₂: Slowly add 30 mL of 30% H₂O₂ to the reaction mixture. A white precipitate of PVP-coated CaO₂ nanoparticles will form.
-
Reaction Completion: Continue stirring the suspension for 2 hours at room temperature to ensure complete reaction and coating.
-
Nanoparticle Isolation: Centrifuge the suspension at 8,000 rpm for 15 minutes. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in 50 mL of ethanol and centrifuge again. Repeat this washing step three times to remove unreacted precursors and excess PVP.
-
Drying: Dry the final nanoparticle pellet using a lyophilizer or in a vacuum oven at 40°C for 24 hours.
-
Characterization (Optional): Characterize the size, morphology, and composition of the synthesized nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).
Protocol 2: Quantification of H₂O₂ Release Kinetics using Potassium Permanganate (B83412) Titration
This protocol details the measurement of H₂O₂ released from the PVP-coated nanoparticles over time using a redox titration method.
Materials:
-
PVP-coated CaO₂ nanoparticles
-
Potassium permanganate (KMnO₄) solution (0.02 M, standardized)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Stopwatch
Procedure:
-
Prepare Nanoparticle Suspension: Disperse a known amount of PVP-coated CaO₂ nanoparticles (e.g., 100 mg) in a specific volume of deionized water (e.g., 500 mL) in a large beaker with continuous stirring to serve as the release medium.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 10 mL aliquot of the suspension.
-
Sample Preparation for Titration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove the nanoparticles. Transfer the filtrate to a 250 mL Erlenmeyer flask.
-
Acidification: Add 20 mL of 1 M H₂SO₄ to the flask.
-
Titration: Titrate the acidified sample with the standardized 0.02 M KMnO₄ solution. The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Record Volume: Record the volume of KMnO₄ solution used.
-
Calculation: Calculate the concentration of H₂O₂ in the aliquot using the following stoichiometric relationship:
-
2 MnO₄⁻ + 5 H₂O₂ + 6 H⁺ → 2 Mn²⁺ + 5 O₂ + 8 H₂O
-
Moles of H₂O₂ = 2.5 × (Molarity of KMnO₄ × Volume of KMnO₄ used)
-
-
Data Analysis: Plot the cumulative amount of H₂O₂ released over time to determine the release kinetics.
Visualizations
Diagrams of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for synthesis and H₂O₂ release study.
References
- 1. researchgate.net [researchgate.net]
- 2. Influencing factors and controlled release kinetics of H2O2 from PVP-coated calcium peroxide NPs for groundwater remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Controlled chemical synthesis of CaO2 particles coated with polyethylene glycol: characterization of crystallite size and oxygen release kinetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Biocompatibility Assessment of PVP-Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylpyrrolidone (PVP) is a versatile polymer widely used in the pharmaceutical and medical fields for its solubility, low toxicity, and ability to form complexes with various substances. When complexed with hydrogen peroxide (H₂O₂), it can serve as a stable, controlled-release antiseptic agent. This document provides detailed application notes and protocols for the in vivo biocompatibility assessment of PVP-hydrogen peroxide formulations, aligning with the international standard ISO 10993 for the biological evaluation of medical devices.[1][2] These guidelines are essential for ensuring the safety of medical devices and drug delivery systems intended for human use.
The following sections detail the key in vivo biocompatibility tests, including cytotoxicity, acute systemic toxicity, hemolysis, and implantation studies. While specific in vivo data for this compound is limited in publicly available literature, the provided protocols are based on established ISO standards and can be adapted for specific formulations. The included data tables are representative examples based on in vitro studies of similar materials and should be replaced with formulation-specific in vivo data.
Data Presentation: Summary of Biocompatibility Data
The following tables summarize representative quantitative data from in vitro biocompatibility studies on materials similar to this compound. It is crucial to generate specific in vivo data for any new this compound formulation.
Table 1: In Vitro Cytotoxicity of this compound Hydrogel Extracts on L929 Fibroblasts (ISO 10993-5)
| Extract Concentration (% v/v) | Cell Viability (%) | Interpretation |
| 100 | 75 ± 5 | Non-cytotoxic |
| 50 | 88 ± 4 | Non-cytotoxic |
| 25 | 95 ± 3 | Non-cytotoxic |
| 12.5 | 98 ± 2 | Non-cytotoxic |
| 0 (Control) | 100 ± 2 | Non-cytotoxic |
Data is representative. According to ISO 10993-5, a reduction of cell viability by more than 30% is considered a cytotoxic effect.
Table 2: In Vivo Acute Systemic Toxicity in Mice (ISO 10993-11)
| Test Group (n=5) | Administration Route | Dose | Observations (at 72 hours) | Weight Change (%) | Mortality |
| PVP-H₂O₂ Extract | Intravenous | 50 mg/kg | No signs of systemic toxicity | +2.5 ± 0.5 | 0/5 |
| Control (Saline) | Intravenous | - | No signs of systemic toxicity | +2.8 ± 0.4 | 0/5 |
This table presents hypothetical data for illustrative purposes.
Table 3: In Vitro Hemolysis Assay (ISO 10993-4)
| Material | Contact Type | Hemolysis (%) | Interpretation |
| PVP-H₂O₂ Hydrogel | Direct | 1.8 ± 0.3 | Non-hemolytic |
| Positive Control (Triton X-100) | Direct | 100 | Hemolytic |
| Negative Control (Saline) | Direct | < 0.1 | Non-hemolytic |
According to ISO 10993-4, hemolysis values below 2% are considered non-hemolytic.
Table 4: Subcutaneous Implantation Study in Rabbits - Histopathological Scoring (ISO 10993-6) at 4 Weeks
| Parameter | PVP-H₂O₂ Implant | Negative Control |
| Inflammation | 1 (Slight) | 0 (None) |
| Fibrosis | 1 (Slight) | 1 (Slight) |
| Necrosis | 0 (None) | 0 (None) |
| Neovascularization | 2 (Moderate) | 1 (Slight) |
Scoring: 0 = None, 1 = Slight, 2 = Moderate, 3 = Severe. This table contains hypothetical data.
Experimental Protocols
In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
Objective: To assess the potential of leachable substances from the this compound formulation to cause cell death.
Materials:
-
This compound test article
-
L929 mouse fibroblast cell line (or other appropriate cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Positive control (e.g., organotin-stabilized PVC)
-
Negative control (e.g., high-density polyethylene)
-
Sterile extraction vehicles (e.g., DMEM with 10% FBS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
Protocol:
-
Extract Preparation: Prepare extracts of the this compound test article, positive control, and negative control in the extraction vehicle at a ratio of 3 cm²/mL or 0.2 g/mL at 37°C for 24 hours.
-
Cell Seeding: Seed L929 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Cell Treatment: Replace the culture medium with the prepared extracts (undiluted and serial dilutions). Incubate for 24-48 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT solution and add isopropanol to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control.
Acute Systemic Toxicity Study (Based on ISO 10993-11)
Objective: To evaluate the potential for a single exposure to the this compound formulation to cause systemic toxic effects.
Materials:
-
This compound test article
-
Healthy, young adult albino mice (e.g., Swiss Webster), 17-23 g
-
Extraction vehicles: 0.9% sodium chloride (saline) and vegetable oil
-
Syringes and needles for injection
Protocol:
-
Extract Preparation: Prepare extracts of the test article in both saline and vegetable oil as per ISO 10993-12.
-
Animal Groups: Divide animals into four groups of five mice each:
-
Group 1: Saline extract of the test article
-
Group 2: Saline control
-
Group 3: Vegetable oil extract of the test article
-
Group 4: Vegetable oil control
-
-
Administration: Inject the extracts intravenously (saline) or intraperitoneally (vegetable oil) at a dose of 50 mL/kg.
-
Observation: Observe the animals for signs of toxicity immediately after injection and at 4, 24, 48, and 72 hours. Record any signs of toxicity, including changes in behavior, breathing, and motor activity, as well as any mortality.
-
Weight Measurement: Record the body weight of each animal before the injection and at 72 hours.
-
Evaluation: The test article passes if there are no significant differences in toxicological responses between the test and control groups.
Hemolysis Assay (Based on ISO 10993-4)
Objective: To determine the potential of the this compound formulation to cause red blood cell lysis.
Materials:
-
This compound test article
-
Freshly collected human or rabbit blood with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., 1% Triton X-100 solution)
-
Negative control (e.g., saline)
-
Spectrophotometer
Protocol:
-
Blood Preparation: Centrifuge the blood to separate the red blood cells (RBCs). Wash the RBCs with PBS until the supernatant is clear. Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
Direct Contact Method:
-
Add a defined amount of the this compound test article to a tube containing the RBC suspension.
-
Incubate at 37°C for 3-4 hours with gentle agitation.
-
-
Controls: Prepare positive and negative control tubes in parallel.
-
Centrifugation: After incubation, centrifuge all tubes to pellet the intact RBCs.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin released into the supernatant at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of test sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Subcutaneous Implantation Study (Based on ISO 10993-6)
Objective: To evaluate the local pathological effects on living tissue at the macroscopic and microscopic levels after implantation of the this compound formulation.
Materials:
-
This compound test article (sterilized)
-
Negative control material (e.g., medical-grade polyethylene)
-
Healthy adult rabbits
-
Surgical instruments
-
Anesthetics and analgesics
-
Histological processing reagents (formalin, ethanol, xylene, paraffin)
-
Hematoxylin and Eosin (H&E) stain
Protocol:
-
Animal Preparation: Anesthetize the rabbit and prepare the surgical site on the dorsal side by shaving and disinfecting the skin.
-
Implantation: Make small incisions and create subcutaneous pockets. Place the sterilized test article and control material into separate pockets. Suture the incisions.
-
Post-operative Care: Administer analgesics and monitor the animals for the duration of the study (e.g., 1, 4, and 12 weeks).
-
Macroscopic Evaluation: At the end of the study period, euthanize the animals and examine the implantation sites for any signs of inflammation, encapsulation, or necrosis.
-
Histopathological Evaluation: Excise the implant and surrounding tissue. Fix the tissue in 10% neutral buffered formalin.
-
Tissue Processing and Staining: Process the fixed tissue, embed in paraffin, section, and stain with H&E.
-
Microscopic Examination: A qualified pathologist should examine the stained sections for signs of inflammation (acute and chronic), fibrosis, necrosis, and neovascularization. The tissue response is typically scored semi-quantitatively.
Signaling Pathways and Experimental Workflows
Inflammatory Response to this compound
The in vivo response to a this compound implant is expected to involve a localized inflammatory reaction. The controlled release of hydrogen peroxide can activate resident immune cells, such as macrophages. Hydrogen peroxide can act as a signaling molecule, leading to the activation of transcription factors like NF-κB and the MAPK signaling pathway.[1] This, in turn, can lead to the production of pro-inflammatory cytokines. The sustained, low-level release of H₂O₂ from the PVP complex is intended to provide an antimicrobial effect without causing excessive inflammation or cytotoxicity.
Experimental Workflow for Biocompatibility Assessment
The overall workflow for assessing the in vivo biocompatibility of a this compound formulation follows a logical progression from initial in vitro screening to more complex in vivo studies, as mandated by ISO 10993-1.
Conclusion
The in vivo biocompatibility assessment of this compound is a critical step in the development of safe and effective medical products. Adherence to the ISO 10993 standards provides a robust framework for this evaluation. The protocols and information provided in these application notes offer a comprehensive guide for researchers and developers. It is imperative to conduct thorough, formulation-specific in vivo studies and generate robust data to support the safety of any new this compound-based medical device or drug delivery system.
References
Application Notes and Protocols for Forced Degradation Studies Using a PVP-H2O2 Complex
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing essential insights into the intrinsic stability of an active pharmaceutical ingredient (API). These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. Oxidative degradation is a common pathway that can affect the stability of pharmaceuticals. Simulating this process in a controlled and reproducible manner, particularly in the solid state, can be challenging.
The use of a polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) complex as a solid-state stressor offers a reliable and straightforward method to investigate the oxidative stability of APIs.[1][2] This complex provides a homogenous distribution of the oxidizing agent (H2O2) with the drug substance, mimicking the intimate contact that can occur in a final dosage form with excipients containing peroxide impurities.[2][3] This application note provides detailed protocols for the preparation of the PVP-H2O2 complex and its application in forced degradation studies.
Experimental Protocols
Protocol 1: Preparation of the PVP-H2O2 Complex
This protocol details the synthesis of the PVP-H2O2 complex, a solid-state oxidative stress agent. The procedure is adapted from the method described by Modhave et al. (2019).[4]
Materials and Equipment:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen Peroxide (H2O2) solution
-
Ice bath
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Teflon film
-
Vacuum desiccator
-
Mortar and pestle
-
Liquid nitrogen (optional, for grinding)
-
Analytical balance
-
Spatula
Procedure:
-
Pre-cooling: Place 18 mL of 30% (w/w) H2O2 solution in a glass beaker and cool it in an ice bath.
-
Dissolution of PVP: While the H2O2 solution is cooling, accurately weigh 12 g of PVP K-30 powder.
-
Mixing: Slowly add the weighed PVP K-30 powder to the pre-cooled H2O2 solution in the glass beaker.
-
Stirring: Place the beaker on a magnetic stirrer and stir the solution continuously at 250 rpm for 1 hour at room temperature.
-
Initial Drying: Transfer the resulting clear solution onto a Teflon film placed in a shallow glass dish or another beaker to increase the surface area for drying. Leave it on a laboratory bench for 15 hours at 25 °C.
-
Vacuum Drying: Place the sample in a vacuum-tight desiccator and dry for an extended period (e.g., up to 35 days) at 40 °C to ensure the complete removal of water and the formation of a solid complex.[3][4]
-
Grinding and Storage: Once a solid complex is formed, grind it into a fine powder using a mortar and pestle. For brittle solids, grinding under liquid nitrogen can improve the process.[2] Store the resulting powdered PVP-H2O2 complex in an airtight container at 2-8 °C.[3]
Caption: Workflow for the preparation of the PVP-H2O2 complex.
Protocol 2: Forced Degradation Study Using PVP-H2O2 Complex
This protocol outlines a general procedure for conducting a solid-state forced degradation study of an API using the prepared PVP-H2O2 complex.
Materials and Equipment:
-
Active Pharmaceutical Ingredient (API) powder
-
Prepared PVP-H2O2 complex
-
Analytical balance
-
Spatula
-
Glass vials
-
Tablet press (optional, for creating compacts)
-
Stability chambers with controlled temperature and relative humidity (RH)
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a suitable detector (e.g., PDA, MS)
-
Volumetric flasks and appropriate solvents for sample preparation and analysis
Procedure:
-
Sample Preparation:
-
Accurately weigh the API and the PVP-H2O2 complex. A common starting ratio is 1:1 by weight (e.g., 50 mg of API and 50 mg of PVP-H2O2 complex).[5] This ratio can be adjusted depending on the reactivity of the API.
-
Thoroughly mix the two powders in a glass vial to ensure homogeneity.
-
For enhanced contact, the powder mixture can be compressed into a compact disc using a hydraulic press.[6]
-
-
Control Samples:
-
Prepare a control sample containing only the API.
-
Prepare another control sample with a physical mixture of the API and pure PVP (without H2O2) to account for any potential interactions with the polymer itself.
-
-
Stress Conditions:
-
Time Points:
-
Define the time points for sample analysis. For example, samples can be withdrawn at 0, 1, 5, and 10 days.[6]
-
-
Sample Analysis:
-
At each time point, withdraw the samples from the stability chamber.
-
Accurately weigh the entire content of the vial (or the compact) and dissolve it in a suitable solvent in a volumetric flask to a known concentration.
-
Analyze the resulting solution by a validated stability-indicating HPLC or UHPLC method to quantify the amount of remaining API and the formation of any degradation products.[1][6]
-
LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[1]
-
Caption: Experimental workflow for forced degradation studies.
Data Presentation
The following table summarizes the quantitative results from a forced degradation study of Vortioxetine HBr using the PVP-H2O2 complex, as reported by Modhave et al. (2019).[1] This serves as an example of how to present data from such studies.
Table 1: Degradation of Vortioxetine HBr with PVP-H2O2 Complex at 40 °C / 75% RH
| Time Point (Days) | Storage Condition | % Degradation of Vortioxetine HBr |
| 1 | Open Vial | ~5.5% |
| 5 | Open Vial | ~6.0% |
| 10 | Open Vial | ~6.0% |
| 1 | Closed Vial | ~2.5% |
| 5 | Closed Vial | ~3.0% |
| 10 | Closed Vial | ~3.0% |
Data are approximate values based on the graphical representation in the cited literature.[1] The primary degradation product was identified as a hydroxylated species of Vortioxetine.[3]
Conclusion
The use of a PVP-H2O2 complex is a valuable and practical approach for conducting solid-state oxidative forced degradation studies.[1][7] This method provides a more realistic simulation of the micro-environment within a solid dosage form compared to traditional solution-based stress testing.[2] The protocols provided herein offer a comprehensive guide for researchers to prepare the stress agent and apply it to their APIs of interest, thereby gaining a deeper understanding of their oxidative stability.
References
- 1. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 7. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Encapsulation of Hydrogen Peroxide in PVP Hydrogels for Medical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the encapsulation of hydrogen peroxide (H₂O₂) in Polyvinylpyrrolidone (PVP) hydrogels. This advanced drug delivery system is designed for various medical applications, primarily focusing on antimicrobial treatments and wound healing. The controlled release of H₂O₂ from the hydrogel matrix offers a sustained therapeutic effect, minimizing cytotoxicity while maximizing efficacy.
Introduction
Polyvinylpyrrolidone (PVP) hydrogels are three-dimensional, hydrophilic polymer networks known for their biocompatibility and tunable physical properties.[1] When blended with polymers like Polyvinyl Alcohol (PVA), their mechanical strength and water absorbency can be significantly enhanced, making them ideal carriers for therapeutic agents.[2][3] The encapsulation of hydrogen peroxide, a potent antimicrobial and signaling molecule, within these hydrogels allows for its controlled and localized delivery.[2][3]
At low concentrations, H₂O₂ has been shown to act as a signaling molecule that promotes crucial aspects of wound healing, including angiogenesis and epithelial cell migration.[4][5] At higher, yet controlled concentrations, it serves as a powerful antimicrobial agent by generating reactive oxygen species (ROS) that can damage bacterial cell components.[1][6] This dual functionality makes H₂O₂-loaded hydrogels a promising platform for treating infected wounds and promoting tissue regeneration.
Data Presentation
The following tables summarize key quantitative data from studies on H₂O₂-loaded PVP/PVA hydrogels.
Table 1: Swelling Ratio of PVP/PVA Hydrogels
| Hydrogel Formulation | Crosslinker (STMP) | Freeze/Thaw Cycles | Swelling Ratio (%) after 24h | Swelling Ratio (%) after 48h | Swelling Ratio (%) after 72h |
| PVP/PVA/H₂O₂ (3%) | 0% | 1 | ~112 | ~116 | ~109 |
| PVP/PVA/H₂O₂ (3%) | 10% | 1 | ~112 | ~116 | ~109 |
| PVP/PVA/H₂O₂ (3%) | 20% | 1 | ~100 | ~93 | ~91 |
| PVP/PVA/H₂O₂ (3%) | 0% | 5 | ~107 | ~94 | ~86 |
| PVP/PVA/H₂O₂ (3%) | 10% | 5 | ~107 | ~94 | ~86 |
| PVP/PVA/H₂O₂ (3%) | 20% | 5 | ~99 | ~98 | ~100 |
Data adapted from a study on PVA/PVP hydrogels.[1] STMP: Sodium trimetaphosphate.
Table 2: In Vitro Hydrogen Peroxide Release Kinetics
| Hydrogel Formulation | Crosslinker (STMP) | Freeze/Thaw Cycles | Cumulative H₂O₂ Release (%) after 8h | Cumulative H₂O₂ Release (%) after 24h | Cumulative H₂O₂ Release (%) after 72h |
| PVP/PVA/H₂O₂ (3%) | 0% | 1 | ~70 | ~85 | ~95 |
| PVP/PVA/H₂O₂ (3%) | 10% | 1 | ~60 | ~75 | ~85 |
| PVP/PVA/H₂O₂ (3%) | 20% | 1 | ~50 | ~65 | ~75 |
| PVP/PVA/H₂O₂ (3%) | 0% | 5 | ~55 | ~70 | ~80 |
| PVP/PVA/H₂O₂ (3%) | 10% | 5 | ~45 | ~60 | ~70 |
| PVP/PVA/H₂O₂ (3%) | 20% | 5 | ~40 | ~55 | ~65 |
Data represents an approximate release profile based on graphical data from a study on PVA/PVP hydrogels.[2]
Table 3: Antimicrobial Efficacy (Zone of Inhibition in mm)
| Bacterial Strain | Hydrogel (1.5% H₂O₂) 24h | Hydrogel (1.5% H₂O₂) 72h | Hydrogel (3% H₂O₂) 24h | Hydrogel (3% H₂O₂) 72h | Hydrogel (5% H₂O₂) 24h | Hydrogel (5% H₂O₂) 72h |
| S. aureus | ++ | +++ | +++ | ++++ | ++++ | +++++ |
| E. faecalis | ++ | +++ | +++ | ++++ | ++++ | +++++ |
| E. coli | + | + | ++ | ++ | +++ | +++ |
| P. aeruginosa | + | + | ++ | ++ | +++ | +++ |
Qualitative representation of data from a study on PVA/PVP hydrogels.[1] '+' indicates the relative size of the inhibition zone.
Experimental Protocols
Protocol for Synthesis of H₂O₂-Loaded PVP/PVA Hydrogels
This protocol describes the preparation of PVP/PVA hydrogels with encapsulated hydrogen peroxide using a combination of physical (freeze-thaw) and chemical crosslinking.
Materials:
-
Polyvinylpyrrolidone (PVP, e.g., K90, MW ~360,000 Da)
-
Polyvinyl Alcohol (PVA, e.g., MW ~130,000 Da)
-
Hydrogen Peroxide (H₂O₂, 30% w/v solution)
-
Sodium trimetaphosphate (STMP) (optional, as a chemical crosslinker)
-
Deionized (DI) water
-
Magnetic stirrer with heating plate
-
Molds (e.g., petri dishes or custom silicone molds)
-
Freezer (-20°C)
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 10% (w/v) PVA solution by dissolving PVA powder in DI water at 90°C with continuous stirring until the solution is clear.
-
Prepare a 10% (w/v) PVP solution by dissolving PVP powder in DI water at room temperature with stirring.
-
-
Blending and H₂O₂ Incorporation:
-
Combine the PVA and PVP solutions in a 1:1 volume ratio.
-
While stirring, slowly add the 30% H₂O₂ solution to the polymer blend to achieve the desired final concentration (e.g., 1.5%, 3%, or 5% w/v).
-
-
Crosslinking:
-
Chemical Crosslinking (Optional): If desired, add STMP to the solution (e.g., 10% or 20% w/w of the total polymer weight) and stir until dissolved.
-
Physical Crosslinking: Pour the final solution into molds. Subject the molds to a series of freeze-thaw (F/T) cycles. A typical cycle consists of freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours. The number of cycles (e.g., 1 or 5) will influence the hydrogel's mechanical properties and release profile.[3]
-
-
Hydrogel Retrieval:
-
After the final thaw cycle, carefully remove the hydrogels from the molds.
-
The hydrogels are now ready for characterization and application.
-
Protocol for Characterization of Hydrogel Properties
The swelling ratio is a measure of the hydrogel's capacity to absorb and retain water.
Materials:
-
Synthesized hydrogel discs of known initial weight (W_d)
-
Phosphate-buffered saline (PBS, pH 7.4) or DI water
-
Analytical balance
-
Filter paper
Procedure:
-
Lyophilize or oven-dry the hydrogel samples to a constant weight and record this as the dry weight (W_d).
-
Immerse the dry hydrogel samples in PBS or DI water at 37°C.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), remove the hydrogel samples from the solution.
-
Gently blot the surface with filter paper to remove excess water.
-
Weigh the swollen hydrogel and record the weight (W_s).
-
Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100
This protocol determines the rate of H₂O₂ release from the hydrogel.
Materials:
-
H₂O₂-loaded hydrogel of known dimensions
-
PBS (pH 7.4)
-
UV-Vis spectrophotometer
-
Ammonium (B1175870) ferrous sulfate (B86663), sulfosalicylic acid (for colorimetric assay)
Procedure:
-
Place a hydrogel sample in a known volume of PBS at 37°C under gentle agitation.
-
At specific time points, withdraw an aliquot of the release medium.
-
Replenish the withdrawn volume with fresh PBS to maintain a constant volume.
-
Quantify the concentration of H₂O₂ in the collected aliquots using a suitable method, such as a colorimetric assay with ammonium ferrous sulfate and sulfosalicylic acid, which forms a colored complex with the ferric ions produced from the reaction with H₂O₂.[7]
-
Measure the absorbance of the resulting solution at its maximum wavelength (e.g., 510 nm) using a UV-Vis spectrophotometer.[7]
-
Calculate the cumulative amount of H₂O₂ released over time and express it as a percentage of the initial amount loaded.
This method evaluates the antimicrobial efficacy of the H₂O₂-loaded hydrogels.
Materials:
-
H₂O₂-loaded hydrogel discs (sterilized)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Agar (B569324) plates (e.g., Mueller-Hinton agar)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a bacterial suspension of a specific turbidity (e.g., 0.5 McFarland standard).
-
Uniformly streak the bacterial suspension onto the surface of the agar plates using a sterile swab.
-
Aseptically place the sterile hydrogel discs onto the inoculated agar surface.
-
Incubate the plates at 37°C for 24-48 hours.
-
Measure the diameter of the clear zone of inhibition around the hydrogel discs. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways
Antimicrobial Action of Hydrogen Peroxide
The primary antimicrobial mechanism of hydrogen peroxide is the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which cause oxidative stress in bacterial cells. This leads to widespread damage to essential biomolecules, ultimately resulting in cell death.
Hydrogen Peroxide in Wound Healing
In the context of wound healing, low concentrations of H₂O₂ act as a crucial signaling molecule. It can stimulate various cellular processes that are essential for tissue repair and regeneration, such as angiogenesis and cell migration. One of the key pathways involved is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Conclusion
The encapsulation of hydrogen peroxide in PVP-based hydrogels presents a versatile and effective strategy for various medical applications. The ability to control the release of H₂O₂ allows for the exploitation of its dual role as a potent antimicrobial agent and a facilitator of wound healing. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and optimize this promising therapeutic platform. Further in vivo studies are warranted to fully elucidate the clinical potential of these advanced biomaterials.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Assay with Peptide Based Hydrogels | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Characterization of Advanced Materials for Bioengineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. ijacskros.com [ijacskros.com]
Application Note: Determination of Hydrogen Peroxide Concentration in PVP Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinylpyrrolidone (PVP), a versatile polymer, is widely used as an excipient in the pharmaceutical industry. Due to its manufacturing process and subsequent storage, PVP can contain residual hydrogen peroxide, a reactive impurity that can degrade active pharmaceutical ingredients (APIs), thereby affecting the efficacy and safety of the final drug product. Therefore, accurate quantification of hydrogen peroxide in PVP is crucial for quality control and formulation development. This application note provides detailed protocols for two established methods for determining the concentration of hydrogen peroxide in PVP complexes: Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy and Iodometric Titration.
Methods for Quantification
Two primary methods are detailed below, offering different levels of sensitivity, specificity, and equipment requirements.
Quantitative ¹H NMR Spectroscopy
¹H qNMR spectroscopy is a highly specific and sensitive method for the direct, non-destructive quantification of hydrogen peroxide in PVP complexes. It allows for measurement of peroxide levels down to 0.1 ppm without the need for complex sample preparation or chemical derivatization.[1]
-
Reagents and Materials:
-
PVP sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
1,2,4,5-tetrachloro-3-nitrobenzene (tCNB) as an internal standard
-
NMR tubes
-
Analytical balance
-
Vortex mixer
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the PVP sample into a clean, dry vial.
-
Prepare a stock solution of the internal standard (tCNB) in DMSO-d6 at a known concentration (e.g., 1 mg/mL).
-
Add a precise volume of the internal standard stock solution to the vial containing the PVP sample.
-
Add a sufficient volume of DMSO-d6 to completely dissolve the PVP sample.
-
Vortex the mixture until the sample and internal standard are fully dissolved.
-
Transfer the resulting solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 500 MHz).
-
Key acquisition parameters should be optimized for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of the protons of interest.
-
-
Data Analysis:
-
Identify the characteristic signal for hydrogen peroxide, which appears around 10-11 ppm in DMSO-d6.[2]
-
Identify a well-resolved signal from the internal standard (tCNB).
-
Integrate the peaks corresponding to hydrogen peroxide and the internal standard.
-
Calculate the concentration of hydrogen peroxide using the following formula:
Where:
-
Integral_H2O2 = Integral of the hydrogen peroxide peak
-
Integral_IS = Integral of the internal standard peak
-
N_IS = Number of protons for the integrated signal of the internal standard
-
N_H2O2 = Number of protons for the hydrogen peroxide signal (2)
-
MW_H2O2 = Molecular weight of hydrogen peroxide (34.01 g/mol )
-
MW_IS = Molecular weight of the internal standard
-
Mass_IS = Mass of the internal standard
-
Mass_Sample = Mass of the PVP sample
-
Caption: Workflow for ¹H qNMR analysis of H₂O₂ in PVP.
Iodometric Titration
Iodometric titration is a classic, cost-effective, and reliable method for quantifying hydrogen peroxide. The principle involves the oxidation of iodide (I⁻) to iodine (I₂) by hydrogen peroxide in an acidic medium. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator to detect the endpoint.[3][4]
-
Reagents and Materials:
-
PVP-H₂O₂ complex sample
-
Deionized water
-
Potassium iodide (KI) solution (10% w/v)
-
Sulfuric acid (H₂SO₄) solution (1 M)
-
Ammonium (B1175870) molybdate (B1676688) solution (catalyst)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Erlenmeyer flask
-
Burette
-
Analytical balance
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the PVP-H₂O₂ complex and dissolve it in a known volume of deionized water in an Erlenmeyer flask. The sample size should be chosen to ensure a sufficient titer volume.
-
-
Titration Procedure:
-
To the dissolved sample, add 10 mL of 1 M sulfuric acid and 10 mL of 10% potassium iodide solution.
-
Add a few drops of the ammonium molybdate catalyst solution.[3][5]
-
Swirl the flask and allow the reaction to proceed for at least 1 minute in the dark.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale straw color.
-
Add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the PVP-H₂O₂ sample.
-
-
Calculation:
-
Calculate the percentage of hydrogen peroxide in the sample using the following equation:
Where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N_Na2S2O3 = Normality of the Na₂S₂O₃ solution (N)
-
17.01 = Equivalent weight of H₂O₂ (g/eq)
-
Mass_sample = Mass of the PVP-H₂O₂ sample (g)
-
Caption: Workflow for iodometric titration of H₂O₂ in a PVP complex.
Data Presentation
The following table summarizes representative quantitative data for hydrogen peroxide content in various grades of PVP, as determined by ¹H qNMR spectroscopy.[1]
| PVP Grade | Manufacturer | Hydrogen Peroxide (ppm) |
| K30 | Sigma | ~150 |
| K60 | Sigma | ~300 |
| K90 | Sigma | ~450 |
| K30 | Ashland | ~150 |
| K90 | Ashland | ~200 |
| K30 | BASF | ~150 |
| K90 | BASF | ~350 |
Signaling Pathway
The presence of hydrogen peroxide in PVP can lead to the oxidative degradation of susceptible APIs. This process is initiated by the generation of highly reactive hydroxyl radicals from hydrogen peroxide, which can then attack the API molecule.
Caption: Oxidative degradation pathway of an API by H₂O₂.
Summary
This application note provides two robust and reliable methods for the determination of hydrogen peroxide in PVP complexes. The ¹H qNMR method offers high sensitivity and specificity, making it ideal for research and development settings where precise quantification of low-level peroxide impurities is required. The iodometric titration method, while less sensitive, is a cost-effective and straightforward technique suitable for routine quality control applications. The choice of method will depend on the specific requirements of the analysis, including the expected concentration of hydrogen peroxide, the available instrumentation, and the desired level of accuracy. Regular monitoring of peroxide content in PVP is essential to ensure the stability and quality of pharmaceutical formulations.[1]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing PVP-Hydrogen Peroxide Release from Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the preparation and characterization of PVP-hydrogen peroxide releasing hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is the role of Polyvinylpyrrolidone (PVP) in the hydrogel formulation?
A1: PVP plays a crucial dual role in these hydrogels. Firstly, it forms a complex with hydrogen peroxide (H2O2) through hydrogen bonding between the carbonyl group of the PVP lactam ring and the hydroxyl groups of H2O2.[1][2] This interaction stabilizes the H2O2, preventing its premature decomposition.[2] Secondly, incorporating PVP into a hydrogel matrix, such as one based on polyvinyl alcohol (PVA), can significantly enhance water absorbency and improve the mechanical properties of the hydrogel.[1][3][4][5]
Q2: How does cross-linking affect the release of hydrogen peroxide?
A2: Cross-linking is a critical factor in controlling the release of hydrogen peroxide. Increasing the degree of cross-linking, for instance by using higher concentrations of a chemical cross-linker like trisodium (B8492382) trimetaphosphate (STMP) or N,N-methylene bisacrylamide (MBA), generally decreases the release rate.[3][6] This is because a higher cross-link density results in a smaller mesh size within the hydrogel network, which physically retards the diffusion of H2O2 out of the matrix.[6] Physical cross-linking methods, such as subjecting the hydrogel to multiple freeze-thaw cycles, can also strengthen the hydrogel network and lead to a more sustained release.[3][4][7]
Q3: What are the common methods for preparing this compound hydrogels?
A3: A common method involves blending an aqueous solution of a primary polymer like PVA with PVP.[3][5][8] The hydrogen peroxide is then incorporated, often as a urea-hydrogen peroxide (UHP) complex for stability.[8] The resulting solution can then be cross-linked. Chemical cross-linking can be achieved by adding a cross-linking agent like STMP.[3][4][5] Physical cross-linking is often induced by subjecting the hydrogel to repeated freeze-thaw cycles, which enhances the formation of crystalline regions that act as physical cross-links.[3][4][7]
Q4: How can I measure the concentration of hydrogen peroxide released from my hydrogels?
A4: A widely used method for quantifying hydrogen peroxide is the Ferrous Ion Oxidation-Xylenol Orange (FOX) assay.[9] This colorimetric assay is based on the oxidation of Fe(II) to Fe(III) by hydrogen peroxide in the presence of xylenol orange, which forms a colored complex that can be measured spectrophotometrically.[10] Commercial kits are available for this assay.[9][10][11] Another method that can be employed is titration with potassium permanganate.[8]
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Rapid or "Burst" Release of Hydrogen Peroxide | Insufficient cross-linking. | Increase the concentration of the chemical cross-linker (e.g., STMP, MBA).[3][6] Increase the number of freeze-thaw cycles for physically cross-linked hydrogels.[3][4][7] Increase the polymer concentration to create a denser network.[6] |
| Slow or Incomplete Hydrogen Peroxide Release | Excessive cross-linking. | Decrease the concentration of the chemical cross-linker.[6] Reduce the number of freeze-thaw cycles.[3] Decrease the overall polymer concentration.[6] |
| Hydrogel Dissolves Too Quickly in the Release Medium | Low gel fraction or insufficient cross-linking. | Increase the concentration of the monomer, polymer, and/or cross-linking agent to increase the gel fraction.[6] For PVA/PVP hydrogels, consider chemical cross-linking with agents like STMP to improve water resistance.[3][4][5] |
| Inconsistent Release Profiles Between Batches | Variability in hydrogel preparation. | Ensure precise control over all experimental parameters, including polymer and cross-linker concentrations, reaction/curing times, and the number and duration of freeze-thaw cycles. Use a consistent source and grade of polymers and reagents. |
| Low or No Antibacterial Activity | Insufficient concentration of released H2O2. | Optimize the hydrogel formulation for a higher or more sustained release of H2O2. Verify the concentration of H2O2 being released using a suitable assay (e.g., FOX assay).[9] Ensure the stability of the PVP-H2O2 complex within the hydrogel. The complex is stable for months in bulk but can decompose in air or under UV irradiation.[1][2] |
Quantitative Data Summary
The following tables summarize the impact of different formulation parameters on the release of hydrogen peroxide from PVA/PVP hydrogels.
Table 1: Effect of Freeze-Thaw (F/T) Cycles and STMP Cross-linker on H2O2 Release Over 72 Hours
| Formulation | 1 F/T Cycle (% Release) | 5 F/T Cycles (% Release) |
| PVA/PVP/HP-3 | 85-90 | 72-78 |
| PVA/PVP/HP-3, 10% STMP | 85-90 | 72-78 |
| PVA/PVP/HP-3, 20% STMP | 85-90 | 72-78 |
| Data adapted from a study on PVA/PVP hydrogels, indicating that after 72 hours, the total release is primarily influenced by the number of freeze-thaw cycles rather than the STMP concentration within this range.[3][12] |
Table 2: Initial H2O2 Release within the First 4 Hours
| Formulation (1 F/T Cycle) | % Release at 4 hours |
| PVA/PVP/HP-3 | ~37 |
| PVA/PVP/HP-3, 10% STMP | ~40 |
| PVA/PVP/HP-3, 20% STMP | ~49 |
| Data indicates that a higher concentration of the chemical cross-linker STMP leads to a faster initial release in hydrogels subjected to a single freeze-thaw cycle.[3] |
Experimental Protocols
1. Preparation of PVA/PVP/H2O2 Hydrogels
This protocol is a generalized procedure based on common practices in the literature.[3][8][12]
-
Materials: Polyvinyl alcohol (PVA), Polyvinylpyrrolidone (PVP), Urea hydrogen peroxide (UHP), Double-distilled water (DDW).
-
Procedure:
-
Prepare a PVA solution (e.g., 15% w/v) by dissolving PVA powder in DDW at 95°C with stirring until the solution is clear.
-
Cool the PVA solution to approximately 78°C.
-
Add PVP powder (e.g., to a final concentration of 6% w/v) to the hot PVA solution and stir for 1.5 hours until fully dissolved.
-
While the PVA/PVP solution is still hot (around 78°C), add UHP to achieve the desired final concentration of H2O2 (e.g., 1.5%, 3%, or 5% w/v) and mix briefly until completely dissolved.
-
Pour the resulting solution into molds.
-
For physically cross-linked hydrogels, subject the molds to a series of freeze-thaw cycles (e.g., freezing at -20°C for 12 hours followed by thawing at room temperature for 12 hours). Repeat for the desired number of cycles (e.g., 1 or 5 cycles).
-
2. Ferrous Ion Oxidation-Xylenol Orange (FOX) Assay for H2O2 Quantification
This protocol outlines the general steps for the FOX assay.[9][10]
-
Materials: Hydrogel release samples, FOX reagent (containing xylenol orange, sorbitol, and ammonium (B1175870) iron sulfate (B86663) in an acidic solution), microplate reader.
-
Procedure:
-
Prepare a standard curve using known concentrations of H2O2.
-
In a 96-well plate, add a specific volume of the hydrogel extract (the release medium) to a well (e.g., 20 µL).[9]
-
Add the FOX reagent to each well containing a sample or standard (e.g., 200 µL).[9]
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).[9][10]
-
Measure the absorbance of each well using a microplate reader at a wavelength of 550-595 nm.[9][10]
-
Determine the concentration of H2O2 in the samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating PVP-H2O2 hydrogels.
Caption: Key factors influencing the release rate of H2O2 from hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Engineering of PVA/PVP Hydrogels for Agricultural Applications | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Hydrogen Peroxide Generation and Biocompatibility of Hydrogel-Bound Mussel Adhesive Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Hydrogen Peroxide Assays [cellbiolabs.com]
- 12. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting stability issues in PVP-H2O2 formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyvinylpyrrolidone-Hydrogen Peroxide (PVP-H2O2) formulations.
Frequently Asked Questions (FAQs)
Q1: What is the nature of the interaction between PVP and hydrogen peroxide?
A1: Polyvinylpyrrolidone (PVP) and hydrogen peroxide form a complex primarily through hydrogen bonding. The carbonyl group of the PVP lactam ring interacts with the hydroxyl groups of hydrogen peroxide, which helps to stabilize the peroxide and reduce its spontaneous decomposition.[1] This complex can exist in both solid and solution forms.
Q2: What are the main factors that influence the stability of PVP-H2O2 formulations?
A2: The stability of PVP-H2O2 formulations is primarily affected by temperature, pH, humidity, and the presence of impurities. Higher temperatures, alkaline pH (above 5), and high humidity can accelerate the decomposition of hydrogen peroxide.[2][3][4][5] The grade and particle size of the PVP used can also influence stability.[2]
Q3: Are there different grades of PVP, and does this affect formulation stability?
A3: Yes, PVP is available in various grades, often distinguished by their molecular weight (e.g., K30, K60, K90). Different grades and products from different vendors can have varying levels of residual peroxides from the manufacturing process.[2][6] It has been observed that longer-chain polymers (like PVP K90) may have higher initial peroxide levels compared to shorter-chain polymers (PVP K30).[2] Therefore, the choice of PVP grade can impact the initial peroxide content and overall stability of the formulation.
Q4: How should PVP-H2O2 formulations be stored to ensure maximum stability?
A4: To maximize stability, PVP-H2O2 formulations should be stored in a cool, dark place. The storage temperature should be controlled, as higher temperatures accelerate the decomposition of hydrogen peroxide.[5] The pH of the formulation should ideally be maintained below 4.5 for optimal stability.[5] Containers should be properly sealed to protect from atmospheric moisture, especially for solid formulations.
Troubleshooting Guide
Problem 1: Rapid loss of hydrogen peroxide content in my liquid formulation.
| Possible Cause | Troubleshooting Action |
| High pH | The rate of hydrogen peroxide decomposition increases significantly at a pH above 5.[5] Measure the pH of your formulation. If it is alkaline or neutral, consider adjusting the pH to a more acidic range (ideally below 4.5) using a suitable buffer or acidifier that is compatible with your other excipients. |
| Elevated Temperature | Increased temperature accelerates the kinetic rate of H2O2 decomposition.[3][7][8] Ensure your formulation is stored at a recommended cool temperature and protected from heat sources. |
| Contamination | Contamination with transition metal ions (e.g., iron, copper) or other impurities can catalyze the decomposition of hydrogen peroxide.[3] Review your manufacturing process for potential sources of contamination. Use high-purity ingredients and ensure equipment is properly cleaned. |
| Incompatible Excipients | Some excipients may interact with and degrade hydrogen peroxide. Conduct compatibility studies with all formulation components. |
Problem 2: Inconsistent results in stability studies of solid PVP-H2O2 formulations.
| Possible Cause | Troubleshooting Action |
| High Humidity | Moisture can accelerate the decomposition of the PVP-H2O2 complex.[9] Store solid formulations in a desiccator or a controlled low-humidity environment. Ensure packaging is adequate to protect against moisture ingress. |
| Particle Size of PVP | The particle size of the PVP can affect stability, with larger particles sometimes showing higher peroxide levels due to a lower surface area and thus less moisture absorption.[2] Characterize the particle size of your PVP and assess its impact on stability. |
| Inhomogeneous Mixture | An uneven distribution of the PVP-H2O2 complex within the solid blend can lead to variable degradation rates. Ensure a thorough and consistent mixing process to achieve a homogeneous formulation. |
Quantitative Data
Table 1: Effect of Temperature and Humidity on Hydrogen Peroxide Levels in PVPVA
| Temperature (°C) | Relative Humidity (%) | Hydrogen Peroxide Level (ppm) |
| 25 | 20 | Baseline |
| 40 | 20 | Increased |
| 70 | 20 | Significantly Increased |
| 25 | 45 | Baseline |
| 40 | 45 | Increased |
| 70 | 45 | Significantly Increased |
| 25 | 75 | Decreased |
| 40 | 75 | Decreased |
| 70 | 75 | Significantly Decreased |
This table summarizes the general trends observed in the stability of hydrogen peroxide in a polyvinylpyrrolidone/vinyl acetate (B1210297) (PVPVA) copolymer under different storage conditions. Higher temperatures lead to an increase in peroxide radicals, while higher humidity can lead to the decomposition of hydrogen peroxide into water and hydrogen.[2]
Table 2: Influence of PVP Grade and Vendor on Initial Hydrogen Peroxide Content
| PVP Grade | Vendor | Hydrogen Peroxide Level (ppm) |
| K30 | Ashland | Lower |
| K30 | BASF | Lower |
| K90 | Ashland | Higher |
| K90 | BASF | Higher |
| K60 | Sigma | Higher |
| K90 | Sigma | Highest |
This table illustrates that the initial hydrogen peroxide content can vary significantly between different grades and vendors of PVP.[2]
Experimental Protocols
Protocol 1: Quantification of Hydrogen Peroxide in PVP Formulations using the Potassium Iodide Method
This protocol describes a spectrophotometric method for the quantification of hydrogen peroxide.
Materials:
-
0.1% w/v Trichloroacetic acid (TCA)
-
10 mM Potassium phosphate (B84403) buffer (pH 7.0)
-
1 M Potassium iodide (KI) solution
-
Hydrogen peroxide standard solutions of known concentrations
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of the PVP-H2O2 formulation.
-
Homogenize the sample in 0.1% w/v TCA on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Reaction Mixture:
-
In a suitable tube, add 0.5 mL of the supernatant.
-
Add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0).
-
Add 1.0 mL of 1 M KI solution and mix gently.
-
-
Measurement:
-
Measure the absorbance of the solution at 390 nm using a spectrophotometer. The blank should consist of 0.1% TCA without the sample extract.[10]
-
-
Quantification:
-
Prepare a standard curve using hydrogen peroxide solutions of known concentrations.
-
Determine the concentration of hydrogen peroxide in the sample by comparing its absorbance to the standard curve.
-
Express the results as µmol of H2O2 per gram of the formulation.
-
Protocol 2: Accelerated Stability Testing of Solid PVP-H2O2 Formulations
This protocol outlines a method for assessing the stability of solid PVP-H2O2 formulations under accelerated conditions.
Materials:
-
PVP-H2O2 solid formulation
-
Controlled temperature and humidity stability chamber
-
Analytical method for H2O2 quantification (e.g., Protocol 1 or LC-MS)
Procedure:
-
Sample Preparation:
-
Prepare multiple identical samples of the solid PVP-H2O2 formulation.
-
Package the samples in their intended primary packaging or in well-sealed containers.
-
-
Storage Conditions:
-
Time Points:
-
Pull samples from the stability chamber at predetermined time points (e.g., 0, 1, 2, 4 weeks).
-
-
Analysis:
-
At each time point, analyze the hydrogen peroxide content of the samples using a validated analytical method.
-
-
Data Evaluation:
-
Plot the concentration of hydrogen peroxide as a function of time for both the accelerated and reference conditions.
-
Evaluate the degradation kinetics to predict the long-term stability of the formulation.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy [mdpi.com]
- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 6. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigating the Thermal Influence on Hydrogen Peroxide Decomposition Kinetics | Projectboard [partner.projectboard.world]
- 8. researchgate.net [researchgate.net]
- 9. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. plant-stress.weebly.com [plant-stress.weebly.com]
- 11. [PDF] PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the efficacy of PVP-hydrogen peroxide complex
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the factors affecting the efficacy of the Polyvinylpyrrolidone (B124986) (PVP)-Hydrogen Peroxide complex. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the PVP-Hydrogen Peroxide complex?
The this compound (PVP-H₂O₂) complex is a solid, stable adduct formed through hydrogen bonding between the carbonyl groups of the PVP polymer and hydrogen peroxide molecules.[1][2] This complex serves as a convenient and safer solid source of hydrogen peroxide, which can be used as an oxidizing agent in various applications, including as a stressor in forced degradation studies for pharmaceuticals and as an antimicrobial agent.[3][4]
Q2: What are the key factors that influence the stability and efficacy of the PVP-H₂O₂ complex?
The stability and efficacy of the PVP-H₂O₂ complex are primarily influenced by the following factors:
-
Temperature: Higher temperatures accelerate the decomposition of hydrogen peroxide.[5][6]
-
pH: The stability of hydrogen peroxide is optimal in acidic conditions (pH below 4.5). Decomposition significantly increases at a pH above 5.[5]
-
Moisture/Humidity: High humidity can lead to the absorption of water, which may affect the stability of the complex. Conversely, lower humidity levels can enhance stability by reducing the decomposition of hydrogen peroxide into water and hydrogen.[7][8]
-
Light Exposure: The complex is sensitive to light. UV irradiation can cause the decomposition of hydrogen peroxide into water.[2][9]
-
PVP Grade and Quality: Different grades and vendors of PVP may contain varying levels of inherent peroxide impurities, which can affect the overall peroxide content and stability of the final complex.[7]
-
Presence of Impurities: Contamination with impurities, especially metal ions, can catalyze the decomposition of hydrogen peroxide.[5]
Q3: How does the concentration ratio of PVP to H₂O₂ affect the complex?
The ratio of PVP to hydrogen peroxide influences the final peroxide content and the physical properties of the complex. While various ratios have been used in literature, a common preparation involves reacting PVP powder with a 30% w/w H₂O₂ solution.[3] The complexation process allows PVP to bind a significant amount of hydrogen peroxide, leading to a stable, solid powder.[9] An adequate amount of PVP can inhibit the decomposition of hydrogen peroxide, but an excess may hinder the release and efficacy of the peroxide.[10][11]
Q4: What are the signs of degradation of the PVP-H₂O₂ complex?
Degradation of the complex can be indicated by:
-
Loss of oxidizing power over time.
-
Physical changes such as discoloration or changes in the shape of solid compacts, especially under high humidity.[12]
-
Gas evolution (oxygen) due to the decomposition of hydrogen peroxide.
-
A decrease in the characteristic peroxide signal in analytical tests like ¹H qNMR.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield or incomplete formation of the solid complex during synthesis. | - Inadequate mixing of PVP and H₂O₂.- Incorrect temperature control during preparation.- Insufficient drying time or improper drying method. | - Ensure vigorous and continuous stirring during the initial reaction phase.- Use an ice bath to manage the exothermic reaction during the initial mixing of PVP and H₂O₂.[3]- Allow for adequate drying time under vacuum to remove excess water and form the solid complex.[3] |
| Inconsistent or non-reproducible experimental results. | - Variation in the grade or source of PVP.- Inconsistent peroxide content in the complex.- Fluctuation in environmental conditions (temperature, humidity, light).- Contamination of reagents or glassware. | - Use the same grade and vendor of PVP for a series of experiments.[7]- Quantify the peroxide content of each new batch of the complex before use.- Control and monitor environmental conditions during experiments.- Ensure all glassware is thoroughly cleaned and free of contaminants, especially metal ions.[5] |
| Rapid degradation of the active pharmaceutical ingredient (API) in forced degradation studies. | - Peroxide concentration in the complex is too high.- The API is highly susceptible to oxidation. | - Reduce the ratio of the PVP-H₂O₂ complex to the API.- Perform time-course studies to determine the optimal duration for achieving the target degradation level (typically 5-20%).[13] |
| No or minimal degradation of the API in forced degradation studies. | - Insufficient peroxide content in the complex.- Poor mixing of the complex with the API.- The API is stable against peroxide-mediated oxidation. | - Verify the peroxide content of the complex using a suitable analytical method.- Ensure homogeneous mixing of the PVP-H₂O₂ complex and the API in powder form.- Increase the ratio of the complex to the API or increase the stress temperature. |
| Low antimicrobial efficacy. | - Insufficient concentration of the PVP-H₂O₂ complex.- Short contact time.- Presence of organic load or interfering substances that consume the peroxide. | - Increase the concentration of the PVP-H₂O₂ complex in the test solution.- Increase the contact time with the microorganisms.- Ensure the test conditions are free from interfering substances. Consider including a cleaning step before disinfection in practical applications. |
Data Summary
Table 1: Factors Influencing the Stability of PVP-H₂O₂ Complex
| Factor | Condition | Effect on Stability | Reference |
| Temperature | Increased Temperature | Decreases stability, accelerates decomposition | [5][6][7] |
| pH | pH > 5 | Sharply decreases stability | [5] |
| pH < 4.5 | Optimal stability for H₂O₂ | [5] | |
| Humidity | High Humidity | May decrease stability due to moisture absorption | [12] |
| Low Humidity | Increases stability by preventing decomposition to H₂O and H₂ | [7][8] | |
| Light | UV Irradiation | Causes decomposition of H₂O₂ to water | [2][9] |
| Impurities | Metal Ions | Catalyze decomposition | [5] |
Table 2: Excipient Compatibility with this compound Complex
| Excipient Class | Compatibility | Rationale | Reference |
| Reducing Sugars (e.g., Lactose, Glucose) | Incompatible | Can be oxidized by hydrogen peroxide, leading to degradation of both the excipient and the complex. | [1] |
| Amine-containing Drugs/Excipients | Potentially Incompatible | Amines can be oxidized by peroxides. | [14] |
| Other Polymers (e.g., cross-linked PVP, Soluplus) | Generally Compatible | Can also form complexes with hydrogen peroxide. | [4] |
| Inert Fillers (e.g., Microcrystalline Cellulose) | Generally Compatible | Less likely to react with hydrogen peroxide. | [15] |
Experimental Protocols
Protocol 1: Preparation of this compound Complex
This protocol is adapted from a method used for preparing the complex for solid-state forced degradation studies.[3]
Materials:
-
Polyvinylpyrrolidone (PVP) K-30 powder
-
30% (w/w) Hydrogen peroxide solution
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Teflon-lined container
-
Vacuum desiccator
Procedure:
-
Pre-cool 18 mL of 30% w/w H₂O₂ solution in a glass beaker using an ice bath.
-
Slowly add 12 g of PVP K-30 powder to the cooled H₂O₂ solution while stirring continuously at 250 rpm.
-
Continue stirring the solution in the ice bath for 1 hour.
-
Transfer the resulting solution to a Teflon-lined container.
-
Allow the solution to stand at 25 °C for 15 hours.
-
Place the container in a vacuum desiccator at 40 °C for approximately 35 days, or until a solid, dry complex is formed.
-
Store the prepared complex in a tightly sealed container at 2–8 °C, protected from light.
Protocol 2: Forced Degradation Study of a Drug Substance
This protocol outlines a general procedure for using the PVP-H₂O₂ complex to induce oxidative degradation of a drug substance in the solid state.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
Prepared PVP-H₂O₂ complex
-
Mortar and pestle or a suitable blender
-
Tablet press
-
Stability chambers (e.g., 40 °C/75% RH)
-
Analytical instrumentation for quantification (e.g., HPLC-UV/MS)
Procedure:
-
Prepare a physical mixture of the API and the PVP-H₂O₂ complex (e.g., 1:1 ratio by weight). Ensure homogeneous mixing using a mortar and pestle or a blender.
-
Compress the powder mixture into compacts or tablets using a tablet press.
-
Place the compacts in both open and closed containers to evaluate the effect of humidity.
-
Expose the samples to accelerated stability conditions (e.g., 40 °C/75% RH) for a predetermined period (e.g., 24 hours, 7 days, 10 days).[3][12]
-
At each time point, withdraw samples and dissolve them in a suitable solvent to a known concentration.
-
Analyze the solutions using a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of remaining API and the formation of degradation products.
-
Calculate the percentage of degradation. A target degradation of 5-20% is often desired.[13]
Protocol 3: Antimicrobial Efficacy Testing (Suspension Test)
This protocol provides a basic framework for evaluating the antimicrobial efficacy of the PVP-H₂O₂ complex.
Materials:
-
PVP-H₂O₂ complex
-
Sterile deionized water or buffer
-
Test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Culture media (e.g., Tryptic Soy Broth, Tryptic Soy Agar)
-
Sterile test tubes
-
Incubator
-
Vortex mixer
-
Neutralizing solution (to inactivate the peroxide after exposure)
-
Pipettes and other sterile laboratory equipment
Procedure:
-
Preparation of Test Solution: Prepare a solution of the PVP-H₂O₂ complex in sterile water or buffer to the desired test concentration.
-
Preparation of Microbial Suspension: Culture the test microorganism in a suitable broth to achieve a logarithmic growth phase. Adjust the concentration of the microbial suspension to a standardized level (e.g., 10⁸ CFU/mL).
-
Exposure: Add a small volume (e.g., 0.1 mL) of the microbial suspension to a larger volume (e.g., 9.9 mL) of the PVP-H₂O₂ test solution. Vortex immediately.
-
Contact Time: Allow the mixture to stand for a specified contact time (e.g., 5, 10, 15 minutes).[16]
-
Neutralization: After the contact time, transfer an aliquot of the mixture to a tube containing a neutralizing solution to stop the antimicrobial action of the hydrogen peroxide.
-
Quantification: Perform serial dilutions of the neutralized solution and plate onto agar (B569324) plates.
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37 °C) for 24-48 hours.
-
Enumeration: Count the number of colonies on the plates and calculate the log reduction in microbial count compared to a control sample (microorganisms exposed to the solvent without the PVP-H₂O₂ complex).
Visualizations
Caption: Factors influencing the stability and efficacy of the PVP-H₂O₂ complex.
Caption: Troubleshooting workflow for experiments using the PVP-H₂O₂ complex.
References
- 1. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen Peroxide | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]
- 6. nouryon.com [nouryon.com]
- 7. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy [mdpi.com]
- 8. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of polyvinylpyrrolidone (PVP) on palladium catalysts for direct synthesis of hydrogen peroxide from hydrogen and oxygen - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03148H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. sgs.com [sgs.com]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. pharxmonconsulting.com [pharxmonconsulting.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of PVP-Hydrogen Peroxide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Polyvinylpyrrolidone-Hydrogen Peroxide (PVP-H₂O₂).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product has a low or inconsistent hydrogen peroxide content. What are the likely causes?
A1: Several factors can lead to lower-than-expected or variable H₂O₂ content:
-
Incomplete Complexation: The reaction time or stirring speed may be insufficient for the hydrogen peroxide to form a stable complex with the PVP. Ensure continuous and adequate stirring during the initial mixing phase.[1]
-
Decomposition During Drying: Hydrogen peroxide is sensitive to heat and light.[2] Prolonged or high-temperature drying can cause significant loss of H₂O₂.[3] It is crucial to use controlled drying conditions, such as vacuum drying at a moderate temperature (e.g., 25°-40°C).[1][3]
-
Moisture Content: High residual moisture can lead to the decomposition of hydrogen peroxide into water and oxygen.[4][5] The stability of the complex is higher in lower humidity conditions.[4][5]
-
pH of the Reaction Mixture: The pH of the synthesis environment can influence the stability of hydrogen peroxide. For polymerization of N-vinylpyrrolidone using an H₂O₂ starter, a drop in pH below 7 is often prevented to avoid hydrolysis.[6] While this applies to the polymerization of PVP itself, maintaining a stable pH can be a factor in the stability of the final complex.
Q2: The PVP-H₂O₂ complex I synthesized is not a free-flowing powder. How can I improve its physical properties?
A2: Achieving a free-flowing powder is a common challenge. The issue often lies in the drying and processing steps:
-
Inadequate Drying: If the product is not thoroughly dried, it can remain sticky or form clumps. A multi-stage drying process or techniques like freeze-drying or fluidized bed drying can yield a better product form.[3][7]
-
Particle Size of PVP: The particle size of the initial PVP powder can influence the final product's characteristics. Using PVP with a defined particle size range may improve flowability.[7]
-
Cryogenic Grinding: For materials that are solid at low temperatures, cryogenic grinding (grinding below -20°C) can be employed to produce a fine powder.[7]
Q3: My PVP-H₂O₂ complex seems unstable and decomposes over a short period. How can I improve its stability?
A3: The stability of the PVP-H₂O₂ complex is a critical concern. The complex is stable in bulk for several months but can decompose in air or under UV irradiation.[8][9] Key factors influencing stability include:
-
Storage Conditions: The complex should be stored away from direct sunlight, heat, and combustible materials.[2][10] Cool, dry, and dark conditions are optimal.
-
Contamination: Contamination with impurities such as metals, metal salts, dust, or rust can catalyze the decomposition of hydrogen peroxide.[2] Ensure all glassware and equipment are scrupulously clean.
-
pH: For optimal stability, the pH should be kept below 4.5. The decomposition rate increases sharply above pH 5.[2]
-
Packaging: Use properly vented containers made of compatible materials like polyethylene (B3416737) or glass to prevent pressure buildup from oxygen release during any slow decomposition.[2][11] Never return unused material to the original container.[2]
Q4: What are the key safety precautions I should take during the synthesis of PVP-H₂O₂?
A4: Working with hydrogen peroxide, especially in concentrated forms, requires strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves (nitrile or chloroprene), and a lab coat.[11][12] Concentrated H₂O₂ can cause severe eye damage and skin whitening or burns.[11][13]
-
Ventilation: Work in a well-ventilated area to avoid inhaling concentrated vapors, which can irritate mucous membranes.[11]
-
Material Compatibility: Use only compatible materials for handling and storage, such as glass, polyethylene, Teflon, or passivated stainless steel.[2] Avoid contact with flammable materials, organic substances, and metals that can catalyze decomposition.[2]
-
Spill Management: In case of a spill, dilute with large quantities of water.[11] Treat any spill of peroxide-forming chemicals as a major spill and follow your institution's emergency procedures.[12]
-
Venting: All storage containers must be vented to prevent pressure buildup from the slow decomposition of H₂O₂ into oxygen gas.[2][11]
Q5: How can I confirm the formation of the PVP-H₂O₂ complex?
A5: Fourier-Transform Infrared (FT-IR) spectroscopy is a common and effective method for confirming complex formation. The key spectral change to observe is the shift of the carbonyl (C=O) group band of PVP to a lower wavenumber (a "red shift"), for example, from around 1660 cm⁻¹ to 1633 cm⁻¹.[1] This shift indicates the formation of a hydrogen bond between the carbonyl group of PVP and the hydrogen peroxide molecules.[1][8]
Quantitative Data Summary
Table 1: Example Synthesis Parameters for PVP-H₂O₂ Complex
| Parameter | Value | Source |
| PVP Grade | K-30 | [1] |
| PVP Amount | 12 g | [1] |
| H₂O₂ Concentration | 30% (w/w) | [1] |
| H₂O₂ Volume | 18 mL (pre-cooled) | [1] |
| Stirring Speed | 250 rpm | [1] |
| Initial Stirring Time | 1 hour | [1] |
| Initial Drying | 15 hours at 25°C | [1] |
| Final Drying | 35 days in a vacuum desiccator at 40°C | [1] |
Table 2: Factors Influencing H₂O₂ Stability in PVP Complexes
| Factor | Effect on Stability | Notes | Source |
| Temperature | Higher temperature decreases stability | Promotes decomposition into H₂O and O₂. | [2][4][5] |
| Humidity | Higher humidity decreases stability | Higher moisture content can facilitate decomposition. | [4][5] |
| Light/UV Radiation | Decreases stability | Can induce conversion of H₂O₂ to water. | [2][8][9] |
| pH | Decreases stability above pH 5 | Optimal stability is at pH < 4.5. | [2] |
| Contaminants | Decreases stability | Metals, dust, and rust can catalyze decomposition. | [2] |
| PVP Particle Size | Larger particles may increase stability | Larger particles have a lower surface area, potentially reducing moisture absorption. | [4] |
Experimental Protocols
Protocol 1: Laboratory Scale Synthesis of PVP-H₂O₂ Complex
This protocol is adapted from a method used for preparing the complex as a solid-state oxidative stressor.[1]
Materials:
-
Polyvinylpyrrolidone (B124986) (PVP K-30) powder
-
30% (w/w) Hydrogen Peroxide solution
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Ice bath
-
Teflon film
-
Vacuum desiccator
Procedure:
-
Pre-cool 18 mL of 30% H₂O₂ solution in a glass beaker using an ice bath.
-
Slowly add 12 g of PVP K-30 powder to the pre-cooled H₂O₂ solution while stirring.
-
Continuously stir the solution at 250 rpm for 1 hour, maintaining the cool temperature with the ice bath.
-
Transfer the resulting clear solution into a separate beaker lined with Teflon film.
-
Allow the solution to stand on a lab bench for 15 hours at 25°C to allow for initial evaporation and complexation.
-
Place the beaker containing the complex into a vacuum-tightened desiccator.
-
Dry the sample under vacuum at 40°C for an extended period (e.g., up to 35 days) until a solid, stable complex is formed.[1] The drying time may be adjusted based on the desired final H₂O₂ content and moisture level.
Protocol 2: Characterization by ATR-FTIR Spectroscopy
Objective: To confirm the hydrogen bonding between PVP and H₂O₂.
Equipment:
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the synthesized solid PVP-H₂O₂ complex onto the ATR crystal, ensuring good contact.
-
Record the IR spectrum of the sample over a suitable range (e.g., 4000-600 cm⁻¹).
-
For comparison, record the spectrum of the starting PVP K-30 powder using the same procedure.
-
Analyze the spectra, looking specifically at the carbonyl (C=O) stretching region (typically 1600-1700 cm⁻¹).
-
Confirmation: Successful complex formation is indicated by a shift of the carbonyl peak to a lower wavenumber (e.g., from ~1660 cm⁻¹ in pure PVP to ~1633 cm⁻¹ in the complex), which signifies hydrogen bond formation.[1]
Visualizations
Caption: Experimental workflow for the synthesis of the PVP-Hydrogen Peroxide complex.
Caption: Troubleshooting decision tree for common synthesis challenges.
Caption: Hydrogen bonding between PVP's carbonyl group and H₂O₂.
References
- 1. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen Peroxide | Safety and Handling - Evonik Industries [active-oxygens.evonik.com]
- 3. US5077047A - Process for producing PVP-H2O2 products in the form of free-flowing powders - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4786699A - Preparation of polyvinylpyrrolidone - Google Patents [patents.google.com]
- 7. WO1992017158A1 - Process for producing pvp-h2o2 products - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ehs.com [ehs.com]
- 11. usptechnologies.com [usptechnologies.com]
- 12. twu.edu [twu.edu]
- 13. carlroth.com [carlroth.com]
Improving the antibacterial efficacy of PVP-hydrogen peroxide hydrogels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PVP-hydrogen peroxide hydrogels to improve their antibacterial efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antibacterial action in this compound hydrogels?
Q2: Why is my PVP-H₂O₂ hydrogel dissolving too quickly in aqueous media?
A2: Rapid dissolution is often due to insufficient crosslinking of the polymer matrix.[6][7][8] PVP is highly water-soluble, and without a stable, crosslinked network, the hydrogel will readily dissolve. To mitigate this, you can increase the degree of crosslinking.
Q3: Is there a difference in antibacterial efficacy against Gram-positive and Gram-negative bacteria?
A3: Yes, studies have shown that PVP-H₂O₂ hydrogels tend to be more effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis) than Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[3] The outer membrane of Gram-negative bacteria provides an additional protective barrier, which can reduce their susceptibility to the hydrogel's oxidative stress.[3]
Q4: What are the key factors influencing the hydrogen peroxide release rate?
A4: The primary factors influencing the H₂O₂ release rate are the degree of crosslinking, the initial concentration of H₂O₂, and the hydrogel's swelling behavior.[3][6] Higher crosslinking density generally leads to a slower, more sustained release.[6] Physical crosslinking methods, like freeze-thaw cycles, can strengthen the hydrogen bonds between the polymer chains and H₂O₂, also resulting in a slower release.[6]
Q5: Can I incorporate other antimicrobial agents into my PVP-H₂O₂ hydrogel?
A5: Yes, incorporating other antimicrobial agents is a viable strategy to enhance antibacterial efficacy and broaden the spectrum of activity.[9] Agents such as silver nanoparticles or antimicrobial peptides can be integrated into the hydrogel matrix to provide a synergistic antibacterial effect.[3][10][11]
Troubleshooting Guides
Problem 1: Low Antibacterial Activity
Possible Causes:
-
Insufficient Hydrogen Peroxide Concentration: The concentration of H₂O₂ in the hydrogel may be too low to exert a significant antibacterial effect.
-
Rapid Hydrogen Peroxide Release: A burst release of H₂O₂ may lead to a short duration of action and potential cytotoxicity, followed by a loss of antibacterial efficacy.
-
Degradation of Hydrogen Peroxide: H₂O₂ can be unstable and may degrade over time, especially when exposed to light, heat, or certain impurities.[4][12]
-
Bacterial Resistance: The target bacteria may have inherent resistance mechanisms to oxidative stress.
Solutions:
-
Optimize H₂O₂ Concentration: Systematically vary the initial concentration of H₂O₂ in your hydrogel formulation. As shown in the table below, higher concentrations generally lead to larger inhibition zones.[3]
-
Control Release Kinetics:
-
Increase Crosslinking: Employ chemical crosslinkers like trisodium (B8492382) trimetaphosphate (STMP) or increase the number of freeze-thaw cycles to slow down the release of H₂O₂.[3][6][7]
-
Incorporate Other Polymers: Blending PVP with other polymers like polyvinyl alcohol (PVA) can modify the hydrogel network and influence release rates.[3][4]
-
-
Ensure Stability: Prepare the hydrogels in a controlled environment, protecting them from light and high temperatures. Use high-purity reagents to minimize contaminants that could catalyze H₂O₂ decomposition.[12]
-
Consider Combination Therapy: Incorporate a secondary antimicrobial agent with a different mechanism of action to overcome potential resistance and achieve a broader antibacterial spectrum.
Problem 2: Poor Mechanical Properties of the Hydrogel
Possible Causes:
-
Low Polymer Concentration: Insufficient polymer content can result in a weak and fragile hydrogel network.
-
Inadequate Crosslinking: A low degree of crosslinking leads to poor structural integrity.
Solutions:
-
Increase Polymer Concentration: A higher concentration of PVP and/or a co-polymer like PVA can enhance the mechanical strength of the hydrogel.[7]
-
Enhance Crosslinking:
-
Chemical Crosslinking: The addition of a chemical crosslinker like STMP can create a more robust and elastic hydrogel.[3]
-
Physical Crosslinking: Increasing the number of freeze-thaw cycles can improve the mechanical properties by increasing the number and strength of hydrogen bonds between the polymer chains.[6][7]
-
Problem 3: Observed Cytotoxicity in Cell Culture Assays
Possible Causes:
-
High Concentration of Hydrogen Peroxide: H₂O₂ is known to be cytotoxic at higher concentrations.[4][13]
-
Rapid Burst Release of H₂O₂: An initial rapid release of a large amount of H₂O₂ can be toxic to mammalian cells.[14]
Solutions:
-
Reduce H₂O₂ Concentration: Lower the initial concentration of H₂O₂ in the hydrogel to a level that is effective against bacteria but minimally toxic to mammalian cells. Cytotoxicity assays with varying H₂O₂ concentrations are recommended.[13]
-
Control the Release Profile: Modify the hydrogel formulation to achieve a more sustained and controlled release of H₂O₂, avoiding high initial concentrations in the surrounding medium. This can be achieved by increasing the crosslinking density.[3][6]
-
Incorporate Protective Agents: Consider the inclusion of components that can mitigate the cytotoxic effects of H₂O₂ without compromising its antibacterial activity.
Data Presentation
Table 1: Effect of Hydrogen Peroxide Concentration on Antibacterial Activity (Inhibition Zone Diameter in mm)
| Hydrogel Formulation | S. aureus | E. faecalis | E. coli | P. aeruginosa |
| PVA/PVP (Control) | 0 | 0 | 0 | 0 |
| PVA/PVP/HP-1.5% | 10.3 ± 0.6 | 9.7 ± 0.6 | 8.7 ± 0.6 | 8.3 ± 0.6 |
| PVA/PVP/HP-3% | 12.3 ± 0.6 | 11.3 ± 0.6 | 10.3 ± 0.6 | 9.7 ± 0.6 |
| PVA/PVP/HP-5% | 14.7 ± 0.6 | 13.7 ± 0.6 | 12.3 ± 0.6 | 11.3 ± 0.6 |
| Data adapted from a study on PVA/PVP hydrogels with varying HP concentrations. The results indicate that higher HP content leads to larger inhibition zones.[3] |
Table 2: Hydrogen Peroxide Release Profile from PVA/PVP Hydrogels
| Time (hours) | 1 F/T Cycle Release (%) | 5 F/T Cycles Release (%) |
| 4 | ~50 | ~30 |
| 24 | ~70 | ~55 |
| 48 | ~80 | ~65 |
| 72 | 85-90 | 72-78 |
| F/T: Freeze-Thaw. Data indicates that an increased number of freeze-thaw cycles leads to a more sustained release of hydrogen peroxide.[6] |
Experimental Protocols
Protocol 1: Preparation of PVA/PVP/H₂O₂ Hydrogels
Materials:
-
Polyvinyl alcohol (PVA)
-
Polyvinylpyrrolidone (PVP)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30%)
-
Deionized water
-
(Optional) Chemical crosslinker, e.g., Trisodium trimetaphosphate (STMP)
-
(Optional) pH adjustment solution, e.g., 1M NaOH
Procedure:
-
Prepare a PVA solution (e.g., 10% w/v) by dissolving PVA in deionized water at 90°C with stirring until the solution is clear.[15]
-
Cool the PVA solution to room temperature and add PVP powder (e.g., to a final concentration of 5% w/v). Stir until fully dissolved.
-
Add the desired volume of H₂O₂ solution to achieve the target final concentration (e.g., 1.5%, 3%, or 5%).[3]
-
For chemical crosslinking (optional): Adjust the pH of the solution to 11-12 with NaOH. Add the desired amount of STMP and stir until dissolved.[3]
-
Pour the solution into molds.
-
For physical crosslinking (optional): Subject the molded hydrogels to a series of freeze-thaw cycles (e.g., freezing at -20°C for 12 hours and thawing at room temperature for 12 hours).[7] The number of cycles can be varied to modulate the hydrogel properties.
Protocol 2: Kirby-Bauer Disk Diffusion Assay for Antibacterial Activity
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Nutrient agar (B569324) plates
-
Sterile swabs
-
Hydrogel samples (cut into uniform discs)
-
Incubator
Procedure:
-
Prepare a bacterial suspension and adjust it to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of a nutrient agar plate with the bacterial suspension.
-
Aseptically place the pre-cut hydrogel discs onto the surface of the inoculated agar plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the hydrogel disc where bacterial growth is inhibited) in millimeters.[3]
Visualizations
Caption: Workflow for hydrogel synthesis, characterization, and evaluation.
Caption: Logic diagram for troubleshooting low antibacterial activity.
Caption: Antibacterial mechanism of hydrogen peroxide released from the hydrogel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogen Peroxide Generation and Biocompatibility of Hydrogel-Bound Mussel Adhesive Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Situ Forming and H2O2-Releasing Hydrogels for Treatment of Drug-Resistant Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Preventing premature decomposition of PVP-H2O2 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature decomposition of Polyvinylpyrrolidone-Hydrogen Peroxide (PVP-H2O2) in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of PVP-H2O2 solutions.
| Problem/Observation | Potential Cause | Recommended Solution |
| Rapid bubbling or gas evolution upon mixing PVP and H2O2. | Catalytic decomposition due to impurities (e.g., trace metals in glassware or reagents). | 1. Use high-purity water (Type I or equivalent).2. Utilize scrupulously clean, passivated, or polymer-based labware.3. Add a chelating agent like EDTA or a phosphonate-based stabilizer. |
| Solution turns yellow and loses efficacy over a short period. | Decomposition of H2O2, potentially accelerated by incorrect pH or exposure to light. | 1. Adjust the pH of the solution to an acidic range (pH 3.5-4.5) for optimal stability.[1]2. Store the solution in an opaque or amber container to protect it from light, especially UV radiation.[2] |
| Inconsistent results between batches. | Variability in raw materials or environmental conditions. | 1. Use the same grade and supplier of PVP for all preparations, as peroxide levels can vary between them.[3][4]2. Control the temperature during preparation and storage. Avoid elevated temperatures. |
| Precipitation or gel formation in the solution. | High concentration of reagents or reaction with strong bases. | 1. Ensure PVP is fully dissolved before adding H2O2.2. Avoid co-heating with strong bases like sodium silicate (B1173343) or trisodium (B8492382) phosphate. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism that stabilizes hydrogen peroxide in a PVP-H2O2 complex?
A1: PVP stabilizes hydrogen peroxide primarily through the formation of strong hydrogen bonds. The carbonyl group of the PVP lactam ring interacts with the hydroxyl groups of H2O2, which reduces its spontaneous decomposition.[2]
Q2: What is the optimal pH for storing aqueous PVP-H2O2 solutions?
A2: For optimal stability, the pH of the aqueous solution should be maintained in an acidic range, ideally below pH 4.5. The decomposition rate of hydrogen peroxide increases sharply as the pH rises above 5.[1]
Q3: How does temperature affect the stability of the solution?
A3: Higher temperatures accelerate the decomposition of hydrogen peroxide.[3] In solid form, higher temperatures can amplify peroxide radicals.[3] Therefore, it is recommended to prepare and store aqueous PVP-H2O2 solutions in cooled conditions (e.g., 2-8°C) unless the experimental protocol requires otherwise.
Q4: What types of containers are best for storing PVP-H2O2 solutions?
A4: Solutions should be stored in opaque, non-reactive containers such as amber glass bottles or high-density polyethylene (B3416737) (HDPE) to protect them from light, which can induce decomposition.[2] Ensure the container material is compatible with hydrogen peroxide.
Q5: Can I use standard tap water to prepare my solution?
A5: No. Tap water contains metal ions and other impurities that can catalyze the decomposition of hydrogen peroxide. Always use high-purity, deionized, or distilled water for all preparations.
Q6: Are there chemical stabilizers I can add to prolong the solution's shelf life?
A6: Yes, commercial hydrogen peroxide solutions often contain stabilizers. Common examples include colloidal stannate, sodium pyrophosphate, and organophosphonates.[5][6] These agents work by chelating metal ions that catalyze decomposition. If adding your own, ensure they are compatible with your downstream application.
Quantitative Data on Stability
The stability of H2O2 is highly dependent on environmental factors. The tables below summarize the impact of pH and temperature.
Table 1: Effect of pH on H2O2 Decomposition
| pH | Stability | Decomposition Rate |
| < 4.5 | Optimal | Very Low |
| 5.0 - 7.0 | Fair | Moderate |
| > 7.0 | Poor | Rapid |
| 11.5 - 12.0 | Very Poor | Significant decrease (~12% in 3 hours) noted in some studies.[1] |
| Data compiled from literature, indicating general trends.[1] |
Table 2: Effect of Temperature on H2O2 Decomposition in Solid PVPVA
| Temperature | Relative Humidity (RH) | H2O2 Level Change | Rationale |
| High | Low | Increase | Amplification of peroxide radicals and higher stability due to low moisture.[3] |
| High | High | Decrease | Decomposition likely accelerated by presence of water.[3] |
| This data is for solid PVPVA and illustrates the complex interplay of temperature and humidity. In aqueous solutions, higher temperatures consistently lead to faster decomposition. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous PVP-H2O2 Solution
This protocol describes the preparation of a ~1% H2O2 solution stabilized with PVP.
Materials:
-
Polyvinylpyrrolidone (PVP K-30)
-
30% (w/w) Hydrogen Peroxide solution (stabilized grade)
-
High-purity deionized water
-
Phosphoric acid or a suitable buffer to adjust pH
-
Clean, passivated glass beaker and magnetic stirrer
-
Calibrated pH meter
-
Opaque storage bottle
Procedure:
-
PVP Dissolution: In the glass beaker, add 90 mL of deionized water. While stirring, slowly add 5 grams of PVP K-30. Continue stirring until the PVP is completely dissolved. This may take some time.
-
Cooling: Place the beaker in an ice bath and allow the solution to cool to below 10°C.
-
pH Adjustment: While the solution is cooling, adjust the pH to approximately 4.0 using a small amount of dilute phosphoric acid.
-
H2O2 Addition: Slowly add 3.3 mL of 30% H2O2 solution to the cooled PVP solution while maintaining continuous stirring. Caution: H2O2 is a strong oxidizer. Handle with appropriate personal protective equipment (PPE).
-
Final Volume Adjustment: Remove the beaker from the ice bath and transfer the solution to a 100 mL volumetric flask. Add deionized water to bring the final volume to 100 mL.
-
Storage: Transfer the final solution to an opaque, vented-cap bottle and store at 2-8°C.
Protocol 2: Quantification of H2O2 Concentration by Permanganate Titration
This method determines the concentration of H2O2 to assess its decomposition over time.[7]
Materials:
-
PVP-H2O2 solution (the sample to be tested)
-
Standardized 0.1 N Potassium Permanganate (KMnO4) solution
-
10% (v/v) Sulfuric Acid (H2SO4)
-
Burette, pipette, and Erlenmeyer flask
-
Deionized water
Procedure:
-
Sample Preparation: Pipette 1.0 mL of your PVP-H2O2 solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add 50 mL of deionized water and 10 mL of 10% sulfuric acid to the flask.
-
Titration: Fill the burette with the standardized 0.1 N KMnO4 solution. Titrate the acidified sample dropwise while swirling the flask.
-
Endpoint Detection: The endpoint is reached when a faint, persistent pink color appears in the solution and remains for at least 30 seconds.
-
Calculation: The concentration of H2O2 is calculated using the following reaction and titration formula:
-
Reaction: 2KMnO4 + 5H2O2 + 3H2SO4 → K2SO4 + 2MnSO4 + 8H2O + 5O2
-
Formula: H2O2 (%) = (Volume of KMnO4 (mL) × Normality of KMnO4 × 1.7) / Volume of Sample (mL)
-
Visual Guides
Caption: A logical workflow for troubleshooting PVP-H2O2 decomposition.
Caption: Stabilization of H2O2 via hydrogen bonding with PVP.
Caption: Workflow for preparing a stable PVP-H2O2 aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. usptechnologies.com [usptechnologies.com]
- 6. quora.com [quora.com]
- 7. Hydrogen peroxide | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]
Technical Support Center: Enhancing the Shelf-Life of Solid PVP-Hydrogen Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of solid Polyvinylpyrrolidone (PVP)-Hydrogen Peroxide complex.
Troubleshooting Guide
This guide offers a systematic approach to identifying and resolving instability issues with your solid PVP-Hydrogen Peroxide complex.
Problem: Rapid Loss of Peroxide Content
-
Possible Cause 1: Inadequate Storage Conditions
-
Troubleshooting Steps:
-
Verify that the complex is stored in a cool, dark, and dry place.
-
Ensure the container is tightly sealed to prevent moisture ingress.
-
Review the storage temperature; lower temperatures generally improve stability.
-
-
-
Possible Cause 2: Exposure to Contaminants
-
Troubleshooting Steps:
-
Avoid contact with incompatible materials such as metals, alkalis, and reducing agents, which can catalyze decomposition.
-
Use clean, dry spatulas and weighing boats when handling the complex.
-
Do not return unused material to the original container.
-
-
-
Possible Cause 3: High Humidity Environment
-
Troubleshooting Steps:
-
Handle the complex in a low-humidity environment, such as a glove box or a room with controlled humidity.
-
Minimize the exposure time of the complex to ambient air.
-
-
Problem: Inconsistent Experimental Results
-
Possible Cause 1: Lot-to-Lot Variability
-
Troubleshooting Steps:
-
Quantify the hydrogen peroxide content of each new lot upon receipt using a validated analytical method (see Experimental Protocols section).
-
If possible, order larger single lots to ensure consistency across a series of experiments.
-
-
-
Possible Cause 2: Degradation During Experiment
-
Troubleshooting Steps:
-
Prepare solutions of the complex immediately before use.
-
Protect solutions from light and heat during the experiment.
-
Consider the compatibility of the complex with other reagents in your experimental setup.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf-life of solid this compound?
A1: The shelf-life of solid this compound can be several months when stored under optimal conditions (cool, dark, and dry). However, the stability is highly dependent on environmental factors. For instance, at 40°C and 75% relative humidity, a significant loss of peroxide content can be observed.
Q2: How does humidity affect the stability of the complex?
A2: Humidity is a critical factor in the degradation of the this compound complex. Moisture can hydrolyze the complex, leading to the release and subsequent decomposition of hydrogen peroxide into water and oxygen. Lower humidity levels are associated with higher stability.
Q3: Are there any recommended stabilizers for the solid complex?
A3: While PVP itself acts as a stabilizer for hydrogen peroxide, the solid complex's stability can be further enhanced. Common stabilizers for hydrogen peroxide solutions that may be adaptable for the solid complex include chelating agents like organophosphonates and stannates, which sequester metal ions that catalyze decomposition. Acidic compounds can also improve stability, as the optimal pH for hydrogen peroxide stability is below 4.5.[1]
Q4: How can I accurately determine the hydrogen peroxide content in my solid sample?
A4: Several analytical methods can be used. 1H qNMR spectroscopy is a highly accurate and non-destructive method.[2] Titration with potassium permanganate (B83412) is a classic and reliable wet chemistry method. FTIR spectroscopy can be used to confirm the presence of the complex and monitor its degradation qualitatively. Detailed protocols for these methods are provided below.
Q5: Can I use the complex after its expiration date?
A5: It is not recommended to use the complex after its expiration date for quantitative applications, as the peroxide content may have significantly decreased. If use is unavoidable, the hydrogen peroxide content must be re-quantified immediately before the experiment.
Data Presentation
Table 1: Stability of Solid this compound Complex Under Various Storage Conditions Over 90 Days
| Storage Condition | Initial Peroxide Content (ppm) | Peroxide Content after 30 days (ppm) | Peroxide Content after 60 days (ppm) | Peroxide Content after 90 days (ppm) |
| 25°C / 20% RH | 500 | 485 | 470 | 455 |
| 40°C / 45% RH | 500 | 450 | 405 | 360 |
| 70°C / 75% RH | 500 | 320 | 180 | 50 |
Note: The data presented is illustrative and based on trends observed in stability studies. Actual results may vary depending on the specific grade and manufacturer of the this compound complex.
Experimental Protocols
1. Quantification of Hydrogen Peroxide by 1H qNMR Spectroscopy
-
Objective: To accurately quantify the hydrogen peroxide content in a solid this compound sample.
-
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
1,2,4,5-tetrachloro-3-nitrobenzene (tCNB) as an internal standard
-
NMR tubes
-
-
Procedure:
-
Accurately weigh approximately 25.0 mg of the this compound sample.
-
Prepare a stock solution of the internal standard (tCNB) in DMSO-d6 of a known concentration (e.g., 100 µg/mL).
-
Dissolve the weighed sample in 1 mL of the internal standard solution.
-
Transfer the solution to an NMR tube.
-
Acquire the 1H-NMR spectrum using appropriate parameters (e.g., relaxation delay of 3s, 64 scans).
-
The hydrogen peroxide signal appears around 10.3 ppm.[2]
-
Integrate the signal for hydrogen peroxide and the known signal for the internal standard (tCNB at 8.47 ppm).[2]
-
Calculate the concentration of hydrogen peroxide relative to the internal standard.
-
2. Quantification of Hydrogen Peroxide by Titration with Potassium Permanganate
-
Objective: To determine the hydrogen peroxide content using a redox titration.
-
Materials:
-
This compound sample
-
Standardized potassium permanganate (KMnO4) solution (e.g., 0.05 M)
-
Sulfuric acid (H2SO4) solution (e.g., 2.5 M)
-
Deionized water
-
Burette, beaker, and magnetic stirrer
-
-
Procedure:
-
Accurately weigh an appropriate amount of the solid this compound sample (e.g., 0.3-0.4g for an expected 30-35% H2O2 content) and dissolve it in a known volume of deionized water.[1]
-
In a beaker, add 50 mL of sulfuric acid solution.[1]
-
Add a known aliquot of the dissolved sample to the sulfuric acid solution.
-
Add 50 mL of deionized water.[1]
-
Titrate the solution with the standardized potassium permanganate solution while stirring continuously.
-
The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
The reaction is: 2 KMnO4 + 5 H2O2 + 3 H2SO4 → K2SO4 + 2 MnSO4 + 8 H2O + 5 O2.
-
Calculate the concentration of hydrogen peroxide based on the volume of KMnO4 solution used.
-
3. Qualitative Analysis by FTIR Spectroscopy
-
Objective: To confirm the presence of the this compound complex and monitor for degradation.
-
Procedure:
-
Acquire an FTIR spectrum of the solid sample using an ATR accessory.
-
Collect the spectrum in the range of 4000 cm⁻¹ to 600 cm⁻¹.
-
The formation of the complex is indicated by a shift in the carbonyl group band of PVP to a lower wavenumber (e.g., from 1660 cm⁻¹ to 1633 cm⁻¹) and the appearance of a distinct peak around 3100 cm⁻¹ corresponding to the intermolecular hydrogen bonding between PVP and hydrogen peroxide.[3]
-
Degradation can be monitored by a decrease in the intensity of the hydrogen peroxide-related peaks and a potential increase in the broad O-H stretch of water.
-
Visualizations
Caption: Degradation pathway of solid this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting logic for instability issues.
References
Adjusting the viscosity of PVP-hydrogen peroxide gels for specific applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting the viscosity of Polyvinylpyrrolidone (PVP)-Hydrogen Peroxide gels for specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of my PVP-hydrogen peroxide gel?
A1: The viscosity of your this compound gel is primarily determined by four key factors: the concentration of PVP, the molecular weight (or K-value) of the PVP grade used, the concentration and type of any cross-linking agents, and the formulation's pH and temperature.
Q2: How does the concentration of PVP affect the final viscosity of the gel?
A2: Generally, increasing the concentration of PVP in your formulation will result in a higher viscosity. This is due to increased polymer chain entanglement and intermolecular interactions within the solvent.
Q3: What is the significance of the PVP K-value, and how does it relate to gel viscosity?
A3: The K-value of PVP corresponds to its average molecular weight.[1][2][3] A higher K-value indicates a higher molecular weight.[1][2] Consequently, at the same concentration, a higher K-value PVP (e.g., K90) will produce a significantly more viscous gel than a lower K-value PVP (e.g., K30).[1]
Q4: Can I use a cross-linking agent to modify the viscosity?
A4: Yes, incorporating a cross-linking agent is an effective method to increase the viscosity and mechanical strength of your gel.[4][5] Cross-linkers create a more robust three-dimensional polymer network, leading to a firmer gel structure.[4]
Q5: How does pH impact the stability and viscosity of the gel?
A5: The pH of the formulation can influence the stability of hydrogen peroxide and the conformation of the PVP chains. Hydrogen peroxide solutions are generally more stable in acidic environments.[6] Significant deviations from a neutral or slightly acidic pH can potentially lead to the degradation of hydrogen peroxide and may affect the gel's structural integrity and viscosity over time.
Q6: Does temperature affect the viscosity of the gel during preparation and storage?
A6: Yes, temperature can affect viscosity. Generally, an increase in temperature will decrease the viscosity of the gel.[7] For some formulations, temperature changes can also impact the kinetics of any chemical cross-linking reactions.
Troubleshooting Guide
Issue 1: My gel has a much lower viscosity than expected.
-
Question: Did you use the correct grade (K-value) of PVP?
-
Answer: Using a lower K-value PVP than specified in your protocol will result in a lower viscosity.[1] Verify the K-value of your PVP. For a higher viscosity, consider using a higher K-value grade (e.g., switching from PVP K30 to PVP K90).
-
-
Question: Was the PVP fully dissolved before adding other components?
-
Answer: Incomplete dissolution of PVP will lead to a lower effective polymer concentration and thus, lower viscosity. Ensure the PVP is completely dissolved in the solvent with adequate mixing time.
-
-
Question: Was the concentration of the cross-linking agent correct?
-
Answer: An insufficient amount of cross-linking agent will result in a weaker gel network and lower viscosity.[5] Double-check the calculations and concentration of your cross-linker.
-
Issue 2: The viscosity of my gel is too high and difficult to handle.
-
Question: Is the concentration of PVP too high?
-
Answer: An excessively high concentration of PVP is a common cause of overly viscous gels. Try reducing the PVP concentration in your formulation.
-
-
Question: Are you using a very high molecular weight PVP?
-
Answer: High K-value PVPs (like K90) are very efficient at increasing viscosity.[1] Consider switching to a lower K-value PVP (e.g., K30 or K17) or creating a blend of different K-values to achieve the desired viscosity.
-
-
Question: Is the concentration of the cross-linking agent too high?
-
Answer: Over-crosslinking the polymer network can lead to a very rigid and highly viscous gel.[4] Reduce the concentration of the cross-linking agent.
-
Issue 3: My gel's viscosity changes over time.
-
Question: Is the pH of your formulation stable?
-
Answer: A shift in pH could be causing the degradation of the hydrogen peroxide or affecting the polymer network. Buffer your formulation to a stable pH, typically in the slightly acidic range, to maintain both hydrogen peroxide stability and gel integrity.[6]
-
-
Question: Are you storing the gel at an appropriate temperature?
-
Answer: High temperatures can accelerate the degradation of hydrogen peroxide and may also lead to a decrease in viscosity over time. Store your gel in a cool, dark place as recommended for hydrogen peroxide solutions.
-
Data Presentation
Table 1: Effect of PVP K-Value and Concentration on Gel Viscosity
| PVP Grade (K-Value) | Concentration (% w/v) | Typical Viscosity Range (cP) | Notes |
| PVP K17 | 5% | Low | Suitable for low-viscosity applications.[2] |
| PVP K30 | 5% | Medium | A good balance of viscosity and ease of handling.[1][2] |
| PVP K90 | 5% | High | Provides a much stronger and more viscous gel.[1] |
| PVP K30 | 10% | High | Increasing concentration significantly raises viscosity. |
| PVP K90 | 2% | Medium-High | A lower concentration of high MW PVP can achieve high viscosity. |
Note: Viscosity values are illustrative and can vary based on the specific solvent system, temperature, and measurement method.
Table 2: Influence of Cross-linking Agent Concentration on Gel Properties
| Cross-linking Agent | Concentration (% of Polymer) | Effect on Viscosity | Effect on Gel Strength |
| None | 0% | Base Viscosity | Low |
| PEGDA | 1% | Increased | Increased |
| PEGDA | 5% | Significantly Increased | Significantly Increased |
Note: The specific effects will depend on the type of cross-linking agent used. An increase in the concentration of the cross-linking agent generally leads to higher tensile strength and reduced elongation of the hydrogel.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Gels with Varying Viscosity
This protocol describes the preparation of this compound gels with different viscosities by adjusting the PVP concentration and grade.
Materials:
-
Polyvinylpyrrolidone (PVP K30 and PVP K90)
-
30% Hydrogen Peroxide Solution
-
Deionized Water
-
Magnetic Stirrer and Stir Bar
-
Beakers and Graduated Cylinders
-
pH Meter
Procedure:
-
PVP Solution Preparation:
-
For a 5% (w/v) PVP K30 solution: Weigh 5g of PVP K30 powder and add it to a beaker.
-
Slowly add 80mL of deionized water while stirring continuously with a magnetic stirrer.
-
Continue stirring until the PVP is completely dissolved. This may take some time. Gentle heating can be applied to expedite dissolution, but the solution should be cooled to room temperature before proceeding.
-
Adjust the final volume to 100mL with deionized water.
-
-
Incorporation of Hydrogen Peroxide:
-
While stirring the PVP solution, slowly add the required volume of 30% hydrogen peroxide to achieve the desired final concentration (e.g., for a 3% final concentration, add 10mL of 30% H2O2 to 90mL of the PVP solution).
-
Caution: Hydrogen peroxide is a strong oxidizing agent. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
-
pH Adjustment (Optional):
-
Measure the pH of the final gel. If necessary, adjust the pH to the desired range using a suitable acid or base (e.g., phosphoric acid or sodium hydroxide). Note that the addition of acidic or basic solutions will affect the final concentrations.
-
-
Viscosity Variation:
-
To decrease viscosity: Use a lower concentration of PVP K30 (e.g., 2.5% w/v) or switch to a lower K-value PVP like K17.
-
To increase viscosity: Use a higher concentration of PVP K30 (e.g., 10% w/v) or use PVP K90. Note that a lower concentration of PVP K90 (e.g., 2-3% w/v) will likely be needed to achieve a similar viscosity to a higher concentration of PVP K30.
-
Visualizations
Caption: Experimental workflow for preparing this compound gels.
Caption: Key factors influencing the viscosity of this compound gels.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. autechindustry.com [autechindustry.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. revistas.unam.mx [revistas.unam.mx]
- 7. Effect of Temperature on Some Rheological Properties of Polyvinyl Pyrrolidone ( PVP ) | Semantic Scholar [semanticscholar.org]
Refinement of PVP-H2O2 synthesis to control peroxide loading
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) complexes, with a focus on controlling peroxide loading.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the formation of the PVP-H2O2 complex?
A1: The PVP-H2O2 complex is formed through hydrogen bonding between the hydrogen peroxide molecules and the carbonyl groups of the pyrrolidone rings in the PVP polymer chain. This interaction allows the solid PVP polymer to effectively "hold" the hydrogen peroxide, creating a stable, solid source of H2O2.[1][2] The formation of these hydrogen bonds can be confirmed by techniques such as FT-IR spectroscopy, where a shift in the carbonyl group's vibrational band is observed.[3]
Q2: How can I control the hydrogen peroxide loading in the final PVP-H2O2 complex?
A2: Controlling the peroxide loading is crucial for the intended application. Several factors influence the final H2O2 content:
-
Ratio of PVP to H2O2: The initial mass ratio of PVP to the hydrogen peroxide solution is a primary determinant of the final peroxide content.
-
Concentration of Hydrogen Peroxide Solution: Using a more concentrated H2O2 solution (e.g., 50-70%) can lead to higher peroxide loading compared to a 30% solution.[4][5]
-
Drying Method and Conditions: The method and duration of drying are critical. Over-drying or using excessively high temperatures can lead to a significant loss of hydrogen peroxide.[4] Vacuum drying or freeze-drying are common methods to remove water while preserving the peroxide content.[4]
-
PVP Molecular Weight and Particle Size: The molecular weight (indicated by the K value) and particle size of the PVP can affect the complexation efficiency and the physical properties of the final product.[4][6][7]
Q3: My final product is a sticky, gummy material instead of a free-flowing powder. What causes this and how can I fix it?
A3: The formation of a gummy product is a common issue and is primarily due to excess water or uncomplexed hydrogen peroxide in the final product.[4] Here are some troubleshooting steps:
-
Optimize the Drying Process: Ensure that the drying process is sufficient to remove excess water. For solution-based methods, this may involve extending the drying time under vacuum. For fluidized bed methods, controlling the bed temperature and the feed rate of the H2O2 solution is crucial to ensure simultaneous complexation and water removal.[4][5]
-
Control the Feed Rate (Fluidized Bed Method): When using a fluidized bed, introducing the H2O2 solution too quickly can overwhelm the system's capacity to evaporate water, leading to a wet, sticky product. A slower, controlled feed rate is recommended.[4][5]
-
Adjust Reactant Ratios: An excess of the aqueous hydrogen peroxide solution relative to the PVP can also contribute to a gummy consistency. Experiment with different ratios to find the optimal balance for your specific PVP grade and desired peroxide loading.
Q4: I am losing a significant amount of hydrogen peroxide during the drying process. How can I minimize this loss?
A4: Loss of H2O2 during drying is a challenge due to its volatility. To minimize this:
-
Use Moderate Drying Temperatures: Avoid high temperatures. For vacuum or desiccator drying, temperatures around 25-40°C are often used.[3] In a fluidized bed process, maintaining a bed temperature between 35°C and 45°C is recommended.[4][5]
-
Consider Freeze-Drying: Freeze-drying (lyophilization) is an effective method for removing water at low temperatures, which can help preserve the hydrogen peroxide content in the complex.[4]
-
Optimize H2O2 Concentration: While higher concentrations of H2O2 can lead to higher loading, they can also be more prone to degradation. Finding the right balance is key.
Q5: How does the molecular weight of PVP (K value) affect the synthesis and final product?
A5: The molecular weight of PVP can influence both the synthesis process and the properties of the final complex. Higher molecular weight PVP (e.g., K90) may have a different binding capacity and result in a product with different physical characteristics compared to lower molecular weight PVP (e.g., K15, K30).[4][7] It is important to select a PVP grade that is suitable for your intended application and to potentially adjust synthesis parameters accordingly.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peroxide Loading | - Insufficient initial H2O2 concentration. - Excessive drying time or temperature. - Inefficient mixing of PVP and H2O2. | - Use a higher concentration of H2O2 solution (e.g., 50-70%).[4][5] - Reduce drying temperature and/or time. Consider freeze-drying.[4] - Ensure thorough and continuous stirring during the initial mixing phase.[3] |
| Inconsistent Peroxide Loading Between Batches | - Variation in raw materials (PVP grade, H2O2 concentration). - Inconsistent drying conditions. - Inaccurate measurement of reactants. | - Standardize the source and grade of PVP and verify the concentration of the H2O2 solution before each synthesis. - Precisely control drying temperature, pressure, and time. - Use calibrated equipment for all measurements. |
| Product is not a Free-Flowing Powder | - Incomplete drying, leaving excess water. - High residual uncomplexed H2O2. - Inappropriate PVP particle size. | - Extend the drying time under vacuum or optimize the fluidized bed parameters (temperature and feed rate).[4][5] - Adjust the PVP to H2O2 ratio to avoid excess liquid. - Use PVP with a suitable particle size (e.g., 10-100 microns for fluidized bed).[4] |
| Discoloration of the Final Product | - Contamination of reactants. - Degradation of PVP or H2O2 at high temperatures. | - Use high-purity PVP and fresh, stabilized hydrogen peroxide. - Ensure that the synthesis and drying temperatures do not exceed recommended limits. |
| Poor Stability of the Final Complex | - High residual water content. - Exposure to high humidity and temperature during storage. | - Ensure the final water content is low (ideally <5%).[4][5] - Store the final product in a tightly sealed container in a cool, dry place.[8] |
Experimental Protocols
Protocol 1: Solution-Based Synthesis with Vacuum Drying
This method is suitable for lab-scale synthesis.
Materials:
-
Polyvinylpyrrolidone (PVP K-30)
-
30% (w/w) Hydrogen Peroxide Solution
-
Ice Bath
-
Glass Beaker
-
Magnetic Stirrer
-
Vacuum Desiccator or Vacuum Oven
Procedure:
-
Pre-cool 18 mL of 30% w/w H2O2 solution in a glass beaker using an ice bath.[3]
-
Slowly add 12 g of PVP K-30 powder to the cooled H2O2 solution while stirring continuously.[3]
-
Continue stirring the solution at approximately 250 rpm for 1 hour at room temperature.[3]
-
Transfer the resulting solution to a shallow dish or a beaker lined with a non-reactive film (e.g., Teflon).[3]
-
Allow the solution to stand at 25°C for 15 hours to allow for initial solvent evaporation and complex formation.[3]
-
Place the sample in a vacuum desiccator or a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 35 days or until a constant weight is achieved) to ensure complete removal of water.[3]
Protocol 2: Fluidized Bed Synthesis
This method is suitable for larger scale production and for obtaining a free-flowing powder.
Materials:
-
Polyvinylpyrrolidone (PVP K-30, particle size 40-50 microns)
-
70% Hydrogen Peroxide Solution
-
Fluidized Bed Dryer equipped with a spray nozzle
Procedure:
-
Charge the fluidized bed dryer with 3.6 kg of PVP K-30 powder.[4]
-
Fluidize the PVP powder using a stream of dry air at a bed temperature of 35-45°C.[4]
-
Spray the 70% H2O2 solution onto the fluidized PVP powder at a controlled feed rate of 10-15 g/minute/kg of PVP for approximately 20 minutes.[4]
-
During the addition of the H2O2 solution, ensure that water is continuously removed from the bed.[4]
-
After the addition of the H2O2 solution is complete, continue to dry the product in the fluidized bed for an additional 10 minutes to achieve the desired low moisture content.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods.
Table 1: Solution-Based Synthesis Parameters and Results
| PVP Type | PVP (g) | H2O2 Solution (mL) | H2O2 Conc. (%) | Drying Method | Final H2O2 Loading (%) | Final Water Content (%) | Reference |
| K-30 | 12 | 18 | 30 | Vacuum Desiccator | Not specified | Not specified | [3] |
| K-30 | 20 (parts) | 80 (parts of 7.6% solution) | 7.6 | Freeze-Drying | 18-22 (target) | < 5 | [4] |
Table 2: Fluidized Bed Synthesis Parameters and Results
| PVP Type | PVP Particle Size (microns) | H2O2 Conc. (%) | Bed Temp. (°C) | H2O2 Feed Rate ( g/min/kg PVP) | Final H2O2 Loading (%) | Final Water Content (%) | Reference |
| K-30 | 40-50 | 70 | 35-45 | 10-15 | 20 | 2 | [4] |
| K-15 | 50-80 | 30 | Not specified | 20 | 15 | 2 | [4] |
Visualizations
Experimental Workflow: Solution-Based Synthesis
Caption: Workflow for the solution-based synthesis of PVP-H2O2.
Logical Relationships: Controlling Peroxide Loading
Caption: Factors influencing the final characteristics of the PVP-H2O2 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO1992017158A1 - Process for producing pvp-h2o2 products - Google Patents [patents.google.com]
- 5. US5077047A - Process for producing PVP-H2O2 products in the form of free-flowing powders - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of PVP-Hydrogen Peroxide and Carbamide Peroxide in Teeth Whitening
An objective analysis of two prevalent peroxide-based whitening agents, Polyvinylpyrrolidone (B124986) (PVP)-Hydrogen Peroxide and Carbamide Peroxide, is presented for researchers and drug development professionals. This guide synthesizes clinical findings on their whitening efficacy, chemical properties, and safety profiles, supported by experimental data and protocols.
Chemical and Functional Overview
Hydrogen Peroxide (HP) is the primary active bleaching agent that whitens teeth by penetrating the enamel and oxidizing stain molecules.[1] Carbamide Peroxide (CP), also known as urea-peroxide, is a stable complex that decomposes into hydrogen peroxide and urea (B33335) upon contact with water.[2][3] A typical 10% carbamide peroxide solution breaks down into approximately 3.5% hydrogen peroxide and 6.5% urea.[1][4] This decomposition is gradual; CP releases about 50% of its peroxide content in the first two hours and can remain active for up to six additional hours.[2][4] In contrast, hydrogen peroxide releases most of its whitening power within 30-60 minutes, necessitating shorter application times.[2][4]
Polyvinylpyrrolidone (PVP) is a polymer used to form a complex with hydrogen peroxide (PVP-HP). In this formulation, PVP acts as a thickening agent and a stabilizer, which can enhance the stability of the hydrogen peroxide.[5][6] PVP-HP is often used in whitening strips, where it forms an adhesive gel that holds the hydrogen peroxide against the tooth surface.[5][7]
Quantitative Comparison of Whitening Efficacy
The clinical efficacy of whitening agents is primarily measured by the change in tooth color, quantified using two main metrics:
-
ΔE (Delta E): Represents the total color change in the CIELab* color space. A higher ΔE value indicates a more significant color change.
-
ΔSGU (Delta Shade Guide Units): Measures the change in tooth shade based on a standard dental shade guide.
The following table summarizes quantitative data from clinical studies comparing various concentrations and applications of hydrogen peroxide and carbamide peroxide.
| Study Focus & Agents Compared | Application Protocol | Key Efficacy Outcomes (Color Change) | Safety Findings (Tooth Sensitivity - TS) |
| In-Office: 37% CP vs. 35% HP [8] | 2-3 bleaching sessions. | After 3 sessions, the color change was similar between 37% CP and 35% HP. With 2 sessions, 35% HP showed a statistically higher ΔE. | 37% CP is suggested to cause less bleaching sensitivity. |
| At-Home (Daytime): 20% CP vs. 7.5% HP [9] | 1 hour, twice a day for 2 weeks. | 20% CP resulted in significantly more lightness during the first 14 days. At the end of the study, there was no significant difference in tooth lightness between the agents. | No statistically significant difference in gingival or tooth sensitivity was found between the products. |
| Whitening Strips: 10% HP vs. Placebo [10] | 30 minutes, twice a day for 7 days. | Significant color improvement vs. placebo after 3 days. Adjusted mean change at Day 8: Δb* (yellowness) = -2.20; ΔL* (lightness) = 2.24. | Tooth sensitivity and oral irritation were the most common adverse events, but the treatment was well-tolerated. |
| Whitening Strips: 9.5% HP vs. 6.5% HP [11] | 30 minutes, twice a day for 20-21 days. | The 9.5% HP strips provided a statistically greater reduction in yellowness (Δb) and a greater improvement in lightness (ΔL) compared to the 6.5% HP strips. | Minor and transient tooth sensitivity and oral irritation were the most common adverse events. |
Experimental Protocols
A robust clinical evaluation of teeth whitening agents typically follows a double-blind, randomized, placebo-controlled trial design.
1. Subject Selection and Enrollment:
-
Inclusion Criteria: Healthy adults (typically 18-65 years) with good oral health, no history of intrinsic tooth staining (e.g., tetracycline), and anterior teeth shades of A2 or darker on a standard shade guide.
-
Exclusion Criteria: Pregnant or lactating women, individuals with pre-existing tooth sensitivity, untreated caries, periodontal disease, or known allergies to peroxide products.
-
Informed Consent: All participants provide written informed consent after a thorough explanation of the study protocol, potential risks, and benefits.[10]
2. Baseline Data Collection:
-
A comprehensive dental examination is performed to assess oral health.
-
Baseline tooth color is objectively measured using a digital spectrophotometer or colorimeter, which records the Lab* color space values.[9][10] This is supplemented by a subjective assessment using a standardized shade guide.
3. Randomization and Blinding:
-
Participants are randomly assigned to one of the treatment groups (e.g., PVP-HP strips, CP gel, or placebo).[10]
-
The study is conducted in a double-blind manner, where neither the participants nor the clinical examiners are aware of the treatment assignments.
4. Product Application and Regimen:
-
Participants receive their assigned whitening product and detailed instructions for use.
-
Example At-Home Protocol: Application of strips or custom-fitted trays for a specified duration (e.g., 30-60 minutes) and frequency (e.g., once or twice daily) for a set period (e.g., 7-21 days).[9][10][11]
-
Example In-Office Protocol: A dental professional applies a higher concentration gel (e.g., 35% HP) for a specified number of sessions, often with intervals of several days or a week between sessions.[8]
5. Efficacy and Safety Assessment:
-
Participants are recalled at specific time points during and after the treatment period (e.g., Day 8, Day 22, 1 month).[11][12]
-
Efficacy: Tooth color is re-measured at each visit using the same methods as at baseline to determine ΔE and ΔSGU.
-
Safety: Tooth sensitivity and gingival irritation are assessed through clinical examination and participant self-reports, often using a visual analog scale (VAS).[9][12]
6. Data Analysis:
-
Statistical tests (e.g., ANOVA, t-tests) are used to compare the mean changes in color (ΔE, ΔL, Δb) and sensitivity scores between the treatment groups to determine statistical significance (p < 0.05).[12]
Visualized Experimental Workflow
The following diagram illustrates a typical logical workflow for a randomized controlled clinical trial comparing teeth whitening agents.
Caption: Workflow of a randomized clinical trial for teeth whitening agents.
Conclusion
Both this compound and carbamide peroxide are effective agents for teeth whitening. The choice between them often depends on the desired application, treatment duration, and patient sensitivity.
-
Efficacy: When equivalent effective concentrations are considered, both HP and CP can achieve similar whitening results.[1][13] However, the delivery mechanism and concentration play a significant role. Higher concentrations of in-office HP can produce faster results, though multiple sessions of CP may achieve a comparable outcome.[8] At-home products with lower concentrations show significant whitening over a period of 1-3 weeks.[9][11]
-
Reaction Kinetics: Hydrogen peroxide (and by extension, PVP-HP formulations) acts faster, making it suitable for shorter application times. Carbamide peroxide has a slower, more sustained release of its active ingredient, making it ideal for longer-duration applications, such as overnight tray-based systems.[3][4]
-
Stability: Carbamide peroxide is chemically more stable than hydrogen peroxide and generally has a longer shelf life.[3][6] The complexation of hydrogen peroxide with PVP serves to improve its stability in strip-based formulations.[6]
-
Safety: Tooth sensitivity is a common side effect for both agents. Some evidence suggests that the slower breakdown of carbamide peroxide may lead to less sensitivity compared to high-concentration hydrogen peroxide used in-office.[8] However, for at-home use, sensitivity levels have been found to be comparable between the two.[9]
For drug development professionals, the formulation strategy (e.g., gel viscosity, stabilizing agents like PVP, delivery system) is as critical as the choice of the active peroxide agent in determining the final product's efficacy, safety, and user compliance.
References
- 1. ie-expertwhitening--expertwhitegel.glopalstore.com [ie-expertwhitening--expertwhitegel.glopalstore.com]
- 2. gloscience.com [gloscience.com]
- 3. prosmiledental.com [prosmiledental.com]
- 4. Teeth Whitening: Hydrogen Peroxide vs. Carbamide Peroxide – 20/20 Dentistry [2020-dentistry.com]
- 5. US8852560B2 - Adhesive dental bleaching compositions containing polyvinylpyrrolidone - Google Patents [patents.google.com]
- 6. Enhancing Stability and Tooth Bleaching Activity of Carbamide Peroxide by Electrospun Nanofibrous Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarstor-jaypee.s3.ap-south-1.amazonaws.com [scholarstor-jaypee.s3.ap-south-1.amazonaws.com]
- 8. Can carbamide peroxide be as effective as hydrogen peroxide for in-office tooth bleaching and cause less sensitivity? A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A clinical evaluation of carbamide peroxide and hydrogen peroxide whitening agents during daytime use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Placebo-controlled clinical trial evaluating a 10% hydrogen peroxide whitening strip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A controlled clinical trial to evaluate the safety and whitening efficacy of a 9.5% hydrogen peroxide high-adhesion whitening strip in a teen population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In-Office Dental Bleaching Using 37% Carbamide Peroxide Versus 35% Hydrogen Peroxide: A Randomized, Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of PVP-H2O2 and Other Solid Hydrogen Peroxide Carriers for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the need for stable, reliable, and controllable sources of hydrogen peroxide (H2O2) is paramount. While aqueous H2O2 is widely used, its instability and handling difficulties have driven the exploration of solid H2O2 carriers. This guide provides a comprehensive comparative analysis of polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) and other common solid H2O2 carriers, including urea-hydrogen peroxide and sodium percarbonate. This analysis is supported by a review of experimental data and methodologies to assist researchers in selecting the most appropriate carrier for their specific application.
Executive Summary
Solid hydrogen peroxide carriers offer a safer and more stable alternative to liquid H2O2, facilitating its use in various pharmaceutical applications, from acting as a disinfectant to its role as a signaling molecule in cellular pathways. PVP-H2O2, a complex of hydrogen peroxide with polyvinylpyrrolidone, is a notable example, offering controlled release and good solubility.[1] Other carriers, such as urea-hydrogen peroxide and sodium percarbonate, also present distinct advantages and disadvantages in terms of H2O2 content, stability, and release kinetics. The choice of a suitable carrier is critical and depends on the desired application, whether for rapid disinfection or for sustained release in a drug delivery system.
Comparative Data of Solid H2O2 Carriers
The selection of a solid H2O2 carrier is often dictated by its intrinsic properties. The following tables summarize the key quantitative data for PVP-H2O2, urea-hydrogen peroxide, and sodium percarbonate to facilitate a direct comparison.
| Property | PVP-H2O2 | Urea-Hydrogen Peroxide | Sodium Percarbonate |
| H2O2 Content (wt%) | 15-24% | ~35%[2][3] | ~32.5%[1][4] |
| Appearance | White to yellowish powder or granules | White crystalline solid[5] | White crystalline solid |
| Solubility in Water | Soluble[1] | Soluble[5] | Soluble, decomposes[6] |
| Molecular Formula | (C6H9NO)n·xH2O2 | CH6N2O3 or CO(NH2)2·H2O2[5] | 2Na2CO3·3H2O2 |
Table 1: General Properties of Solid H2O2 Carriers
| Parameter | PVP-H2O2 | Urea-Hydrogen Peroxide | Sodium Percarbonate |
| Stability | Generally stable, stabilized by the polymer matrix | Stable in solid form, but decomposes with moisture and heat[7] | Stable when dry, decomposes in the presence of water and heat[8] |
| H2O2 Release Profile | Gradual and controlled release[9] | Rapid dissolution and release of H2O2[9] | Rapid decomposition and release of H2O2 in water[10] |
| Key Applications | Disinfectant, antiseptic, bleaching agent, controlled-release applications[1] | Teeth whitening, disinfectant, antiseptic, laboratory reagent[5] | Cleaning agents, bleaches, detergents |
Table 2: Performance Characteristics of Solid H2O2 Carriers
Experimental Protocols
Accurate characterization of solid H2O2 carriers is essential for their effective application. The following are detailed methodologies for key experiments.
Determination of Hydrogen Peroxide Content
This protocol describes a titrimetric method using potassium permanganate (B83412) to quantify the H2O2 content in a solid carrier.
Materials:
-
Solid H2O2 carrier sample
-
Potassium permanganate (KMnO4) solution (standardized, e.g., 0.1 N)
-
Sulfuric acid (H2SO4) solution (e.g., 1 M)
-
Distilled water
-
Burette, flask, and other standard laboratory glassware
Procedure:
-
Accurately weigh a known mass of the solid H2O2 carrier.
-
Dissolve the sample in a known volume of distilled water in a flask.
-
Acidify the solution by adding a measured volume of sulfuric acid solution.
-
Titrate the solution with the standardized potassium permanganate solution from the burette.
-
The endpoint is reached when a faint pink color persists for at least 30 seconds.
-
Record the volume of KMnO4 solution used.
-
Calculate the percentage of H2O2 in the sample using the stoichiometry of the reaction: 2KMnO4 + 5H2O2 + 3H2SO4 → K2SO4 + 2MnSO4 + 8H2O + 5O2.
Evaluation of H2O2 Release Kinetics
This protocol outlines a spectrophotometric method to determine the rate of H2O2 release from a solid carrier in an aqueous medium.
Materials:
-
Solid H2O2 carrier sample
-
Phosphate buffer solution (PBS) at a desired pH
-
Amplex® Red reagent (or other suitable H2O2 indicator)
-
Horseradish peroxidase (HRP)
-
Spectrophotometer
-
Stirred, temperature-controlled vessel
Procedure:
-
Prepare a reaction mixture in the vessel containing PBS and the H2O2 indicator with HRP.
-
Add a known mass of the solid H2O2 carrier to the reaction mixture at time t=0.
-
Continuously monitor the absorbance of the solution at the appropriate wavelength for the chosen indicator (e.g., ~570 nm for Amplex® Red).
-
Record the absorbance at regular time intervals.
-
Generate a standard curve by measuring the absorbance of known concentrations of H2O2.
-
Convert the absorbance readings to H2O2 concentration using the standard curve.
-
Plot the concentration of released H2O2 versus time to obtain the release profile.
Drug-Excipient Compatibility Studies
This protocol, based on ICH guidelines, is designed to assess the compatibility of an active pharmaceutical ingredient (API) with a solid H2O2 carrier.[11][12][13]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Solid H2O2 carrier
-
Other formulation excipients
-
Vials or other suitable containers
-
Stability chambers with controlled temperature and humidity (e.g., 40°C/75% RH)
-
Analytical instrumentation for API and degradant analysis (e.g., HPLC, LC-MS)
Procedure:
-
Prepare binary mixtures of the API and the solid H2O2 carrier in a predetermined ratio (e.g., 1:1).
-
Prepare a physical mixture of the API with all proposed excipients, including the H2O2 carrier, to simulate the final formulation.
-
Store the mixtures in both open and closed vials under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature as a control.[11]
-
At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples.
-
Analyze the samples for the appearance of any new degradation products and for the loss of the API using a validated analytical method like HPLC or LC-MS.[14][15]
-
Compare the degradation profiles of the API in the presence and absence of the H2O2 carrier to assess compatibility.
Visualization of H2O2-Related Signaling Pathways and Experimental Workflows
Hydrogen peroxide is a key signaling molecule involved in numerous cellular processes. Understanding these pathways is crucial for drug development. The following diagrams, created using the DOT language, illustrate some of these pathways and a typical experimental workflow.
Conclusion
The choice of a solid H2O2 carrier is a critical decision in pharmaceutical development, with significant implications for product stability, efficacy, and safety. PVP-H2O2 offers the advantage of a controlled release profile, making it suitable for applications requiring sustained H2O2 delivery. In contrast, urea-hydrogen peroxide and sodium percarbonate provide a higher H2O2 content and more rapid release, which may be preferable for applications such as disinfection.
Researchers and drug development professionals must carefully consider the specific requirements of their application and conduct thorough experimental evaluations to select the optimal solid H2O2 carrier. The protocols and comparative data presented in this guide provide a foundational framework for making these informed decisions. As research into novel solid H2O2 carriers continues, it is anticipated that new materials with tailored properties will further expand the toolkit available to pharmaceutical scientists.
References
- 1. Sodium percarbonate - Sciencemadness Wiki [sciencemadness.org]
- 2. Urea hydrogen peroxide, 1 g tablets, stabilized, contains 35 wt% H2O2 250 g | Contact Us [thermofisher.com]
- 3. Urea hydrogen peroxide, 1 g tablets, stabilized, contains 35 wt% H2O2 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Is Hydrogen Peroxide the Raw Material for Sodium Percarbonate? [slchemtech.com]
- 5. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 6. Sodium percarbonate - Wikipedia [en.wikipedia.org]
- 7. UREA HYDROGEN PEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Exploring Sodium Percarbonate: A Comprehensive Guide [eureka.patsnap.com]
- 9. youtube.com [youtube.com]
- 10. cleaning - Does sodium percarbonate break down into 'safe' compounds in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. assets-global.website-files.com [assets-global.website-files.com]
- 12. database.ich.org [database.ich.org]
- 13. labinsights.nl [labinsights.nl]
- 14. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating PVP-hydrogen peroxide as a reliable oxidizing agent in pharmaceutical stress testing
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, rigorous stress testing is paramount to ensure the stability and safety of drug products. Oxidative degradation is a common pathway that can compromise a drug's efficacy and generate potentially harmful impurities. This guide provides a comprehensive comparison of polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) with other oxidizing agents used in pharmaceutical stress testing, supported by experimental data and detailed protocols.
Executive Summary
PVP-hydrogen peroxide emerges as a robust solid-state oxidizing agent, offering a more realistic simulation of the microenvironment within a solid dosage form compared to traditional solution-based methods. Its advantages include homogeneous distribution with the active pharmaceutical ingredient (API), controlled release of the oxidizing agent, and relevance to peroxide-induced degradation pathways often seen in formulated products. While direct quantitative comparisons with all common oxidizing agents are not extensively available in the literature, the existing data underscores its utility in forced degradation studies.
Data Presentation: A Comparative Overview
The following tables summarize the performance of various oxidizing agents in the forced degradation of Vortioxetine Hydrobromide, a model drug known to be susceptible to oxidation.
Table 1: Comparison of Oxidizing Agents for Vortioxetine HBr Degradation
| Oxidizing Agent | Type | Physical State | Degradation of Vortioxetine HBr (%) | Key Advantages | Key Disadvantages |
| This compound | Peroxide Complex | Solid | ~6% (in open state after 10 days at 40°C/75% RH)[1] | - More realistic solid-state stressor- Homogeneous mixing with API- Relevant to excipient-induced degradation | - Susceptible to moisture |
| Liquid Hydrogen Peroxide | Peroxide | Liquid | 8%[2] - 48.76% (15% H2O2 after 6h)[3][4] | - Well-established method- Readily available | - Not representative of solid-state degradation- Potential for non-selective degradation |
| Urea-Hydrogen Peroxide | Peroxide Complex | Solid | Data not directly comparable for Vortioxetine HBr | - Solid-state stressor | - Inhomogeneous exposure (vapor phase)- Potential for non-oxidative side reactions from urea |
| AIBN (2,2'-Azobisisobutyronitrile) | Azo Compound (Radical Initiator) | Solid | No significant degradation observed for Vortioxetine HBr | - Specific for radical-induced degradation | - Not representative of peroxide-induced degradation |
| ACVA (4,4'-Azobis(4-cyanovaleric acid)) | Azo Compound (Radical Initiator) | Solid | Data not available for Vortioxetine HBr | - Water-soluble radical initiator | - Not representative of peroxide-induced degradation |
| AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) | Azo Compound (Radical Initiator) | Solid | Data not available for Vortioxetine HBr | - Water-soluble radical initiator | - Not representative of peroxide-induced degradation |
Note: The degradation percentages can vary significantly based on experimental conditions such as temperature, humidity, and duration of exposure.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable stress testing. The following are protocols for key experiments cited in this guide.
Protocol 1: Solid-State Oxidative Stress Testing with this compound
Objective: To assess the oxidative stability of a drug substance in a solid state using a PVP-H2O2 complex.
Materials:
-
Drug substance (e.g., Vortioxetine HBr)
-
Polyvinylpyrrolidone (PVP K30)
-
30% (w/w) Hydrogen Peroxide solution
-
Tablet press
-
Stability chambers (e.g., 40°C/75% RH)
-
HPLC or UPLC system with a suitable column and detector
Procedure:
-
Preparation of PVP-H2O2 Complex:
-
Add 12g of PVP K30 powder to 18 mL of pre-cooled 30% w/w H2O2 solution.
-
Stir the solution continuously for 1 hour.
-
Allow the resulting solution to stand for 15 hours at 25°C.
-
Dry the sample in a vacuum desiccator at 40°C for approximately 35 days to obtain the solid PVP-H2O2 complex.
-
-
Sample Preparation:
-
Prepare a physical mixture of the drug substance and the PVP-H2O2 complex (e.g., 1:1 ratio).
-
Compress the mixture into tablet compacts.
-
-
Stress Conditions:
-
Expose the tablet compacts to accelerated stability conditions, such as 40°C and 75% relative humidity (RH), in both open and closed containers for a defined period (e.g., up to 10 days).
-
-
Analysis:
-
At specified time points, withdraw samples and dissolve them in a suitable solvent.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method to quantify the remaining drug substance and any degradation products.
-
Protocol 2: Solution-Based Oxidative Stress Testing with Liquid Hydrogen Peroxide
Objective: To evaluate the susceptibility of a drug substance to oxidation in a solution state.
Materials:
-
Drug substance (e.g., Vortioxetine HBr)
-
Hydrogen Peroxide (3% to 30% solution)
-
Suitable solvent for the drug substance
-
HPLC or UPLC system
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the drug substance in a suitable solvent.
-
Add a specific volume of hydrogen peroxide solution to achieve the desired final concentration (e.g., 3%, 15%).
-
-
Stress Conditions:
-
Store the solution at a specified temperature (e.g., room temperature or elevated temperature) for a defined period (e.g., a few hours to several days).
-
-
Analysis:
-
At predetermined time intervals, take aliquots of the solution.
-
If necessary, quench the reaction (e.g., by dilution or addition of a reducing agent).
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
Protocol 3: Oxidative Stress Testing with Azo-Initiators (General)
Objective: To assess the susceptibility of a drug substance to radical-initiated oxidation.
Materials:
-
Drug substance
-
Azo-initiator (e.g., AIBN, ACVA, AAPH)
-
Suitable solvent
-
HPLC or UPLC system
Procedure:
-
Sample Preparation:
-
Dissolve the drug substance in a suitable solvent.
-
Add the azo-initiator to the solution. The choice of initiator depends on the solvent (AIBN is soluble in organic solvents, while ACVA and AAPH are water-soluble).
-
-
Stress Conditions:
-
Heat the solution to a temperature that allows for the thermal decomposition of the azo-initiator to generate free radicals (typically 40-80°C).
-
Maintain the temperature for a specified duration.
-
-
Analysis:
-
After the stress period, cool the samples.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC method.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to oxidative stress testing.
Caption: Experimental workflow for solid-state oxidative stress testing using PVP-H2O2.
Caption: Experimental workflow for solution-based oxidative stress testing.
Caption: Generalized pathway for the autoxidation of a drug molecule.
Conclusion
This compound presents a valuable and more representative method for assessing the oxidative stability of solid pharmaceutical dosage forms. Its ability to mimic the intimate contact between a drug and a peroxide-containing excipient offers a significant advantage over traditional solution-based stress testing. While a comprehensive, direct comparison with all other oxidizing agents in a quantitative manner is an area for future research, the evidence to date strongly supports the integration of PVP-H2O2 into robust pharmaceutical stress testing protocols. This allows for a more accurate prediction of a drug's long-term stability and a better understanding of its degradation pathways.
References
- 1. Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC method development and degradation studies for vortioxetine. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of the Validated Stability-Indicating Method for the Determination of Vortioxetine in Bulk and Pharmaceutical Formulation by HPLC-DAD, Stress Degradation Kinetics Studies and Detection of Degradation Products by LC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PVP-H2O2 Hydrogels and Traditional Wound Dressings
In the landscape of advanced wound care, polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) hydrogels are emerging as a promising alternative to traditional wound dressings. Their unique properties, including sustained antimicrobial action and the ability to maintain a moist wound environment, position them as a subject of significant interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the efficacy of PVP-H2O2 hydrogels with traditional wound dressings, supported by available experimental data and detailed methodologies.
Performance Comparison: PVP-H2O2 Hydrogels vs. Traditional Dressings
Traditional wound dressings, such as gauze, films, and foams, primarily serve to absorb exudate and provide a physical barrier against contamination. While effective to a degree, they can adhere to the wound bed, causing trauma upon removal, and may not offer an optimal environment for healing. In contrast, hydrogel dressings, including those incorporating PVP-H2O2, are designed to be non-adherent, provide a moist environment conducive to cell proliferation and migration, and can be imbued with therapeutic agents.[1][2]
The key advantage of PVP-H2O2 hydrogels lies in the controlled release of hydrogen peroxide. Polyvinylpyrrolidone (B124986) forms a complex with hydrogen peroxide, stabilizing it and allowing for its gradual release into the wound bed.[3] This sustained release provides a continuous antimicrobial effect without the high, potentially cytotoxic concentrations associated with direct application of hydrogen peroxide.
Quantitative Data Summary
The following tables summarize the performance of PVP-H2O2 hydrogels in comparison to traditional wound dressings based on key efficacy parameters. It is important to note that direct head-to-head comparative studies with extensive quantitative data are limited in publicly available literature. The data presented here is synthesized from studies on PVP-H2O2 and similar hydrogel formulations, and is intended to provide a representative comparison.
Table 1: Wound Healing Efficacy
| Parameter | PVP-H2O2 Hydrogel | Traditional Gauze Dressing | Alginate Dressing |
| Wound Closure Rate (%) at Day 7 | ~70-90% | ~40-60% | ~60-80% |
| Epithelialization | Promotes rapid epithelialization | Slower epithelialization due to dry environment | Moderate epithelialization |
| Granulation Tissue Formation | Enhanced formation | Moderate formation | Promotes granulation |
| Moisture Environment | Maintains optimal moisture | Can lead to wound dehydration | Maintains moisture, high absorbency |
Note: Data are estimations derived from multiple sources and may vary based on the specific wound model and hydrogel formulation.
Table 2: Antimicrobial Activity
| Parameter | PVP-H2O2 Hydrogel | Standard Gauze | Silver-Impregnated Dressing |
| Bacterial Load Reduction (log) | >3 log reduction for MRSA | Minimal to no reduction | ~2-4 log reduction |
| Zone of Inhibition (mm) vs. S. aureus | 15-25 mm | 0 mm | 10-20 mm |
| Zone of Inhibition (mm) vs. P. aeruginosa | 10-20 mm | 0 mm | 8-15 mm |
| Spectrum of Activity | Broad-spectrum | None | Broad-spectrum |
Note: Zone of inhibition data is based on studies of PVA/PVP-H2O2 hydrogels.[3][4][5] Log reduction is a generalized value for antimicrobial dressings.
Table 3: Biocompatibility
| Parameter | PVP-H2O2 Hydrogel | Latex-Based Dressing |
| Fibroblast Cell Viability (%) | >85% | Variable, potential for cytotoxic leachables |
| Inflammatory Response | Reduced pro-inflammatory cytokines (TNF-α, IL-6) | Can elicit a foreign body response |
| Adherence to Wound Bed | Non-adherent | Can adhere and cause trauma on removal |
Note: Biocompatibility data is based on general findings for hydrogel dressings and the known effects of controlled H2O2 release.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for key experiments cited in the comparison of PVP-H2O2 hydrogels and traditional dressings.
Synthesis of PVP-H2O2 Hydrogel
This protocol describes a general method for the synthesis of a PVP-H2O2 hydrogel suitable for wound dressing applications.
-
Preparation of PVP Solution: A 10-20% (w/v) solution of polyvinylpyrrolidone (PVP) is prepared by dissolving PVP powder in deionized water with continuous stirring at a controlled temperature (e.g., 50-60°C) until a homogenous solution is obtained.
-
Incorporation of Hydrogen Peroxide: A calculated amount of a 30% hydrogen peroxide solution is slowly added to the PVP solution under constant stirring to achieve the desired final concentration of H2O2 (typically 1-3%). The mixture is stirred in a dark environment to prevent premature degradation of H2O2.
-
Cross-linking: The PVP-H2O2 solution is cross-linked to form a hydrogel. This can be achieved through physical methods like freeze-thawing cycles or by using a chemical cross-linking agent (e.g., glutaraldehyde, though less common for biocompatible applications) or through irradiation (e.g., gamma or UV). For photocrosslinking, a photoinitiator may be added, and the solution is exposed to UV light.[7][8]
-
Washing and Sterilization: The resulting hydrogel is washed extensively with sterile deionized water or phosphate-buffered saline (PBS) to remove any unreacted components. The hydrogel is then sterilized, typically using gamma irradiation or ethylene (B1197577) oxide.
In Vivo Wound Healing Assay (Murine Model)
-
Animal Model: 8-week-old male BALB/c mice are used. The dorsal hair is shaved, and the area is cleaned with an antiseptic solution.
-
Wound Creation: A full-thickness excisional wound (e.g., 6 mm diameter) is created on the dorsum of each mouse using a sterile biopsy punch.
-
Dressing Application: The wounds are divided into treatment groups: PVP-H2O2 hydrogel, traditional gauze dressing (control), and a commercial hydrogel dressing (reference). The respective dressings are applied to cover the entire wound area.
-
Wound Closure Measurement: The wound area is photographed at specific time points (e.g., days 0, 3, 7, and 14). The percentage of wound closure is calculated using image analysis software with the formula: [(Area_day0 - Area_dayN) / Area_day0] * 100.
-
Histological Analysis: On the final day of the experiment, mice are euthanized, and the wound tissue is excised, fixed in 10% formalin, embedded in paraffin, and sectioned. The sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, collagen deposition, and inflammatory cell infiltration.
Antimicrobial Activity Assessment (Zone of Inhibition)
-
Bacterial Strains: Clinically relevant bacterial strains such as Staphylococcus aureus (ATCC 25923) and Pseudomonas aeruginosa (ATCC 27853) are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Agar (B569324) Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and swabbed evenly across the surface of a Mueller-Hinton agar plate.
-
Dressing Application: Sterile discs of the PVP-H2O2 hydrogel and control dressings (e.g., gauze) of a standard diameter (e.g., 6 mm) are placed on the surface of the inoculated agar plates.
-
Incubation and Measurement: The plates are incubated at 37°C for 24 hours. The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters.[3][4][5]
Biocompatibility Assay (MTT Assay for Cytotoxicity)
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Eluate Preparation: The PVP-H2O2 hydrogel and a control material are incubated in cell culture medium for 24 hours at 37°C to create an eluate, according to ISO 10993-5 standards.[9][10]
-
Cell Treatment: Fibroblasts are seeded in a 96-well plate. After 24 hours, the culture medium is replaced with the prepared eluates.
-
MTT Assay: After a 24-hour incubation with the eluates, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
The therapeutic effects of PVP-H2O2 hydrogels are mediated by complex signaling pathways and a structured experimental workflow is essential for their evaluation.
Signaling Pathway of H2O2 in Wound Healing
The controlled release of low concentrations of hydrogen peroxide from the PVP-H2O2 hydrogel can modulate key signaling pathways involved in wound healing. H2O2 acts as a reactive oxygen species (ROS) that can have dual effects depending on its concentration. At low levels, it functions as a signaling molecule that promotes cell proliferation, migration, and angiogenesis, which are crucial for tissue repair. However, high concentrations can lead to oxidative stress and cytotoxicity. The PVP-H2O2 hydrogel aims to maintain H2O2 levels in the therapeutic window.
Experimental Workflow for Efficacy Evaluation
The evaluation of a novel wound dressing like a PVP-H2O2 hydrogel follows a structured workflow from synthesis to in vivo testing. This ensures a comprehensive assessment of its safety and efficacy.
References
- 1. A rapid molecular method for characterising bacterial bioburden in chronic wounds. | Semantic Scholar [semanticscholar.org]
- 2. Hydrogel promotes wound healing better than traditional bandages, gauzes | EurekAlert! [sciencesources.eurekalert.org]
- 3. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications [mdpi.com]
- 4. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrogen Peroxide Generation and Biocompatibility of Hydrogel-Bound Mussel Adhesive Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
A Comparative Study: Unveiling the Antimicrobial Power of PVP-H₂O₂ Versus Free Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antimicrobial Efficacy Supported by Experimental Data.
The demand for effective and stable antimicrobial agents is a cornerstone of modern research and development in the pharmaceutical and healthcare sectors. Hydrogen peroxide (H₂O₂) is a well-established broad-spectrum antimicrobial agent, yet its inherent instability can limit its practical application. The complexation of hydrogen peroxide with polyvinylpyrrolidone (B124986) (PVP), forming PVP-H₂O₂, presents a promising alternative, offering enhanced stability and a controlled-release profile. This guide provides a comparative analysis of the antimicrobial activity of PVP-H₂O₂ and free hydrogen peroxide, supported by experimental data and detailed methodologies, to inform research and development decisions.
Enhanced Stability and Sustained Action: The PVP-H₂O₂ Advantage
Polyvinylpyrrolidone, a biocompatible polymer, forms a stable, water-soluble complex with hydrogen peroxide.[1] This complexation offers a significant advantage over free hydrogen peroxide by protecting it from rapid decomposition, thereby prolonging its shelf-life and antimicrobial activity.[2] The PVP-H₂O₂ complex acts as a reservoir, gradually releasing hydrogen peroxide to maintain an effective antimicrobial concentration over an extended period.[1] This controlled-release mechanism is particularly beneficial in applications requiring sustained antimicrobial action, such as wound care and disinfection of medical devices.[3]
Data Presentation: A Comparative Overview
While direct comparative studies providing extensive quantitative data (Minimum Inhibitory Concentration - MIC, Minimum Bactericidal Concentration - MBC) for PVP-H₂O₂ complex versus free hydrogen peroxide across a wide range of microorganisms are limited in publicly available literature, the following tables summarize typical antimicrobial activities of hydrogen peroxide. It is hypothesized that PVP-H₂O₂ would exhibit comparable or potentially lower MIC and MBC values due to its stabilized nature and sustained release, leading to a more prolonged and effective antimicrobial effect.
Table 1: Minimum Inhibitory Concentration (MIC) of Free Hydrogen Peroxide against Various Microorganisms
| Microorganism | Gram Stain | Typical MIC Range of Free H₂O₂ (%) | Typical MIC Range of Free H₂O₂ (mM) |
| Staphylococcus aureus | Positive | 0.003 - 0.5% | 0.9 - 147 mM |
| Enterococcus faecalis | Positive | 0.01 - 0.1% | 2.9 - 29 mM |
| Escherichia coli | Negative | 0.005 - 0.25% | 1.5 - 73.5 mM |
| Pseudomonas aeruginosa | Negative | 0.025 - >1% | 7.35 - >294 mM |
| Candida albicans | - | 0.01 - 0.1% | 2.9 - 29 mM |
Note: These values are compiled from various sources and can vary depending on the specific strain, testing methodology, and experimental conditions.
Table 2: Minimum Bactericidal Concentration (MBC) of Free Hydrogen Peroxide against Various Microorganisms
| Microorganism | Gram Stain | Typical MBC Range of Free H₂O₂ (%) | Typical MBC Range of Free H₂O₂ (mM) |
| Staphylococcus aureus | Positive | 0.05 - 1% | 14.7 - 294 mM |
| Enterococcus faecalis | Positive | 0.1 - 0.5% | 29 - 147 mM |
| Escherichia coli | Negative | 0.1 - 0.5% | 29 - 147 mM |
| Pseudomonas aeruginosa | Negative | 0.5 - >2% | 147 - >588 mM |
| Candida albicans | - | 0.05 - 0.2% | 14.7 - 59 mM |
Note: MBC values are typically higher than MIC values and represent the concentration required to kill 99.9% of the initial microbial population.
Mechanism of Action: The Oxidative Assault
The antimicrobial activity of both free hydrogen peroxide and PVP-H₂O₂ is primarily attributed to the strong oxidizing nature of hydrogen peroxide. The proposed mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which indiscriminately damage essential cellular components.
Figure 1. Antimicrobial mechanism of hydrogen peroxide.
The complexation with PVP is believed to enhance this mechanism by ensuring a sustained release of H₂O₂, leading to prolonged oxidative stress on the microorganisms.
Figure 2. Logical relationship of PVP-H₂O₂'s sustained action.
Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing
Accurate and reproducible experimental data are crucial for comparing the efficacy of antimicrobial agents. The following are detailed methodologies for key in vitro assays.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of PVP-H₂O₂ and free hydrogen peroxide. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[5]
-
Inoculum Preparation: Culture the test microorganism on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[5][6]
-
Inoculation and Incubation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum). Incubate the plate at 35-37°C for 16-20 hours.[5]
-
Result Interpretation: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial population.[7]
Protocol:
-
Perform MIC Assay: First, determine the MIC as described above.[7]
-
Subculturing: From the wells showing no visible growth in the MIC assay (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a suitable agar medium that does not contain the antimicrobial agent.[8]
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.[8]
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[7]
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[9]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth, similar to the MIC/MBC assays.[10]
-
Exposure to Antimicrobial Agent: Add the antimicrobial agent (PVP-H₂O₂ or free hydrogen peroxide) at a specific concentration (e.g., 1x, 2x, or 4x the MIC) to the bacterial suspension. Include a growth control without the antimicrobial agent.[9]
-
Sampling over Time: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from the test and control suspensions.[10]
-
Viable Cell Count: Immediately perform serial dilutions of the collected aliquots and plate them onto agar to determine the number of viable colony-forming units (CFU/mL).[10]
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antimicrobial agent and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]
Figure 3. Experimental workflow for antimicrobial assays.
Conclusion
The complexation of hydrogen peroxide with PVP offers a compelling strategy to overcome the inherent instability of free hydrogen peroxide, leading to a more stable and sustained-release antimicrobial agent. While direct comparative quantitative data is an area for further research, the evidence suggests that PVP-H₂O₂ holds significant promise for applications requiring prolonged and effective antimicrobial action. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the antimicrobial potential of PVP-H₂O₂. As the need for advanced antimicrobial solutions continues to grow, PVP-H₂O₂ represents a valuable candidate for further investigation and development.
References
- 1. rawsource.com [rawsource.com]
- 2. US5008093A - Anhydrous complexes of PVP and hydrogen peroxide - Google Patents [patents.google.com]
- 3. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. emerypharma.com [emerypharma.com]
- 10. biomedgrid.com [biomedgrid.com]
A Comparative Guide to the Biocompatibility of Peroxide-Releasing Materials: PVP-Hydrogen Peroxide, Carbamide Peroxide, and Zinc Peroxide
For Researchers, Scientists, and Drug Development Professionals
The selection of biocompatible materials is a critical consideration in the development of drug delivery systems and medical devices. Peroxide-releasing materials are of particular interest for applications requiring antimicrobial properties or controlled oxidation. This guide provides an objective comparison of the biocompatibility of polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) with two other common peroxide-releasing materials: carbamide peroxide and zinc peroxide. The information presented is supported by experimental data from various studies to aid in informed material selection.
Quantitative Biocompatibility Data
The following table summarizes the cytotoxic effects of the compared peroxide-releasing materials on various cell lines, as determined by in vitro assays. It is important to note that direct comparative studies are limited, and the data presented is a compilation from multiple sources. Experimental conditions such as cell type, exposure time, and assay method can significantly influence the results.
| Material | Peroxide Concentration | Cell Line | Assay | Exposure Time | Key Findings |
| PVP-Hydrogen Peroxide | Not specified for complex | - | - | - | Generally considered to have low cytotoxicity and good tolerability. Encapsulation in hydrogels mitigates the cytotoxic effects of hydrogen peroxide.[1] |
| Hydrogen Peroxide (HP) | ~50 µM | Human Pulmonary Fibroblasts (HPF) | MTT | 24 h | IC50 of ~50 µM.[2] |
| 0.58 mmol/L | 3T3 Cells | Succinyl Dehydrogenase Activity | 1 h | ID50 of 0.58 mmol/L.[3] | |
| 1.5% | Human Keratinocytes | Cell Viability | 5 min | ~63.3% cell death.[4] | |
| Carbamide Peroxide (CP) | 0.1% | Dental Pulp Stem Cells (DPSCs) | MTT | 24 h | Significant decrease in cell viability.[5] |
| 10% | Human Gingival Fibroblasts | Cell Viability | 4 h | Cytotoxicity values below IC50 at concentrations above 5 mg/mL.[6] | |
| 0.1% CP (29.74 µg/mL H2O2) | MDPC-23 Odontoblast-like cells | MTT | 60 min | 23.0% viable cells.[7] | |
| Zinc Peroxide (as ZnO NPs) | 33 - 37 µg/ml | A549 (human alveolar epithelial), HEK (human embryonic kidney) | Trypan Blue Exclusion | 24 h | TC50 values in the range of 33 - 37 µg/ml.[3] |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces the biological activity of interest (e.g., cell viability) by 50%. ID50 (Inhibitory Dose 50%) is the dose of a substance that causes a 50% inhibition in a specific biological response. TC50 (Toxic Concentration 50%) is the concentration of a substance that is toxic to 50% of the cells.
Experimental Protocols
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
Peroxide-releasing material to be tested
-
96-well plates
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours at 37°C to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the peroxide-releasing material. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neutral Red Uptake Assay for Cytotoxicity
The Neutral Red Uptake (NRU) assay is a cell viability/cytotoxicity assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.
Materials:
-
Cells in culture
-
Peroxide-releasing material to be tested
-
96-well plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% deionized water, 1% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate and incubate overnight to allow for attachment.
-
Treatment: Expose the cells to various concentrations of the test material for a predetermined period.
-
Neutral Red Incubation: Remove the treatment medium and incubate the cells with the Neutral Red solution for approximately 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove any unincorporated dye.
-
Destaining: Add the destain solution to each well to extract the dye from the lysosomes of viable cells.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm using a microplate reader. A decrease in absorbance compared to the control indicates cytotoxicity.[4][8][9]
Visualizing Cellular Response and Experimental Workflow
To better understand the biological interactions and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Cellular response to peroxide-induced oxidative stress.
Caption: General experimental workflow for in vitro biocompatibility testing.
Discussion and Conclusion
The biocompatibility of peroxide-releasing materials is a complex issue influenced by the specific material, its concentration, the duration of exposure, and the cell type it interacts with.
-
This compound: The complex of PVP with hydrogen peroxide is generally considered to have favorable biocompatibility. PVP is a well-established biocompatible polymer used in various pharmaceutical applications. The complexation of hydrogen peroxide with PVP can modulate its release, potentially reducing its immediate cytotoxic effects compared to free hydrogen peroxide.[1][10] Encapsulating the PVP-H2O2 complex within hydrogels can further control the release and mitigate cytotoxicity.[1] However, more specific quantitative data on the cytotoxicity of the pure PVP-H2O2 complex is needed for a definitive comparison.
-
Carbamide Peroxide: Carbamide peroxide, which breaks down into hydrogen peroxide and urea, exhibits dose-dependent cytotoxicity.[5][7] Studies have shown that even at low concentrations, it can impact cell viability, particularly with prolonged exposure.[5] Its use in applications requiring direct and prolonged cell contact should be carefully evaluated.
-
Zinc Peroxide: Zinc peroxide, often in the form of nanoparticles, also demonstrates dose-dependent cytotoxicity.[3] The release of zinc ions and the generation of reactive oxygen species contribute to its biological effects. While zinc is an essential element, excessive concentrations can be toxic. The biocompatibility of zinc peroxide is an active area of research, with a focus on controlling its dissolution and release kinetics for therapeutic applications.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. H₂O₂ inhibits the growth of human pulmonary fibroblast cells by inducing cell death, GSH depletion and G1 phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and dentin permeability of carbamide peroxide and hydrogen peroxide vital bleaching materials, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Toxicity Study of Antiseptic Solutions Containing Povidone–Iodine and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Different Bleaching Gels Thickeners on Cytotoxicity to Human Gingival Fibroblasts and Enamel Physical Properties: an in Situ Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of In Vitro Inactivation of SARS CoV-2 with Hydrogen Peroxide and Povidone-Iodine Oral Antiseptic Rinses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. static.even3.com [static.even3.com]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Quantifying PVP-H2O2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of residual hydrogen peroxide (H2O2) in polyvinylpyrrolidone (B124986) (PVP), a common pharmaceutical excipient, is a critical quality attribute that can impact the stability of drug products. Accurate and reliable quantification of H2O2 in PVP is therefore essential. This guide provides an objective comparison of various analytical methods for this purpose, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Executive Summary
This guide evaluates and compares four principal analytical techniques for the quantification of hydrogen peroxide in PVP:
-
¹H Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy: A highly specific and sensitive method for direct quantification.
-
Titration: A classic and cost-effective volumetric analysis method.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique for trace-level analysis.
-
Spectrophotometry: A widely available but generally less specific method.
The following sections provide a detailed comparison of these methods, including their principles, performance characteristics, and experimental protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for PVP-H2O2 quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods.
| Parameter | ¹H qNMR Spectroscopy | Titration (with KMnO4) | HPLC (with Electrochemical Detection) | Spectrophotometry (Colorimetric) |
| Principle | Direct measurement of the ¹H signal of H2O2. | Redox reaction between H2O2 and a titrant. | Chromatographic separation followed by electrochemical detection of H2O2. | Colorimetric reaction where H2O2 participates in the formation of a colored product. |
| Specificity | High | Moderate (potential interference from other reducing/oxidizing agents). | High | Low to Moderate (potential interference from other compounds that react with the chromogen). |
| Sensitivity (LOD) | ~0.1 ppm[1][2][3] | Higher concentrations (trace analysis requires modifications).[4] | ~1 ng/mL[2] | Generally in the µM range.[4] |
| Sample Preparation | Minimal (dissolution in a deuterated solvent).[5] | Dilution and acidification. | Extraction and filtration.[6] | Often requires derivatization or reaction with a chromogenic agent.[4] |
| Throughput | Moderate | High | Moderate | High |
| Advantages | Non-destructive, highly specific, minimal sample preparation.[5] | Cost-effective, simple instrumentation. | High sensitivity and specificity for trace analysis.[2][6] | Widely available instrumentation. |
| Disadvantages | Requires access to an NMR spectrometer. | Lower sensitivity for trace amounts, potential for interferences.[4] | More complex instrumentation and method development. | Lower specificity, potential for matrix interference.[4] |
Experimental Protocols
¹H Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
This method allows for the direct, non-destructive quantification of H2O2 in PVP.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
Internal standard (e.g., maleic acid)
Procedure:
-
Accurately weigh approximately 25 mg of the PVP sample and a known amount of the internal standard into a vial.
-
Add a precise volume of DMSO-d6 to dissolve the sample and internal standard.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. The H2O2 signal typically appears around 10-11 ppm.
-
Integrate the signals of H2O2 and the internal standard.
-
Calculate the concentration of H2O2 relative to the known concentration of the internal standard.
Titration with Potassium Permanganate (B83412) (KMnO4)
This classic redox titration method is suitable for determining the concentration of H2O2 in PVP solutions.
Instrumentation:
-
Burette
-
Erlenmeyer flask
-
Magnetic stirrer
Reagents:
-
Standardized potassium permanganate (KMnO4) solution (e.g., 0.1 N)
-
Sulfuric acid (H2SO4) solution (e.g., 1 M)
-
Deionized water
Procedure:
-
Accurately weigh a suitable amount of the PVP-H2O2 sample and dissolve it in a known volume of deionized water in an Erlenmeyer flask.
-
Acidify the solution by adding a measured volume of sulfuric acid.
-
Titrate the solution with the standardized KMnO4 solution while continuously stirring.
-
The endpoint is reached when a faint, persistent pink color is observed.
-
Record the volume of KMnO4 solution used.
-
Calculate the concentration of H2O2 based on the stoichiometry of the reaction: 2KMnO4 + 5H2O2 + 3H2SO4 → K2SO4 + 2MnSO4 + 8H2O + 5O2.
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method is highly sensitive and suitable for quantifying trace levels of H2O2 in PVP.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Electrochemical detector
-
Reversed-phase C18 column
Reagents:
-
Mobile phase (e.g., aqueous buffer like ammonium (B1175870) acetate)
-
Deionized water
-
Acetonitrile
Procedure:
-
Prepare a standard stock solution of H2O2 of known concentration.
-
Prepare sample solutions by dissolving a known amount of PVP in the mobile phase, followed by filtration.
-
Set up the HPLC system with the appropriate column and mobile phase. Equilibrate the system.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
The H2O2 peak is identified by its retention time and quantified using the calibration curve. A liquid chromatographic system with a dual-channel electrochemical detector (LCEC) can be equipped with either a platinum electrode or a wired peroxidase electrode for the determination of H2O2.[2]
Spectrophotometry
This method is based on the reaction of H2O2 with a chromogenic agent to produce a colored compound that can be measured using a spectrophotometer.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Cuvettes
Reagents:
-
Phosphate (B84403) buffer
-
Chromogenic agent (e.g., a peroxidase substrate like 4-aminoantipyrine (B1666024) with a phenolic compound)
-
Horseradish peroxidase (HRP) enzyme solution
Procedure:
-
Prepare a series of H2O2 standard solutions of known concentrations.
-
Prepare the sample solution by dissolving a known amount of PVP in phosphate buffer.
-
In a cuvette, mix the sample or standard solution with the chromogenic agent and the HRP solution.
-
Allow the reaction to proceed for a defined period.
-
Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance.
-
Construct a calibration curve from the standard solutions and determine the concentration of H2O2 in the sample.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for cross-validating analytical methods for PVP-H2O2 quantification and the logical relationship between the different analytical techniques.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Logical Relationship of Analytical Techniques.
References
- 1. Quantification of Hydrogen Peroxide in PVP and PVPVA Using 1H qNMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic determination of residual hydrogen peroxide in pharmaceutical excipients using platinum and wired enzyme electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Quantitative determination of trace levels of hydrogen peroxide in crospovidone and a pharmaceutical product using high performance liquid chromatography with coulometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Different PVP Grades in Hydrogen Peroxide Complexation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different grades of Polyvinylpyrrolidone (PVP) for the complexation of hydrogen peroxide. The information presented herein is based on available experimental data and established scientific principles to assist in the selection of the most suitable PVP grade for specific research and development applications.
Introduction: PVP-Hydrogen Peroxide Complexes
Polyvinylpyrrolidone (PVP) is a versatile polymer widely used in the pharmaceutical industry as an excipient. Its unique chemical structure, featuring a lactam ring, allows it to form stable complexes with various molecules, including hydrogen peroxide. This complexation is primarily achieved through hydrogen bonding, which helps to stabilize the otherwise unstable hydrogen peroxide molecule. The resulting this compound (PVP-H2O2) complex is a solid, free-flowing powder that serves as a stable, solid source of hydrogen peroxide, finding applications in areas such as solid-state oxidation studies and as a disinfectant.
The performance of the PVP-H2O2 complex, including its stability and the release of hydrogen peroxide, is influenced by the molecular weight of the PVP polymer. Different grades of PVP, distinguished by their K-values (which correlate with molecular weight), are commercially available, with common grades being PVP K-15 (low molecular weight), PVP K-30 (medium molecular weight), and PVP K-90 (high molecular weight). This guide compares the performance of these different PVP grades in hydrogen peroxide complexation.
Mechanism of Complexation
The interaction between PVP and hydrogen peroxide is based on the formation of hydrogen bonds between the carbonyl group of the pyrrolidone ring in the PVP monomer and the hydrogen atoms of the hydrogen peroxide molecule. Additionally, hydrogen bonds can form between adjacent complexed hydrogen peroxide molecules.
Caption: PVP-H2O2 complexation via hydrogen bonding.
Performance Comparison of Different PVP Grades
While direct comparative studies on the performance of different PVP grades in hydrogen peroxide complexation are limited, the following table summarizes the expected trends based on available data and theoretical considerations. It has been observed that higher molecular weight PVP grades, such as PVP K-90, tend to have higher levels of residual hydrogen peroxide from their synthesis process, suggesting a greater capacity for hydrogen peroxide association.[1]
| Performance Parameter | PVP K-15 (Low MW) | PVP K-30 (Medium MW) | PVP K-90 (High MW) |
| Complexation Efficiency | Lower | Moderate | Higher |
| Stability of the Complex | Good | Very Good | Excellent |
| H2O2 Release Rate | Faster | Moderate | Slower |
| Residual H2O2 (Typical) | Lower | Moderate | Higher |
Note: The performance characteristics are relative and can be influenced by the specific manufacturing process of the PVP and the method of complex preparation.
Experimental Protocols
Preparation of this compound Complex
This protocol is adapted from a method for preparing a PVP K-30-H2O2 complex and can be modified for other PVP grades.[2]
Materials:
-
Polyvinylpyrrolidone (PVP K-15, K-30, or K-90)
-
30% (w/w) Hydrogen Peroxide Solution
-
Deionized Water
-
Ice Bath
-
Glass Beaker
-
Magnetic Stirrer
-
Desiccator with a suitable desiccant (e.g., anhydrous calcium chloride)
-
Vacuum oven
Procedure:
-
In a glass beaker, add 12 g of PVP powder to 18 mL of a pre-cooled 30% w/w hydrogen peroxide solution in an ice bath.
-
Stir the mixture continuously at 250 rpm for 1 hour.
-
Transfer the resulting solution to a shallow dish and keep it at 25 °C for 15 hours to allow for initial solvent evaporation.
-
Dry the sample in a desiccator under vacuum at 40 °C for an extended period (e.g., 35 days) until a solid complex is formed.
-
The resulting solid can be crushed into a fine powder.
Caption: Workflow for PVP-H2O2 complex preparation.
Quantification of Hydrogen Peroxide in the Complex (Titration Method)
This method determines the concentration of hydrogen peroxide in the prepared complex using titration with potassium permanganate (B83412).[3]
Materials:
-
PVP-H2O2 Complex
-
Standardized 0.1 N Potassium Permanganate (KMnO4) Solution
-
Sulfuric Acid (H2SO4), 1 N
-
Deionized Water
-
Burette, Pipettes, and Erlenmeyer Flasks
Procedure:
-
Accurately weigh approximately 0.1 g of the PVP-H2O2 complex and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Add 10 mL of 1 N sulfuric acid to the solution.
-
Titrate the solution with a standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.
-
Record the volume of KMnO4 solution used.
-
Calculate the percentage of hydrogen peroxide in the complex using the following formula:
% H2O2 = (V × N × 17.01) / (W × 10)
Where:
-
V = Volume of KMnO4 solution in mL
-
N = Normality of KMnO4 solution
-
17.01 = Equivalent weight of H2O2
-
W = Weight of the PVP-H2O2 complex in g
-
Characterization of the Complex
4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to confirm the formation of the complex by observing shifts in the characteristic vibrational bands.[2][4]
-
Procedure: Record the FTIR spectra of the pure PVP and the PVP-H2O2 complex using an ATR-FTIR spectrometer.
-
Expected Results: A shift in the carbonyl (C=O) stretching band of PVP to a lower wavenumber (e.g., from around 1660 cm⁻¹ to 1630 cm⁻¹) indicates the formation of hydrogen bonds with hydrogen peroxide.
4.3.2. Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the thermal stability of the complex.[2]
-
Procedure: Perform DSC and TGA on the PVP-H2O2 complex under a nitrogen atmosphere with a heating rate of 10 °C/min.
-
Expected Results: The TGA thermogram will show the weight loss profile as a function of temperature, indicating the decomposition of the complex and the release of hydrogen peroxide and water. The DSC curve will show endothermic or exothermic events associated with these processes.
Evaluation of Hydrogen Peroxide Release Profile
This protocol outlines a method to determine the release kinetics of hydrogen peroxide from the PVP-H2O2 complex in an aqueous medium.
Materials:
-
PVP-H2O2 Complex
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Reagents for a suitable hydrogen peroxide assay (e.g., potassium iodide/starch or a commercial kit)
-
Constant temperature water bath or shaker
Procedure:
-
Disperse a known amount of the PVP-H2O2 complex in a known volume of PBS at a constant temperature (e.g., 37 °C) with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the solution and filter it to remove any undissolved particles.
-
Quantify the concentration of hydrogen peroxide in the filtrate using a suitable analytical method (e.g., spectrophotometric assay).
-
Plot the cumulative percentage of hydrogen peroxide released versus time to obtain the release profile.
-
The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi) to determine the release mechanism.
Caption: Workflow for H2O2 release profile evaluation.
Conclusion
The selection of a particular PVP grade for hydrogen peroxide complexation depends on the desired application. Higher molecular weight PVP, such as K-90, is expected to offer higher complexation efficiency and greater stability, making it suitable for applications requiring a long shelf-life and controlled release. Conversely, lower molecular weight PVP, like K-15, may provide a faster release of hydrogen peroxide. PVP K-30 offers a balance of these properties and is a commonly used grade for this purpose.
The experimental protocols provided in this guide offer a framework for the preparation, characterization, and performance evaluation of PVP-H2O2 complexes. It is important to note that further direct comparative studies are needed to fully elucidate the performance differences between various PVP grades in hydrogen peroxide complexation. Researchers are encouraged to perform side-by-side comparisons using these or similar methods to select the optimal PVP grade for their specific needs.
References
A Comparative Guide to the In-Vitro Validation of Controlled Hydrogen Peroxide Release from PVP-H2O2 and Alternative Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro controlled release profile of polyvinylpyrrolidone-hydrogen peroxide (PVP-H2O2) with alternative hydrogen peroxide (H2O2) delivery systems. Experimental data is presented to support the comparison, along with detailed methodologies for key experiments.
Introduction to Controlled H2O2 Release
The controlled and sustained release of hydrogen peroxide is critical in various biomedical applications, including wound healing, tissue engineering, and as an antimicrobial agent. Polyvinylpyrrolidone (B124986) (PVP), a biocompatible polymer, can form a complex with H2O2, offering a stable formulation for controlled delivery. This guide evaluates the performance of PVP-H2O2 systems against other common platforms for H2O2 release, namely Dextran-Coated Calcium Peroxide Nanoparticles, Chitosan-Sodium Percarbonate Hydrogels, and Poly(lactic-co-glycolic acid) (PLGA) Microspheres.
Comparative Analysis of H2O2 Release Profiles
The efficacy of a controlled-release system is primarily determined by its release kinetics. The following table summarizes the quantitative release data for PVP-H2O2 and its alternatives.
Table 1: Quantitative Comparison of In-Vitro H2O2 Release from Various Polymer Systems
| Delivery System | Time | Cumulative H2O2 Release | Key Findings |
| PVA/PVP Hydrogel with H2O2 | 1.5 h | ~55% | Release is influenced by the degree of crosslinking and freeze-thaw cycles.[1] |
| 4 h | ~70% | ||
| 24 h | ~85% | ||
| 72 h | ~95% | ||
| Dextran-Coated Calcium Peroxide Nanoparticles | 180 min | ~52.7% of total H2O2 | Dextran (B179266) coating significantly moderates the initial burst release observed with uncoated nanoparticles.[2] |
| Chitosan-Sodium Percarbonate Hydrogel (Polyurethane Coated) | 15 days | Sustained Release | The polyurethane coating enables a prolonged and steady release of oxygen, indicative of controlled H2O2 decomposition.[3] |
| 21 days | Sustained Release | ||
| PLGA Microspheres | Not Specified | Release kinetics are influenced by particle size, polymer molecular weight, and drug loading. A burst release is often observed initially.[4][5] | Data on direct H2O2 release is limited; drug release is used as a proxy for matrix degradation and release. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section outlines the protocols for the synthesis of the delivery systems and the quantification of H2O2 release.
Synthesis of Controlled-Release Systems
a) Preparation of PVA/PVP Hydrogels Encapsulating H2O2 [1][6]
-
Polymer Solution Preparation: Prepare a solution with a 3:1.2 w/v% ratio of polyvinyl alcohol (PVA) to polyvinylpyrrolidone (PVP).
-
H2O2 Incorporation: Add hydrogen peroxide to the polymer solution to achieve the desired final concentration (e.g., 1.5%, 3%, or 5%).
-
Gelation: Cast the solution into a mold and allow it to gel.
-
Crosslinking (Optional): To modify the release rate, hydrogels can be subjected to freeze-thaw cycles or chemically crosslinked using agents like trisodium (B8492382) trimetaphosphate (STMP).
b) Synthesis of Dextran-Coated Calcium Peroxide Nanoparticles
-
Nanoparticle Precipitation: Synthesize calcium peroxide (CaO2) nanoparticles via a chemical precipitation method.
-
Dextran Coating: Disperse the CaO2 nanoparticles in a dextran solution. The dextran will coat the nanoparticles, forming a hydrophilic layer that controls water ingress and subsequent H2O2 release.
c) Preparation of Polyurethane-Coated Chitosan-Sodium Percarbonate Hydrogels [3][7]
-
Hydrogel Formation: Prepare a chitosan (B1678972) hydrogel and incorporate sodium percarbonate, which releases H2O2 upon contact with water.
-
Polyurethane Coating: Coat the hydrogel with a layer of polyurethane. This coating acts as a barrier to control the rate of water penetration and, consequently, the release of H2O2.
d) Fabrication of H2O2-Releasing PLGA Microspheres
-
Emulsion Formation: Utilize a water-in-oil-in-water (W/O/W) double emulsion solvent evaporation method. The inner aqueous phase contains H2O2.
-
Microsphere Solidification: The polymer (PLGA) precipitates as the solvent evaporates, encapsulating the H2O2-containing aqueous phase.
-
Washing and Drying: The resulting microspheres are washed and dried to remove residual solvents and surfactants.
Quantification of In-Vitro H2O2 Release
A common and reliable method for quantifying H2O2 release is the spectrophotometric measurement of the oxidation of a chromogenic substrate by H2O2 in the presence of horseradish peroxidase (HRP).
-
Sample Preparation: Place a known amount of the H2O2-releasing biomaterial into a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C).
-
Aliquoting: At predetermined time intervals, withdraw an aliquot of the buffer.
-
Reaction Mixture: In a 96-well plate, add the aliquot to a solution containing a chromogenic substrate (e.g., Amplex Red or o-phenylenediamine) and HRP.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting colored product at the appropriate wavelength.
-
Concentration Determination: Calculate the concentration of H2O2 in the aliquot using a standard curve generated with known H2O2 concentrations.
Visualizing the Methodologies
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and logical relationships described in this guide.
Conclusion
The in-vitro validation of the controlled release of H2O2 is essential for the development of effective biomedical materials. PVP-H2O2 complexes, particularly in hydrogel formulations, demonstrate a predictable and tunable sustained release profile.[1] Alternative systems such as dextran-coated calcium peroxide, polyurethane-coated chitosan-sodium percarbonate, and PLGA microspheres offer a range of release kinetics, from moderate and prolonged to those with an initial burst. The choice of the delivery system should be guided by the specific requirements of the intended application, considering factors such as the desired release duration, the tolerance for an initial burst, and the manufacturing complexity. This guide provides the foundational information for researchers to make informed decisions and to design further experiments for the in-vitro and in-vivo validation of these promising H2O2 delivery systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 6. Encapsulation of Hydrogen Peroxide in PVA/PVP Hydrogels for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chitosan-sodium percarbonate-based hydrogels with sustained oxygen release potential stimulated angiogenesis and accelerated wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: PVP-Hydrogen Peroxide vs. Urea-Hydrogen peroxide for In-Situ Oxidation
For Researchers, Scientists, and Drug Development Professionals
The in-situ generation of oxidizing species is a cornerstone of modern chemical synthesis and pharmaceutical development, offering a safer and more controlled alternative to handling concentrated, and often unstable, oxidizing agents. Among the solid sources of hydrogen peroxide, polyvinylpyrrolidone-hydrogen peroxide (PVP-H₂O₂) and urea-hydrogen peroxide (UHP) have emerged as prominent reagents. This guide provides an objective comparison of their performance for in-situ oxidation, supported by experimental data, detailed protocols, and mechanistic insights to aid in the selection of the most appropriate reagent for your research needs.
At a Glance: Key Differences
| Feature | PVP-Hydrogen Peroxide (PHP) | Urea-Hydrogen Peroxide (UHP) |
| Primary Application | Solid-state oxidative stress studies in pharmaceuticals.[1] | Broad-spectrum oxidizing agent in organic synthesis.[2] |
| Composition | Complex of polyvinylpyrrolidone (B124986) and hydrogen peroxide. | Adduct of urea (B33335) and hydrogen peroxide (approx. 35% H₂O₂ by weight).[2] |
| Key Advantage | PVP is a common, neutral, and non-reactive pharmaceutical excipient, providing a more relevant solid-state stressor.[1] | Inexpensive, stable, and releases H₂O₂ in a controlled manner upon dissolution.[2] |
| Byproducts | Polyvinylpyrrolidone (neutral and non-reactive).[1] | Urea (can influence micro-environmental pH and potentially lead to non-oxidative side reactions).[1] |
| Stability | The polymer complex is stable for several months.[3] | Stable, crystalline solid that is easy to handle.[2] |
Performance in In-Situ Oxidation: A Comparative Analysis
Both PVP-H₂O₂ and UHP serve as effective solid carriers of hydrogen peroxide, releasing it in a controlled manner for various oxidative transformations. However, their performance characteristics and primary areas of application show distinct differences.
This compound (PHP)
This compound is particularly valued in the pharmaceutical industry for conducting forced degradation studies of solid dosage forms.[1][4] The use of PVP, a common pharmaceutical binder, as the carrier for hydrogen peroxide creates a more realistic microenvironment for assessing the oxidative stability of active pharmaceutical ingredients (APIs).[1]
Key Applications:
-
Solid-State Oxidative Stress Testing: PHP is used to simulate the long-term oxidative degradation of drugs in solid formulations.[1] The intimate contact between the drug and the solid oxidant in a tablet compact provides a more accurate prediction of stability compared to spiking with liquid hydrogen peroxide.
-
Epoxidation of α,β-Unsaturated Carbonyl Compounds: PHP has been successfully employed for the epoxidation of enones, demonstrating its utility in synthetic organic chemistry.[5] In the presence of a base, it provides good yields under mild reaction conditions.[5]
Urea-Hydrogen Peroxide (UHP)
Urea-hydrogen peroxide is a versatile and widely used reagent in organic synthesis due to its stability, low cost, and ease of handling.[2] It serves as a convenient substitute for aqueous hydrogen peroxide in a variety of oxidation reactions.
Key Applications:
-
Selective Oxidation of Sulfides: UHP is highly effective for the controlled oxidation of sulfides to either sulfoxides or sulfones by adjusting the reaction conditions, such as the stoichiometric amount of UHP and the temperature.[2]
-
Oxidation of Thioglycosides: It provides a practical method for the selective and controlled oxidation of thioglycosides to the corresponding glycosyl sulfoxides and sulfones.[2]
-
Epoxidation of Alkenes: UHP is used for the epoxidation of various alkenes, including chalcones, often with high selectivity.[6]
-
Oxidation of Alcohols: While less common, UHP can be used for the oxidation of alcohols to aldehydes and ketones.
Quantitative Data Comparison
The following tables summarize available quantitative data for the performance of PVP-H₂O₂ and UHP in specific oxidative reactions.
Table 1: Epoxidation of α,β-Unsaturated Carbonyl Compounds
| Substrate | Oxidant | Conditions | Time (min) | Yield (%) | Reference |
| 2-Cyclohexene-1-one | PVP-H₂O₂ | Dioxane, NaOH (aq.), reflux | 10 | 95 | [5] |
| Chalcone | UHP | Ultrasound, 78-93% | - | 78-93 | [6] |
Table 2: Oxidation of Sulfides
| Substrate | Oxidant | Conditions | Product | Yield (%) | Reference |
| Thioglycoside | UHP (1.5 equiv) | Acetic acid, 60 °C | Glycosyl sulfoxide | - | [2] |
| Thioglycoside | UHP (2.5 equiv) | Acetic acid, 80 °C | Glycosyl sulfone | 93 | [2] |
| Methyl phenyl sulfide | H₂O₂ | MWCNTs-COOH, room temp | Methyl phenyl sulfone | 99 | |
| Diphenyl sulfide | H₂O₂ | Glacial acetic acid, room temp | Diphenyl sulfoxide | 98 | [7] |
Experimental Protocols
Preparation of this compound (PHP) Complex
Materials:
-
Polyvinylpyrrolidone (PVP K-30) powder
-
30% (w/w) Hydrogen peroxide solution
-
Ice bath
-
Glass beaker
-
Magnetic stirrer
-
Teflon film
-
Vacuum desiccator
Procedure: [1]
-
Add 12 g of PVP K-30 powder to 18 mL of pre-cooled 30% w/w H₂O₂ solution in a glass beaker placed in an ice bath.
-
Stir the solution continuously at 250 rpm for 1 hour.
-
Transfer the resulting solution to another glass beaker lined with Teflon film.
-
Allow the solution to stand on a bench for 15 hours at 25 °C.
-
Dry the sample in a vacuum-tight desiccator for 35 days at 40 °C to obtain the solid PHP complex.
In-Situ Oxidation of 2-Cyclohexene-1-one using PHP
Materials:
-
2-Cyclohexene-1-one
-
PVP-H₂O₂ complex
-
Dioxane
-
Aqueous sodium hydroxide (B78521) (0.1 mol/L)
-
Reaction flask with reflux condenser
Procedure: [5]
-
To a solution of 2-cyclohexene-1-one (1 mmol) in dioxane (5 mL), add PVP-H₂O₂ (0.4 g, 3 mmol).
-
Add 4 drops of a 0.1 mol/L aqueous solution of NaOH.
-
Reflux the mixture for the time indicated by TLC monitoring (e.g., 10 minutes).
-
After completion, cool the reaction mixture and work up as appropriate to isolate the 2,3-epoxy cyclohexanone.
Selective Oxidation of a Thioglycoside to a Glycosyl Sulfone using UHP
Materials:
-
Thioglycoside
-
Urea-hydrogen peroxide (UHP)
-
Acetic acid
-
Reaction vessel
Procedure: [2]
-
Dissolve the thioglycoside (0.25 mmol) in acetic acid (2.5 mL).
-
Add UHP (2.5 equivalents).
-
Stir the reaction mixture at 80 °C for 10 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, work up the reaction mixture to isolate the glycosyl sulfone.
Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms and experimental workflows.
Conclusion and Recommendations
Both this compound and urea-hydrogen peroxide are valuable solid reagents for in-situ oxidation, each with its own distinct advantages and optimal areas of application.
This compound is the superior choice for:
-
Pharmaceutical solid-state stability and forced degradation studies , where the use of a common and inert excipient like PVP provides a more realistic assessment of a drug's oxidative susceptibility.[1]
Urea-hydrogen peroxide is a more versatile and economical option for:
-
General organic synthesis , offering a broad scope of applications for the oxidation of various functional groups with good to excellent yields and selectivity.[2] Its low cost and stability make it an attractive alternative to other oxidizing agents.
The selection between PHP and UHP should be guided by the specific requirements of the application. For researchers in drug development focused on solid dosage forms, PHP offers a more relevant and reliable tool for stability testing. For synthetic chemists seeking a convenient and effective oxidizing agent for a wide range of transformations, UHP remains a robust and well-established choice. Further research into the synthetic applications of PHP could expand its utility beyond the pharmaceutical sciences and provide a more direct comparison of its oxidative power against UHP in a broader chemical context.
References
- 1. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea–hydrogen peroxide prompted the selective and controlled oxidation of thioglycosides into sulfoxides and sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PVP-H2O2 Complex as a New Stressor for the Accelerated Oxidation Study of Pharmaceutical Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PVP-Hydrogen Peroxide: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals frequently utilize PVP-Hydrogen Peroxide for its disinfectant and oxidizing properties. However, its disposal requires careful consideration to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
The primary hazard associated with this compound is the presence of hydrogen peroxide, a strong oxidizing agent.[1][2] Therefore, disposal procedures are largely dictated by the concentration of hydrogen peroxide in the complex. Improper disposal can lead to dangerous chemical reactions, environmental harm, and potential legal violations.[2]
Quantitative Data for Hydrogen Peroxide Disposal
The appropriate disposal method for aqueous solutions of hydrogen peroxide is contingent on its concentration. The following table summarizes the recommended disposal approaches based on concentration thresholds.
| Hydrogen Peroxide Concentration | Disposal Method | Key Considerations |
| Low Concentration (≤3%) | Drain Disposal (with dilution) | Permissible by many local authorities. Must be flushed with copious amounts of cold water. Always confirm with local wastewater treatment guidelines before proceeding.[2][3] |
| High Concentration (>8%) | Hazardous Waste Disposal | Must be treated as hazardous waste.[2] Store in properly labeled, sealed, and vented containers away from heat and incompatible materials.[1][2] Arrange for collection by a certified hazardous waste disposal facility.[2] |
| Intermediate Concentrations (3-8%) | Dilution or Neutralization | Dilute to <3% before drain disposal (check local regulations) or neutralize. Neutralization can be achieved by adjusting the pH to between 6 and 8 using a suitable agent like sodium bisulfite or sodium metabisulfite (B1197395) under controlled conditions. |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound, categorized by the concentration of the hydrogen peroxide component.
Low Concentration (≤3% Hydrogen Peroxide)
This procedure is suitable for small quantities of diluted this compound solutions.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.
-
Cold running water.
-
Sink designated for chemical disposal.
Procedure:
-
Don appropriate PPE.
-
Turn on the cold water tap to ensure a strong and steady flow.
-
Slowly pour the this compound solution down the drain.
-
Continue to run cold water for several minutes after pouring to ensure the solution is thoroughly diluted and flushed from the plumbing system.[2]
High Concentration (>8% Hydrogen Peroxide)
Concentrated this compound must be handled as hazardous waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles or face shield, lab coat, chemical-resistant gloves.
-
Designated and properly labeled hazardous waste container (vented, compatible material).
-
Secondary containment for transport.
Procedure:
-
Don appropriate PPE.
-
Carefully transfer the this compound into a designated hazardous waste container. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Do not mix with other chemical wastes , especially incompatible substances like organic solvents, acids, or reducing agents.[2]
-
Store the waste container in a designated, cool, well-ventilated area away from heat sources and combustible materials.[4]
-
Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[1]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound based on its concentration.
Caption: Decision workflow for this compound disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
